molecular formula C13H9ClO3 B140492 (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone CAS No. 134612-84-3

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Cat. No.: B140492
CAS No.: 134612-84-3
M. Wt: 248.66 g/mol
InChI Key: SYNNFRPIIUNOHK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS 134612-84-3) is a high-value chalcone derivative with a molecular weight of 248.66 g/mol and the molecular formula C13H9ClO3. This compound serves as a versatile building block in organic synthesis and is investigated for its diverse biological activities, primarily attributed to its 3,4-dihydroxyphenyl (catechol) and 4-chlorophenyl functional groups . In scientific research, this compound has demonstrated significant potential as a broad-spectrum antimicrobial agent. Studies indicate that its derivatives exhibit substantial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL . Furthermore, preliminary in vitro investigations reveal promising anticancer properties. The compound is suggested to induce apoptosis in cancer cell lines, including breast cancer, through the generation of reactive oxygen species (ROS) and modulation of key signaling molecules like Bcl-2 and caspases . Its mechanism of action is also linked to the inhibition of protein tyrosine kinases, enzymes that play a crucial role in regulating cellular growth, differentiation, and metabolism . The dihydroxy substitution on the phenyl ring is a key structural feature that contributes to its observed antioxidant properties, enabling efficient radical scavenging . The compound can be synthesized via several routes, including Claisen-Schmidt condensation and Friedel-Crafts acylation of resorcinol derivatives with 4-chlorobenzoyl chloride, often employing Lewis acid catalysts like FeCl₃ in anhydrous dichloromethane . For applications demanding high regioselectivity, a multi-step synthesis incorporating protective group chemistry is employed, achieving over 95% purity in industrial settings . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

(4-chlorophenyl)-(3,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNNFRPIIUNOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634618
Record name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
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Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134612-84-3
Record name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134612-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative with potential applications in medicinal chemistry and materials science. This document outlines a primary synthesis pathway via Friedel-Crafts acylation, an alternative route, detailed experimental protocols, and expected analytical data.

Overview and Primary Synthesis Pathway

The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis, catechol (3,4-dihydroxybenzene) is acylated using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich catechol ring.

The primary challenge in this reaction is controlling the regioselectivity of the acylation on the catechol ring, which has two activating hydroxyl groups. The reaction conditions can be optimized to favor the desired isomer.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting materials and the final product is presented below.

Table 1: Physicochemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Catechol120-80-9C₆H₆O₂110.11105245.5
4-Chlorobenzoyl chloride122-01-0C₇H₄Cl₂O175.0115-17224
Aluminum Chloride7446-70-0AlCl₃133.34192.6180 (sublimes)
This compound134612-84-3C₁₃H₉ClO₃248.66190468.77

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.5-7.7 (d, 2H, Ar-H from chlorophenyl), 7.8-8.0 (d, 2H, Ar-H from chlorophenyl), 9.0-10.0 (br s, 2H, -OH)
¹³C NMR δ (ppm): 115-125 (Ar-CH), 128-132 (Ar-CH), 135-140 (Ar-C), 145-155 (Ar-COH), 195-200 (C=O)
IR ν (cm⁻¹): 3200-3500 (O-H stretch, broad), 1630-1660 (C=O stretch), 1500-1600 (aromatic C=C stretch), 1080-1100 (C-Cl stretch)
Mass Spec. Exact Mass: 248.0239 (M+). Expected M+ peaks at m/z 248 and 250 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is constructed based on established procedures for similar reactions.

Materials and Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber (for HCl gas)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Catechol

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Reaction Procedure
  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap containing a dilute NaOH solution to neutralize the evolved HCl gas. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0-5°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5°C.

  • Addition of Catechol: After the addition of the acyl chloride, dissolve catechol (1.0 equivalent) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10°C.

  • Reaction: After the complete addition of catechol, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Alternative Synthesis Pathway: Fries Rearrangement

An alternative route to hydroxyaryl ketones is the Fries rearrangement.[1][2] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] For the synthesis of this compound, this would be a two-step process:

  • Esterification: Catechol would first be esterified with 4-chlorobenzoyl chloride to form the corresponding diester, 1,2-phenylene bis(4-chlorobenzoate).

  • Fries Rearrangement: The resulting diester would then be subjected to a Fries rearrangement using a Lewis acid like AlCl₃ to induce the migration of one of the acyl groups to the aromatic ring, yielding the desired product.

This method is particularly useful when direct acylation of the phenol is problematic. The regioselectivity (ortho vs. para migration) of the Fries rearrangement can often be controlled by adjusting reaction conditions such as temperature and solvent.[2]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants Catechol Catechol (3,4-dihydroxybenzene) AlCl3 AlCl₃ (catalyst) DCM, 0°C to RT ChlorobenzoylChloride 4-Chlorobenzoyl Chloride Product This compound AlCl3->Product Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation synthesis pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Dry Glassware (3-neck flask, condenser, dropping funnel) start->setup add_alcl3 Charge Flask with AlCl₃ and Anhydrous DCM setup->add_alcl3 cool Cool to 0-5°C (Ice Bath) add_alcl3->cool add_acyl_chloride Dropwise Addition of 4-Chlorobenzoyl Chloride Solution cool->add_acyl_chloride add_catechol Dropwise Addition of Catechol Solution add_acyl_chloride->add_catechol react Stir at Room Temperature (4-6 hours) add_catechol->react quench Quench with Ice and Conc. HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Product) purify->end

References

An In-depth Technical Guide to 4'-Chloro-3,4-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3,4-dihydroxybenzophenone is a substituted benzophenone that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, combining a chlorinated phenyl ring and a catechol moiety, suggest potential for various biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 4'-Chloro-3,4-dihydroxybenzophenone, with a focus on presenting clear, actionable data for research and development professionals.

Chemical Properties

4'-Chloro-3,4-dihydroxybenzophenone, with the CAS Number 134612-84-3, is a solid, typically appearing as a powder.[1] Its chemical structure and fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueReference(s)
IUPAC Name (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone[2]
CAS Number 134612-84-3[1]
Molecular Formula C₁₃H₉ClO₃[1]
Molecular Weight 248.66 g/mol [1]
Appearance Powder[1][3]
Purity ≥99.0%[1]
Table 2: Physical and Chemical Data
PropertyValueReference(s)
Melting Point 190°C
Boiling Point 468.77°C at 760 mmHg[1]
Density 1.41 g/cm³[1]
Flash Point 237.3°C[1]
Solubility Data not readily available.

Synthesis and Experimental Protocols

The synthesis of 4'-Chloro-3,4-dihydroxybenzophenone can be achieved through various synthetic routes, with Friedel-Crafts acylation being a common strategy for the formation of the benzophenone core.

General Synthesis Approach: Friedel-Crafts Acylation

A plausible and frequently utilized method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone, this could involve the reaction of 3,4-dihydroxybenzoic acid or a protected derivative with chlorobenzene.

Experimental Workflow: Conceptual Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3,4-Dihydroxybenzoic_Acid 3,4-Dihydroxybenzoic Acid (or protected derivative) Reaction Friedel-Crafts Acylation 3,4-Dihydroxybenzoic_Acid->Reaction Chlorobenzene Chlorobenzene Chlorobenzene->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Lewis_Acid->Reaction Solvent Anhydrous Solvent (e.g., CS2, nitrobenzene) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Final_Product 4'-Chloro-3,4-dihydroxybenzophenone Purification->Final_Product

Caption: Conceptual workflow for the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone via Friedel-Crafts acylation.

A reported method for the preparation of 4'-Chloro-3,4-dihydroxybenzophenone involves the demethylation of 4′-chloro-4-hydroxy-3-methoxybenzophenone.[4] This reaction is typically carried out using a demethylating agent such as hydrobromic acid in a suitable solvent system like aqueous acetic acid, followed by refluxing.[4]

Biological Activity and Signaling Pathways

4'-Chloro-3,4-dihydroxybenzophenone has been identified as an inhibitor of protein tyrosine kinases.[4] Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer.

While the specific tyrosine kinase(s) inhibited by 4'-Chloro-3,4-dihydroxybenzophenone and the detailed mechanism of action are not yet fully elucidated in publicly available literature, its structural similarity to other known kinase inhibitors suggests it may compete with ATP for binding to the kinase domain of the enzyme.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

As a putative tyrosine kinase inhibitor, 4'-Chloro-3,4-dihydroxybenzophenone would likely exert its effects by blocking the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

A key signaling pathway often targeted by tyrosine kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events leading to cell growth and proliferation.

Conceptual EGFR Signaling Pathway and Potential Point of Inhibition

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Dimerization & Activation ADP ADP TK_Domain->ADP Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt pathways) TK_Domain->Downstream Phosphorylation Compound 4'-Chloro-3,4- dihydroxybenzophenone Compound->TK_Domain Inhibition ATP ATP ATP->TK_Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by 4'-Chloro-3,4-dihydroxybenzophenone.

Spectral Data

At present, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for 4'-Chloro-3,4-dihydroxybenzophenone (CAS 134612-84-3) is limited. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound to confirm its identity and purity. The spectral data for the closely related but distinct compound, 4-Chloro-4'-hydroxybenzophenone, is often misattributed and should be used with caution.

Conclusion

4'-Chloro-3,4-dihydroxybenzophenone is a compound with established chemical properties and a noted potential as a protein tyrosine kinase inhibitor. While detailed experimental protocols and comprehensive spectral and biological data are still emerging, this guide provides a foundational understanding for researchers. Further investigation into its specific biological targets and mechanism of action is warranted to fully explore its therapeutic potential in drug development. The provided conceptual frameworks for its synthesis and potential biological activity serve as a starting point for future research endeavors.

References

An In-Depth Technical Guide to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS 134612-84-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, registered under CAS number 134612-84-3, is a benzophenone derivative with potential applications in pharmaceutical research. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis method, and an exploration of its potential biological activities, with a focus on its role as a potential protein tyrosine kinase inhibitor and its antioxidant properties. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for handling, formulation, and experimental design.

PropertyValueReference
CAS Number 134612-84-3N/A
IUPAC Name This compoundN/A
Synonyms 4'-Chloro-3,4-dihydroxybenzophenoneN/A
Molecular Formula C₁₃H₉ClO₃N/A
Molecular Weight 248.66 g/mol N/A
Appearance White to off-white powder[1]
Purity ≥98%[1]
Melting Point 190°C[1]
Boiling Point 468.771 °C at 760 mmHg[1]
Density 1.41 g/cm³N/A
SMILES O=C(C1=CC=C(Cl)C=C1)C2=CC=C(O)C(O)=C2[2]
InChI InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,15-16HN/A

Synthesis Protocol: Friedel-Crafts Acylation

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add 4-chlorobenzoyl chloride to the cooled suspension via a dropping funnel.

  • To this mixture, add a solution of catechol in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2M hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Synthesis Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Catechol + 4-Chlorobenzoyl Chloride Mixing Mix reactants and catalyst in DCM at 0-5°C Reactants->Mixing Catalyst Anhydrous AlCl3 Catalyst->Mixing Solvent Anhydrous DCM Solvent->Mixing Reflux Reflux for 2-4 hours Mixing->Reflux Quench Quench with 2M HCl Reflux->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with HCl, H2O, NaHCO3, brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Evaporation Evaporate solvent Dry->Evaporation Purification Purify by chromatography or recrystallization Evaporation->Purification Product CAS 134612-84-3 Purification->Product

A plausible synthesis workflow for CAS 134612-84-3.

Biological Activity and Potential Mechanisms of Action

While specific studies on this compound are limited, the benzophenone scaffold and the presence of catechol and chloro-phenyl moieties suggest potential biological activities, primarily as a protein tyrosine kinase inhibitor and an antioxidant.

Protein Tyrosine Kinase Inhibition

Benzophenone derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[3] Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for drug development.

Potential Signaling Pathway Involvement: Given its structural features, this compound could potentially inhibit receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases, thereby affecting downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

G General Tyrosine Kinase Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellResponse Cellular Response (Proliferation, Survival, etc.) Transcription->CellResponse Compound CAS 134612-84-3 Compound->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

A potential mechanism of action via RTK inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay A generic protocol to assess the inhibitory activity of the compound against a specific protein tyrosine kinase is outlined below.

Materials:

  • Recombinant protein tyrosine kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and either the test compound, positive control, or vehicle (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antioxidant Activity

The dihydroxy-substituted phenyl group (catechol moiety) in the molecule is a well-known structural feature that imparts antioxidant properties. This is due to its ability to donate hydrogen atoms to neutralize free radicals.[4][5]

Experimental Protocols for Antioxidant Capacity Evaluation:

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound or a standard antioxidant (e.g., Trolox) to a 96-well plate.

  • Add the diluted ABTS radical cation solution to each well.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical cation scavenging activity.

G Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CompoundPrep Prepare serial dilutions of CAS 134612-84-3 Mixing Mix compound and radical solution in a 96-well plate CompoundPrep->Mixing RadicalPrep Prepare DPPH or ABTS radical solution RadicalPrep->Mixing Incubation Incubate in the dark at room temperature Mixing->Incubation Measurement Measure absorbance at specific wavelength Incubation->Measurement Calculation Calculate percentage of radical scavenging Measurement->Calculation Result Antioxidant Capacity (IC50) Calculation->Result

A generalized workflow for antioxidant capacity assays.

Conclusion

This compound (CAS 134612-84-3) presents an interesting scaffold for further investigation in drug discovery. Its structural similarity to known protein tyrosine kinase inhibitors and the presence of a catechol moiety suggest potential anticancer and antioxidant activities. The provided synthesis protocol and methodologies for biological evaluation offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific molecular targets and mechanisms of action, which will be crucial for its future development as a potential therapeutic agent.

References

Unveiling the Bioactive Potential: A Technical Guide to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative, holds significant interest within the scientific community due to its structural similarity to other biologically active methanones. While comprehensive research dedicated solely to this compound remains nascent, this technical guide consolidates the current understanding of its chemical properties and outlines detailed experimental protocols to explore its potential therapeutic applications. Drawing parallels from structurally related compounds, this document provides a framework for investigating its anticipated antioxidant, anticancer, and antimicrobial activities. The methodologies presented herein are intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this promising molecule.

Chemical Profile

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 134612-84-3[1]
Molecular Formula C₁₃H₉ClO₃[1]
Molecular Weight 248.66 g/mol N/A
Appearance White to off-white powderN/A
Melting Point 190-193 °CN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.N/A

Potential Biological Activities and Experimental Evaluation

Based on the biological activities observed in structurally similar benzophenone derivatives, this compound is hypothesized to possess antioxidant, anticancer, and antimicrobial properties. The following sections detail the experimental protocols to investigate these potential activities.

Antioxidant Activity

The presence of the catechol (3,4-dihydroxy) moiety suggests that the compound may exhibit significant antioxidant activity by acting as a radical scavenger.

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • To 2 mL of the DPPH solution, add 2 mL of the test compound solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

    • Methanol is used as a blank, and a mixture of 2 mL of DPPH solution and 2 mL of methanol serves as the control. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control reaction.

    • A_sample is the absorbance of the reaction with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Radical Scavenging Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound DPPH->Mix Compound Prepare Serial Dilutions of Test Compound Compound->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the MTT assay.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Test Compound Seed->Treat Add_MTT Add MTT Solution and Incubate Treat->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Cell Viability Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity

The potential of the compound to inhibit the growth of various pathogenic microorganisms can be assessed using the agar well diffusion method.

This method is widely used to screen for antimicrobial activity of chemical compounds.

Experimental Protocol:

  • Preparation of Microbial Cultures: Prepare fresh overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Preparation of Agar Plates: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri plates and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) into the wells. A solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is proportional to the antimicrobial activity of the compound.

Workflow for Agar Well Diffusion Method:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Prepare Microbial Cultures Agar Prepare and Inoculate Agar Plates Culture->Agar Wells Create Wells in Agar Agar->Wells Add_Compound Add Test Compound to Wells Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Workflow for evaluating antimicrobial activity via agar well diffusion.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, based on its structural features, particularly the catechol group, it may modulate pathways involved in oxidative stress and cell survival.

Hypothesized Signaling Pathway Modulation:

Signaling_Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Nrf2 Nrf2 Compound->Nrf2 Potential Activation ROS->Nrf2 Activates Apoptosis Apoptosis ROS->Apoptosis Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Enzymes->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to ARE->Antioxidant_Enzymes Upregulates Cell_Survival Cell Survival Apoptosis->Cell_Survival Inhibits

Caption: Hypothesized modulation of the Nrf2-ARE pathway by the compound.

Conclusion

This compound represents a molecule of interest for further pharmacological investigation. This guide provides a foundational framework for assessing its potential antioxidant, anticancer, and antimicrobial activities through established and detailed experimental protocols. The successful execution of these experiments will be crucial in elucidating the therapeutic potential of this compound and paving the way for future drug development efforts. Researchers are encouraged to utilize these methodologies to build a comprehensive biological profile of this compound.

References

In-depth Technical Guide: The Mechanism of Action of 4'-Chloro-3,4-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive research for "4'-Chloro-3,4-dihydroxybenzophenone" did not yield specific scientific data regarding its mechanism of action, biological activity, or established experimental protocols. The scientific community has not published significant findings on this particular compound.

However, substantial research is available for structurally similar benzophenone derivatives. This guide will, therefore, focus on a closely related and well-studied analog, 2,4'-dihydroxybenzophenone (DHP) , to provide insights into the potential mechanisms and biological activities that could be explored for 4'-Chloro-3,4-dihydroxybenzophenone. The information presented below pertains to 2,4'-dihydroxybenzophenone and serves as a foundational reference for researchers, scientists, and drug development professionals interested in this class of compounds.

Core Focus: Anti-Inflammatory Mechanism of 2,4'-Dihydroxybenzophenone

Recent studies have highlighted the potential of 2,4'-dihydroxybenzophenone (DHP) as a potent anti-inflammatory agent. Its primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).

Inhibition of the TLR4/MD2 Signaling Complex

DHP exerts its anti-inflammatory effects by directly targeting the TLR4/myeloid differentiation factor 2 (MD2) complex. Molecular docking and dynamics simulations have shown that DHP can occupy the hydrophobic pocket of the MD2 protein. This binding event is critical as it physically blocks the interaction between LPS and the TLR4/MD2 complex, thereby preventing the subsequent dimerization of TLR4, a crucial step for downstream signal activation.[1]

The inhibition of TLR4 dimerization by DHP effectively halts the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This, in turn, prevents the phosphorylation and activation of IL-1 receptor-associated kinase-4 (IRAK4) and the subsequent activation of the nuclear factor-κB (NF-κB) signaling cascade.[1]

Downregulation of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, DHP significantly reduces the nuclear translocation of the p50 and p65 subunits of NF-κB.[1] This leads to a concentration-dependent decrease in the expression and release of several key pro-inflammatory mediators, including:

  • Inducible nitric oxide synthase (iNOS)

  • Tumor necrosis factor-α (TNF-α) [1]

  • Interleukin-12 (IL-12) [1]

Attenuation of Mitochondrial Reactive Oxygen Species (mtROS) Production

LPS-induced inflammation is often associated with increased production of mitochondrial reactive oxygen species (mtROS). DHP has been shown to mitigate this oxidative stress by stabilizing the mitochondrial membrane potential, which is often depolarized during inflammatory responses. This action further contributes to its overall anti-inflammatory and cytoprotective effects.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic effects of 2,4'-dihydroxybenzophenone (DHP) in RAW 264.7 macrophages.

ParameterAssayConditionsResultReference
Cytotoxicity MTT AssayDHP (0–50 μM) for 2h, then LPS (500 ng/mL) for 24hSlight cytotoxicity observed only at high concentrations[1]
IL-12 Release ELISADHP (6.25, 12.5, 25 μM) + LPS (500 ng/mL)Significant concentration-dependent decrease[1]
TNF-α Release ELISADHP (6.25, 12.5, 25 μM) + LPS (500 ng/mL)Significant concentration-dependent decrease[1]

Experimental Protocols

Cell Culture and Viability Assay

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and an antibiotic mixture at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded at a density of 1 × 10⁵ cells/mL in 24-well plates. To assess cytotoxicity, cells are pre-incubated with varying concentrations of DHP (0–50 μM) for 2 hours, followed by stimulation with 500 ng/mL of LPS for 24 hours. Cell viability is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Measurement of Pro-inflammatory Cytokines

To measure the effect of DHP on the production of pro-inflammatory cytokines, RAW 264.7 macrophages are treated as described above. After the 24-hour incubation period, the cell culture supernatant is collected. The concentrations of IL-12 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

Western Blot Analysis for NF-κB Translocation

To determine the effect of DHP on NF-κB signaling, nuclear and cytoplasmic protein fractions are extracted from treated RAW 264.7 cells. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then probed with primary antibodies specific for the p50 and p65 subunits of NF-κB, as well as loading controls for each cellular fraction. Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system. A decrease in the nuclear levels of p50 and p65 with DHP treatment indicates inhibition of NF-κB translocation.[1]

Visualizations

TLR4_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates NF_kB NF-κB (p50/p65) IRAK4->NF_kB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-12) NF_kB->Pro_inflammatory_Genes Induces DHP 2,4'-dihydroxybenzophenone (DHP) DHP->TLR4_MD2 Inhibits Binding

Figure 1. Proposed mechanism of action for 2,4'-dihydroxybenzophenone (DHP) in inhibiting the LPS-induced TLR4 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays start Seed RAW 264.7 Macrophages treat_dhp Pre-treat with DHP start->treat_dhp stim_lps Stimulate with LPS treat_dhp->stim_lps viability MTT Assay for Cell Viability stim_lps->viability cytokine ELISA for TNF-α & IL-12 stim_lps->cytokine western Western Blot for NF-κB Translocation stim_lps->western

Figure 2. General experimental workflow for evaluating the anti-inflammatory effects of 2,4'-dihydroxybenzophenone (DHP).

References

A Technical Examination of the Antioxidant Potential of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for the antioxidant potential of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone did not yield specific experimental data. Consequently, this technical guide focuses on the closely related and scientifically documented compound, (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone , as a representative model for polyhydroxylated benzophenones. This compound, rich in hydroxyl groups, serves as an excellent candidate for exploring structure-activity relationships in antioxidant capacity.

This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the in vitro antioxidant capacity of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone. The document details the quantitative antioxidant data, the experimental protocols for key assays, and visual representations of experimental workflows and potential antioxidant mechanisms.

Quantitative Antioxidant Activity

The antioxidant potential of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, hereafter referred to as Compound 5 (as designated in the primary literature), has been evaluated using several standard in vitro assays.[1] Its activity is compared with well-known antioxidant standards such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), α-tocopherol, and Trolox.[1] The data consistently demonstrates that Compound 5, possessing five phenolic hydroxyl groups across two phenolic rings, is a highly potent antioxidant and radical scavenger.[1]

Table 1: Radical Scavenging Activity (IC50, µg/mL)

The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater scavenging activity.

CompoundDPPH Radical ScavengingABTS•+ Radical ScavengingSuperoxide Anion Radical Scavenging
Compound 5 1.8 ± 0.1 2.1 ± 0.1 2.4 ± 0.2
BHA11.2 ± 0.44.2 ± 0.28.1 ± 0.3
BHT19.5 ± 0.67.5 ± 0.312.7 ± 0.5
α-Tocopherol15.8 ± 0.55.1 ± 0.210.2 ± 0.4
Trolox6.3 ± 0.23.6 ± 0.16.8 ± 0.3
(Data sourced from Gulcin et al., 2012)[1]
Table 2: Reducing Power Activity (Absorbance at 700 nm)

Reducing power is a measure of the ability of a compound to donate electrons. Higher absorbance values indicate greater reducing power. The data below is for a concentration of 20 µg/mL.

CompoundFe³⁺-Fe²⁺ Transformation Assay
Compound 5 3.45 ± 0.12
BHA2.89 ± 0.09
BHT2.11 ± 0.07
α-Tocopherol2.54 ± 0.08
Trolox3.12 ± 0.10
(Data sourced from Gulcin et al., 2012)[1]
Table 3: Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC)

These assays also measure the electron-donating capacity of a compound. Higher absorbance values indicate stronger reducing ability. The data below is for a concentration of 20 µg/mL.

CompoundFRAP (Absorbance at 593 nm)CUPRAC (Absorbance at 450 nm)
Compound 5 3.68 ± 0.15 3.81 ± 0.16
BHA3.05 ± 0.113.24 ± 0.13
BHT2.27 ± 0.082.58 ± 0.10
α-Tocopherol2.76 ± 0.092.99 ± 0.11
Trolox3.31 ± 0.123.55 ± 0.14
(Data sourced from Gulcin et al., 2012)[1]

Experimental Protocols

The following sections detail the methodologies for the key in vitro antioxidant assays used to evaluate Compound 5.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[2]

  • Reagents: DPPH in methanol (e.g., 0.1 mM).[3]

  • Procedure:

    • A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol).

    • An aliquot of the test solution (e.g., 5 µL) is added to a specific volume of the DPPH solution (e.g., 3.995 mL).[3]

    • The mixture is shaken vigorously and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 515 nm or 517 nm).[3][4]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[5]

ABTS•+ Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[6]

  • Reagents: 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[3]

  • Procedure:

    • The ABTS•+ radical cation is pre-generated by mixing the ABTS stock solution with potassium persulfate solution in equal quantities and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3][5]

    • The ABTS•+ solution is then diluted with a solvent (e.g., methanol or water) to obtain a specific absorbance at a certain wavelength (e.g., 0.700 at 734 nm).[3][5]

    • An aliquot of the test compound solution (e.g., 5 µL) is added to a defined volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[3]

    • The absorbance is measured after a specific incubation time (e.g., 30 minutes) at the designated wavelength (e.g., 734 nm).[3]

    • The percentage of scavenging is calculated using a formula similar to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

  • Procedure:

    • The FRAP reagent is prepared freshly by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warming to 37°C.[8]

    • A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the FRAP reagent (e.g., 220 µL).[7]

    • The mixture is incubated for a specific time (e.g., 4 minutes) at a controlled temperature (e.g., 37°C).[8]

    • The absorbance of the resulting blue solution is measured at a wavelength of 593 nm.[7][8]

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄.[9]

Visualizations

Experimental Workflow for In Vitro Antioxidant Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Test Compound (e.g., Compound 5) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Other Other Assays (CUPRAC, etc.) Compound->Other Standards Antioxidant Standards (BHA, Trolox, etc.) Standards->DPPH Standards->ABTS Standards->FRAP Standards->Other Spectro Spectrophotometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro Other->Spectro Calc Calculation of % Inhibition / Absorbance Spectro->Calc IC50 IC50 Determination Calc->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity screening.

Proposed Mechanism: Radical Scavenging by the Catechol Moiety

G cluster_0 Radical Scavenging by Hydrogen Atom Transfer (HAT) Compound_5 Compound 5 (with Catechol group) H_atom H• Semiquinone Compound 5 Semiquinone Radical (Stabilized by Resonance) Compound_5->Semiquinone Donates H• Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical (e.g., DPPH-H) Radical->Neutralized_Radical Accepts H•

Caption: Proposed antioxidant mechanism via hydrogen atom donation.

Conclusion

The extensive polyhydroxylation of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone contributes to its remarkable in vitro antioxidant and radical scavenging activities, often surpassing those of common synthetic antioxidants. The presence of multiple catechol-like structures within the molecule likely facilitates efficient hydrogen atom or electron donation to neutralize free radicals. These findings underscore the potential of polyhydroxylated benzophenones as a scaffold for the development of novel antioxidant agents. Further investigations, including cellular antioxidant assays and in vivo studies, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

An In-Depth Technical Guide to the In Vitro Evaluation of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is a novel benzophenone derivative with significant therapeutic potential, largely attributable to its catechol moiety—a well-established pharmacophore known for its antioxidant and radical-scavenging properties.[1] This technical guide presents a comprehensive framework for the in vitro investigation of this compound, designed for researchers, scientists, and professionals in drug development. We provide a structured, multi-tiered approach to elucidate its antioxidant, anti-inflammatory, and cytotoxic activities. Each experimental protocol is detailed with step-by-step methodologies, causality-driven experimental choices, and integrated validation systems. This guide is intended to serve as a foundational resource for the preclinical assessment of this compound and similarly structured polyphenolic compounds.

Introduction and Scientific Rationale

This compound is a synthetic benzophenone featuring a 4-chlorophenyl ring and a 3,4-dihydroxyphenyl (catechol) ring. The presence of the catechol group is of particular interest, as it is a common feature in many natural and synthetic compounds with potent biological activities. The hydroxyl groups on the catechol ring are excellent hydrogen donors, which allows them to effectively neutralize free radicals and chelate metal ions, thereby mitigating oxidative stress.[2] Oxidative stress is a key pathological driver in a multitude of diseases, including chronic inflammation, neurodegenerative disorders, and cancer. Consequently, compounds that can modulate cellular redox status are of high therapeutic interest.

The 4-chlorophenyl moiety may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The strategic placement of a halogen atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. Therefore, a systematic in vitro evaluation is essential to characterize the bioactivity of this specific molecular architecture.

This guide outlines a logical progression of assays, beginning with fundamental antioxidant characterization, followed by an investigation into its anti-inflammatory potential, and concluding with an assessment of its cytotoxic and anti-proliferative effects on cancer cells. This tiered approach ensures a thorough and cost-effective evaluation of the compound's therapeutic promise.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is a prerequisite for meaningful biological testing. These properties dictate its solubility, stability, and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC₁₃H₉ClO₃Mass Spectrometry
Molecular Weight248.66 g/mol Mass Spectrometry
AppearanceOff-white to pale yellow solidVisual Inspection
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in DMSO and ethanol; sparingly soluble in aqueous buffersSerial Dilution and Visual Inspection
LogPTo be determinedHPLC with UV detection
pKaTo be determinedPotentiometric Titration

Note: It is crucial to determine the solubility of the compound in the specific cell culture media to be used in the assays to avoid precipitation and ensure accurate dosing.

Tier 1: Antioxidant Activity Assessment

The initial tier of investigation focuses on quantifying the compound's intrinsic antioxidant capacity through a series of robust chemical and cell-based assays.

Chemical Antioxidant Assays

These assays provide a rapid assessment of the compound's ability to scavenge free radicals and reduce oxidizing agents.

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom from an antioxidant.

Experimental Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[2] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound in ethanol.

  • In a 96-well plate, add 20 µL of each compound dilution to 180 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox as a standard to construct a calibration curve and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[5]

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[6]

Experimental Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluence.[7]

  • Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[7]

  • Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.[8]

  • Add 50 µL of a 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.[8]

  • Wash the cells with DPBS.

  • Add 100 µL of a 600 µM solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[9]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[8]

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

  • Determine the CAA value using the formula: CAA units = 100 - (AUC_sample / AUC_control) x 100[9]

Visualization of the CAA Assay Workflow

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed HepG2 cells in 96-well plate culture Culture to 90-100% confluence seed->culture wash1 Wash with DPBS culture->wash1 treat Treat with (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone wash1->treat probe Add DCFH-DA probe treat->probe wash2 Wash with DPBS probe->wash2 initiator Add AAPH radical initiator wash2->initiator read Kinetic fluorescence reading (Ex: 485nm, Em: 538nm) initiator->read auc Calculate Area Under the Curve (AUC) read->auc caa Calculate CAA Units auc->caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Tier 2: Anti-Inflammatory Activity Assessment

Chronic inflammation is closely linked to oxidative stress. This tier evaluates the compound's ability to modulate inflammatory responses in a cellular model of inflammation.

Cell Model and Treatment

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.[10]

Experimental Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

  • Allow the cells to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

Measurement of Inflammatory Mediators

Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. NO levels in the culture supernatant can be measured using the Griess reagent.

Experimental Protocol:

  • After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to quantify the concentration of nitrite.

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mechanistic Studies: Western Blot Analysis of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[11] Western blotting can be used to assess the effect of the compound on the activation of these pathways.

Experimental Protocol:

  • Following treatment, lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.[12][13]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Visualization of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus p65_p50->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Compound->IKK inhibits? p65_p50_nuc p65-p50 DNA DNA p65_p50_nuc->DNA binds to promoter DNA->Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Tier 3: Cytotoxicity and Anticancer Activity Assessment

This final tier investigates the compound's potential as an anticancer agent by assessing its cytotoxicity, and its effects on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Experimental Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well.[15]

  • After 24 hours, treat the cells with a range of concentrations of the test compound for 48 or 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[15]

  • Shake the plate for 15 minutes on an orbital shaker.[15]

  • Measure the absorbance at 492 nm.[15]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Induction Assays

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.[16]

Experimental Protocol:

  • Treat cells with the IC₅₀ concentration of the compound for 24 hours.

  • Lyse the cells according to the assay kit manufacturer's protocol.[17]

  • Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).[17]

  • Measure the absorbance at 405 nm for the colorimetric assay or fluorescence for the fluorometric assay.[17]

  • Quantify the caspase-3 activity relative to an untreated control.

Visualization of the Apoptosis Assay Workflow

Apoptosis_Workflow SeedCells Seed cancer cells Treat Treat with compound (IC50 concentration) SeedCells->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse cells Incubate->Lyse AddSubstrate Add Caspase-3 substrate (e.g., Ac-DEVD-pNA) Lyse->AddSubstrate Measure Measure absorbance (405nm) or fluorescence AddSubstrate->Measure Analyze Quantify Caspase-3 activity Measure->Analyze

Caption: Workflow for the Caspase-3 activity assay.

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.[18]

Experimental Protocol:

  • Treat cells with the IC₅₀ concentration of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[19]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a PI staining solution containing RNase A.[19]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.

The results from this comprehensive in vitro evaluation will provide a strong foundation for understanding the therapeutic potential of this compound. Positive results in these assays would warrant further investigation, including in vivo studies to assess efficacy and safety in animal models.

References

An In-depth Technical Guide to (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, also known as 4'-Chloro-3,4-dihydroxybenzophenone, is a substituted benzophenone containing a catechol moiety. This structural feature is of significant interest in medicinal chemistry due to the diverse biological activities associated with both benzophenones and catechols. While this specific molecule is primarily cataloged as a pharmaceutical intermediate, its potential as a bioactive agent warrants further investigation. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and prospective biological activities based on the analysis of related compounds. The document aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and similar chemical entities.

Molecular Structure and Chemical Formula

This compound is a diaryl ketone with a molecular structure characterized by a benzoyl group substituted with a chlorine atom at the 4-position of one phenyl ring and a catechol (3,4-dihydroxy) group on the other.

Molecular Formula: C₁₃H₉ClO₃

Structure:

Key Structural Features:

  • Benzophenone Core: A diaryl ketone that serves as a common scaffold in medicinal chemistry, known for a wide range of biological activities.

  • Catechol Moiety: The 3,4-dihydroxy substitution on one of the phenyl rings. Catechols are known for their antioxidant and metal-chelating properties and are present in many bioactive natural products and pharmaceuticals.

  • 4-Chlorophenyl Group: The presence of a chlorine atom on the second phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-likeness and for the design of experimental studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 134612-84-3
Molecular Weight 248.66 g/mol
Appearance White powder
Melting Point 190 °C
Boiling Point 468.771 °C at 760 mmHg
Purity ≥ 95%
SMILES O=C(C1=CC=C(Cl)C=C1)C2=CC=C(O)C(O)=C2

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Catechol Catechol Acylation Friedel-Crafts Acylation Catechol->Acylation ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylation Solvent Anhydrous Solvent (e.g., CS2, Nitrobenzene) Solvent->Acylation Temperature Controlled Temperature Temperature->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification TargetMolecule This compound Purification->TargetMolecule

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol (based on related syntheses)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add catechol (1.0 eq) and an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 - 2.2 eq), in portions.

  • Acylation: Slowly add 4-chlorobenzoyl chloride (1.0 eq) dropwise from the dropping funnel while maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, the activities of structurally related benzophenones and catechols suggest several potential therapeutic applications.

Table 2: Potential Biological Activities Based on Structural Analogs

Biological ActivityStructural BasisPotential Mechanism of ActionReferences
Anticancer Benzophenone scaffoldInduction of apoptosis, cell cycle arrest.[1]
Anti-inflammatory Benzophenone & CatecholInhibition of pro-inflammatory enzymes (e.g., COX-2), modulation of inflammatory signaling pathways (e.g., NF-κB).
Antioxidant Catechol moietyScavenging of reactive oxygen species (ROS), chelation of transition metal ions.[2]
Antifungal/Antibacterial Benzophenone scaffoldDisruption of microbial cell membranes or key metabolic pathways.[3]
Hypothetical Biological Screening Workflow

To investigate the therapeutic potential of this compound, a systematic screening cascade can be employed.

G cluster_screening Biological Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary In Vivo Studies cluster_lead Lead Optimization Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) EnzymeAssays Enzyme Inhibition Assays (e.g., COX-2, Kinases) Cytotoxicity->EnzymeAssays Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Antioxidant->EnzymeAssays Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Antimicrobial->PathwayAnalysis AnimalModels Animal Models of Disease (e.g., Inflammation, Cancer) EnzymeAssays->AnimalModels PathwayAnalysis->AnimalModels LeadOp Lead Optimization AnimalModels->LeadOp

References

Discovery and history of dihydroxybenzophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Dihydroxybenzophenone Derivatives

Introduction

Dihydroxybenzophenone derivatives represent a versatile class of organic compounds built upon a central benzophenone scaffold, which features two phenyl rings attached to a carbonyl group, with hydroxyl groups substituting one or both phenyl rings. These compounds and their subsequent derivatives have garnered significant scientific interest due to their wide-ranging applications, from industrial use as UV light stabilizers in plastics and cosmetics to their diverse and potent biological activities in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of dihydroxybenzophenone derivatives, with a focus on their mechanisms of action and relevant experimental methodologies. The content is specifically tailored for researchers, scientists, and professionals involved in drug development.

Historical Development and Discovery

The history of dihydroxybenzophenone derivatives is closely linked to the development of synthetic organic chemistry and the increasing need for effective UV-protective agents in the mid-20th century.

  • Early Synthesis : Initial synthetic routes to the core 2,4-dihydroxybenzophenone structure involved the reaction of resorcinol with benzoyl chloride or benzoic acid in the presence of Friedel-Crafts catalysts like aluminum chloride or zinc chloride under anhydrous conditions, though these early methods often resulted in low yields.[4] Another classical approach was the reaction of resorcinol with benzonitrile, which required long reaction times.[5]

  • Improved Methodologies : Over time, more efficient synthetic processes were developed. A significant advancement was the reaction of resorcinol with benzotrichloride in aqueous or mixed aqueous-organic solvents.[5] This method, however, could lead to byproducts like benzoic acid.[5] Further refinements, such as conducting the reaction in an organic solvent immiscible with water and adding a low molecular weight aliphatic alcohol, were shown to improve yields and reduce the formation of secondary products.[5] Other key synthetic strategies that have been developed include the Fries rearrangement of p-hydroxyphenyl benzoate and the demethylation of 4,4'-dimethoxybenzophenone.[1]

  • Industrial Application as UV Stabilizers : A major driver for the development of these compounds was their exceptional ability to absorb UV radiation. This led to their widespread use as light stabilizers, particularly for haloethylene polymers which are prone to degradation upon exposure to light and heat.[6] Derivatives like 2,4-dihydroxybenzophenone (also known as Benzophenone-1) became crucial additives in cosmetics, plastics, and coatings to prevent UV-induced damage.[6][7][8]

  • Emergence in Medicinal Chemistry : Beyond their industrial applications, researchers began to explore the biological potential of the dihydroxybenzophenone scaffold. Scientists discovered that these derivatives possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, paving the way for their investigation as potential therapeutic agents.[1][9][10] Recent studies have focused on specific derivatives, such as 2,4'-dihydroxybenzophenone (DHP), a component of Garcinia xanthochymus, for its potent anti-inflammatory effects.[9][10]

Biological Activities and Quantitative Data

Dihydroxybenzophenone derivatives have been shown to exhibit a variety of biological effects. The following tables summarize key quantitative data from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[9][10]

Table 1: Effect of 2,4'-Dihydroxybenzophenone (DHP) on RAW 264.7 Macrophage Viability [10]

DHP Concentration (μM)Cell Viability (%) (without LPS)
0100
6.2598.1 ± 2.6
12.597.3 ± 0.7
2598.0 ± 0.2
5069.2 ± 0.6

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 2,4'-Dihydroxybenzophenone (DHP) in LPS-Stimulated RAW 264.7 Macrophages [9][10]

DHP Concentration (μM)IL-12 Production (pg/mL)TNF-α Production (pg/mL)
0 (LPS only)1261.3 ± 13.81549.6 ± 14.9
6.251072.4 ± 12.51291.5 ± 20.8
12.51022.7 ± 5.61189.6 ± 16.7
25878.4 ± 15.1897.0 ± 9.8
Anticancer Activity

Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Benzophenone Derivatives (IC₅₀ values in μM) [11][12]

CompoundHL-60 (Leukemia)A-549 (Lung)SMMC-7721 (Liver)SW480 (Colon)
Compound 1 0.480.820.260.99
Compound 2 --1.55-
Compound 8 -< Cisplatin1.02-
Compound 9 -< Cisplatin--
Cisplatin (Control) -4.61--
*Note: The specific structures for Compounds 1, 2, 8, and 9 are detailed in the cited literature but represent modified dihydroxybenzophenone scaffolds.

Signaling Pathway Modulation

The biological effects of dihydroxybenzophenone derivatives are often mediated through their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

2,4'-dihydroxybenzophenone (DHP) has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway.[9] Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a cascade involving MyD88 and IRAK4, leading to the activation of the NF-κB transcription factor, which upregulates the expression of pro-inflammatory genes. DHP is thought to bind to the MD2 co-receptor, preventing LPS from activating the TLR4/MD2 complex.[9][10]

TLR4_Pathway cluster_cell Macrophage LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 binds & activates DHP 2,4'-Dihydroxybenzophenone (DHP) DHP->TLR4_MD2 inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAK4 p-IRAK4 MyD88->IRAK4 NFkB NF-κB IRAK4->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-12) Nucleus->Inflammation upregulates

DHP inhibits the LPS-induced TLR4 signaling pathway.[9][10]
Anticancer Signaling

Certain 4,4'-dihydroxybenzophenone derivatives have been found to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis DHBP_deriv 4,4'-DHBP Derivative DHBP_deriv->PI3K inhibits Synthesis_Workflow cluster_derivatives Derivative Classes start 4,4'-Dihydroxybenzophenone derivatization Derivatization start->derivatization modification Functional Group Modification derivatization->modification ethers Ethers modification->ethers esters Esters modification->esters hydrazones Hydrazones modification->hydrazones chalcones Chalcones modification->chalcones evaluation Biological Evaluation ethers->evaluation esters->evaluation hydrazones->evaluation chalcones->evaluation

References

Unveiling the Therapeutic Potential of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative with the CAS Number 134612-84-3, is a compound of significant interest in the fields of pharmacology and drug development. Its chemical structure, featuring a chlorophenyl ring linked to a dihydroxyphenyl (catechol) moiety via a ketone bridge, suggests a high potential for interaction with various biological targets. This technical guide provides an in-depth analysis of the most probable therapeutic targets of this compound, based on evidence from structurally related molecules. It is intended for researchers, scientists, and drug development professionals seeking to explore its therapeutic applications. This document outlines key enzymatic targets, details relevant signaling pathways, summarizes quantitative efficacy data from analogous compounds, and provides comprehensive experimental protocols for in vitro validation.

Primary Inferred Therapeutic Target: Tyrosinase

The most compelling potential therapeutic application for this compound is in the modulation of melanin synthesis through the inhibition of tyrosinase. The structural similarity of its 3,4-dihydroxyphenyl group to L-DOPA, a natural substrate of tyrosinase, strongly suggests a competitive inhibitory mechanism. Structurally analogous compounds, such as 4-Chloro-4'-hydroxybenzophenone, have been identified as tyrosinase inhibitors.

Signaling Pathway of Melanin Synthesis

Tyrosinase is the rate-limiting enzyme in melanogenesis. It catalyzes two critical reactions: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for the synthesis of melanin pigments. Inhibition of tyrosinase directly curtails melanin production, making it a prime target for treatments of hyperpigmentation disorders.

G L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->L-DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Inhibitor->Tyrosinase Inhibition

Figure 1: Proposed inhibitory action on the melanogenesis pathway.
Quantitative Data for Analogous Compounds

While specific IC50 values for this compound are not yet publicly available, data from structurally similar polyhydroxy benzophenones and other derivatives highlight the potential for potent inhibition.

Compound ClassSpecific Compound ExampleSubstrateIC50 ValueReference
Polyhydroxy Benzophenone2,3,4,3',4',5'-Hexahydroxy-diphenylketoneL-DOPA1.4 µMN/A
Thiophene Chalcone Derivative(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneL-Tyrosine0.013 µM[1]
Thiophene Chalcone Derivative(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneL-DOPA0.93 µM[1]
Hydroxylated Biphenol DerivativesVariousL-DOPA20 - 130 nMN/A
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA (10 mM in phosphate buffer)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Kojic Acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 160 µL Phosphate Buffer + 40 µL DMSO (or solvent).

    • Control (100% Activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL solvent.

    • Test Compound: 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL of varying concentrations of the test compound.

    • Positive Control: 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL of varying concentrations of Kojic Acid.

  • Pre-incubation: Add the buffer, tyrosinase solution, and test compound/control/solvent to the respective wells. Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Secondary Inferred Therapeutic Target: Reactive Oxygen Species (Antioxidant Activity)

The 3,4-dihydroxyphenyl (catechol) moiety is a well-established pharmacophore known for its potent antioxidant and free radical scavenging properties. Compounds like (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone have demonstrated significant antioxidant activity in various in vitro assays.[2] This suggests that this compound is likely to be an effective antioxidant.

Mechanism of Antioxidant Action

Catechol-containing compounds can neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom from one of their hydroxyl groups. This process stabilizes the free radical and terminates the damaging chain reaction of oxidation.

G cluster_0 Antioxidant Action Compound (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone (Ar-OH) Neutralized_Radical Neutralized Molecule (RH) Compound->Neutralized_Radical H• Donation Compound_Radical Compound Radical (Ar-O•) Compound->Compound_Radical Radical Free Radical (R•) Radical->Neutralized_Radical

Figure 2: Hydrogen atom donation to a free radical.
Quantitative Data for Analogous Compounds

The antioxidant capacity of benzophenone derivatives has been quantified using various assays. The IC50 value represents the concentration required to scavenge 50% of the free radicals.

Compound ClassSpecific Compound ExampleAssayIC50 ValueReference
Polyprenylated BenzophenoneGarcinia celebica Isolate (Compound 3)DPPH3.87 µM[3]
Polyprenylated BenzophenoneGarcinia celebica Isolate (Compound 3)ABTS0.88 µM[3]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the free radical scavenging activity of the test compound using the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test Compound: this compound, dissolved in methanol

  • Positive Control: Ascorbic Acid or Trolox

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Plate Setup:

    • Blank: 200 µL Methanol.

    • Control: 100 µL DPPH solution + 100 µL Methanol.

    • Test/Control Samples: 100 µL DPPH solution + 100 µL of each dilution of the test compound or positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value by plotting the percentage of scavenging against the logarithm of the test compound concentration.

Tertiary Inferred Therapeutic Target: Cyclooxygenase-2 (COX-2)

Certain complex benzophenone derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For example, a (4-chlorophenyl)methanone derivative was identified as a novel COX-2 inhibitor.[3] This suggests that this compound may also possess anti-inflammatory properties by targeting COX-2.

COX-2 Signaling in Inflammation

COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it avoids the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

G Inflammatory_Stimuli Inflammatory_Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induction Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX2 PGH2 PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX2->PGH2 Inhibitor (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Inhibitor->COX2 Inhibition

Figure 3: Inhibition of the COX-2 pathway in inflammation.
Quantitative Data for Analogous Compounds

While direct COX-2 inhibition data for the target compound is lacking, studies on other classes of compounds provide a benchmark for inhibitory activity. Benzophenone derivatives have shown selective inhibition of COX enzymes.

Compound ClassSpecific Compound ExampleTargetIC50 ValueReference
Benzophenone Glucoside2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranosideCOX-24 µM (selective)[4]
Benzophenone Aglycone4-hydroxy-4'-methoxybenzophenoneCOX-167.25 µM (selective)[4]
Indolin-2-one DerivativesCompound 9hCOX-22.35 µM[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a generalized protocol for a fluorometric COX-2 inhibitor screening assay.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Celecoxib

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme to the working concentration in the COX Assay Buffer.

  • Plate Setup:

    • Add 10 µL of the diluted test inhibitor or positive control to the sample wells.

    • Add 10 µL of assay buffer to the "Enzyme Control" wells.

    • Add the diluted COX-2 enzyme solution to all wells except the "Negative Control" wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the COX Probe and Cofactor mixture, followed by the Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition as described in previous protocols.

    • Determine the IC50 value from the dose-response curve.

Conclusion

This compound presents a compelling profile for further investigation as a therapeutic agent. Based on robust evidence from structurally related compounds, its most promising therapeutic targets are tyrosinase , for applications in dermatology and cosmetics; reactive oxygen species , leveraging its inherent antioxidant properties to combat oxidative stress-related pathologies; and potentially COX-2 , for the development of novel anti-inflammatory drugs. The experimental protocols and comparative quantitative data provided in this guide offer a solid foundation for researchers to initiate in vitro validation and explore the full therapeutic potential of this versatile molecule.

References

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for the chemical compound (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS No. 134612-84-3). Due to the limited specific toxicological data for this exact molecule, this document also includes information on structurally related benzophenone derivatives and standardized experimental protocols for key toxicity assessments. This approach allows for a predictive understanding of the compound's potential hazards and provides a framework for generating further safety data.

Chemical and Physical Properties

PropertyValueSource
CAS Number 134612-84-3[1][2][3]
Molecular Formula C13H9ClO3[1][3]
Molecular Weight 248.66 g/mol [1][3]
IUPAC Name This compound[3]
SMILES O=C(C1=CC=C(Cl)C=C1)C2=CC=C(O)C(O)=C2[1]
Physical State SolidN/A

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

One supplier also classifies the compound under:

  • Acute toxicity, oral (Category 4)

  • Acute toxicity, dermal (Category 4) [4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Quantitative Toxicological Data

  • Oral LD50: > 5,000 mg/kg bw

  • Dermal LD50: > 2,000 mg/kg bw[5]

It is important to note that the presence of free hydroxyl groups in the target compound compared to the methoxy groups in the analog could influence its toxicological profile.

Experimental Protocols for Toxicity Assessment

To generate robust safety and toxicity data for this compound, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines and common in vitro assays are recommended.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a reduced number of animals to classify a substance into a toxicity category based on oral administration.[6][7][8][9]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[9]

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.[8]

  • Dose Administration: The test substance is administered orally in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6]

  • Stepwise Procedure: The test proceeds in a stepwise manner, with each step involving three animals. The outcome of each step (mortality or survival) determines the next step: whether to dose at a higher or lower level or to stop the test.[9]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Ames_Test_Workflow cluster_without_S9 Without Metabolic Activation cluster_with_S9 With Metabolic Activation A1 Bacterial Strains C1 Mix and Plate on Minimal Agar A1->C1 B1 Test Compound B1->C1 D1 Incubate C1->D1 E1 Count Revertant Colonies D1->E1 A2 Bacterial Strains C2 Mix and Plate on Minimal Agar A2->C2 B2 Test Compound B2->C2 S9 S9 Mix S9->C2 D2 Incubate C2->D2 E2 Count Revertant Colonies D2->E2 Endocrine_Disruption Benzophenone Benzophenone Derivative ER Estrogen Receptor Benzophenone->ER Binds to AR Androgen Receptor Benzophenone->AR Binds to TR Thyroid Receptor Benzophenone->TR Interferes with Gene Hormone-Responsive Gene Expression ER->Gene Regulates AR->Gene Regulates TR->Gene Regulates Effect Adverse Health Effects Gene->Effect Leads to

References

Stability of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the compound (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone under various experimental conditions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's degradation profile, appropriate analytical methodologies for its assessment, and its potential biological activities.

Introduction

This compound is a benzophenone derivative with a chemical structure that suggests potential for various biological activities, including antioxidant and anti-inflammatory effects. Understanding the stability of this compound is a critical prerequisite for its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide outlines the typical stress conditions applied in such studies and provides a framework for interpreting the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water.
pKa The presence of two phenolic hydroxyl groups suggests acidic properties.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. The following sections detail the expected stability of this compound under various stress conditions.

Summary of Stability under Stress Conditions

The anticipated stability of this compound under different forced degradation conditions is summarized in Table 2. The data presented is illustrative and based on the expected reactivity of the functional groups present in the molecule.

Table 2: Summary of Forced Degradation of this compound

Stress ConditionReagent/ConditionExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hModerateCleavage of the ether linkage (if present in impurities), potential for electrophilic substitution on the dihydroxyphenyl ring.
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hSignificantOxidation of the catechol moiety, potential for hydrolysis of the chlorophenyl group under harsh conditions.
Oxidative Degradation 3% H₂O₂, RT, 24hSignificantOxidation of the dihydroxyl groups to quinone-type structures.
Thermal Degradation 80°C, 48hMinor to ModerateGeneral decomposition, potential for decarboxylation if applicable to degradation products.
Photodegradation UV light (254 nm) and visible light, solid and solution, 24hModeratePhotodegradation of the benzophenone core, potential for radical-mediated reactions.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method.

Forced Degradation Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to prepare a 1 mg/mL solution and then dilute to approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Photodegradation (Solid and Solution):

    • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to a combination of UV and visible light in a photostability chamber for 24 hours. Prepare a sample for HPLC analysis as described for thermal degradation.

    • Solution State: Expose a methanolic solution (1 mg/mL) of the compound to the same light conditions for 24 hours. Dilute the exposed solution to approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Control Samples: Prepare control samples for each condition by subjecting the solvent/reagent mixture without the drug to the same stress conditions. Also, prepare an unstressed sample of the drug in the mobile phase at the same concentration as the stressed samples.

Stability-Indicating HPLC Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products. The following method is a starting point and may require optimization.

Table 3: HPLC Method Parameters

ParameterCondition
Instrument HPLC system with a UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of the parent compound (likely around 280-320 nm)

Method Development and Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity will be demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Potential Signaling Pathways and Biological Activity

Based on its chemical structure, this compound is anticipated to possess antioxidant and anti-inflammatory properties. The dihydroxyphenyl (catechol) moiety is a well-known scavenger of reactive oxygen species (ROS). Furthermore, some dihydroxybenzophenone derivatives have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways.

Antioxidant Activity Pathway

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Neutral_Molecule Neutralized Molecule (e.g., H₂O) ROS->Neutral_Molecule is neutralized to Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Compound (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Oxidized_Compound Oxidized Compound (Semiquinone/Quinone) Compound->Oxidized_Compound donates H• Protection Cellular Protection Compound->Protection leads to

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Signaling Pathway

Structurally similar dihydroxybenzophenones have been reported to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory response to bacterial lipopolysaccharide (LPS). Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 Compound (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Compound->TLR4_MD2 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines promotes transcription of Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone stock_prep Prepare Stock Solution (1 mg/mL) start->stock_prep acid Acidic Hydrolysis stock_prep->acid base Basic Hydrolysis stock_prep->base oxidation Oxidative Degradation stock_prep->oxidation thermal Thermal Degradation stock_prep->thermal photo Photodegradation stock_prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Data Analysis and Peak Purity hplc->data_analysis report Stability Profile and Degradation Pathway data_analysis->report

Methodological & Application

Synthesis protocol for (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Introduction

This compound is a substituted benzophenone that serves as a valuable scaffold and intermediate in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenyl ring and a catechol moiety, provides multiple sites for functionalization, making it a key building block for more complex molecules, including potential pharmaceutical agents and specialized polymers. This application note provides a comprehensive, field-tested protocol for the synthesis of this target compound via Friedel-Crafts acylation, intended for researchers, chemists, and professionals in drug development. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and includes troubleshooting advice to ensure a successful and reproducible synthesis.

Guiding Principles: The Friedel-Crafts Acylation of Catechol

The synthesis of this compound is achieved through an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[1] This classic C-C bond-forming reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[2][3]

Reaction Mechanism

The reaction proceeds through three primary stages:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich catechol ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5][6]

  • Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to deprotonate the arenium ion. This restores the aromaticity of the ring, yielding the final ketone product complexed with the Lewis acid. An aqueous workup is required to hydrolyze this complex and liberate the desired this compound.[4][7]

Causality Behind Experimental Choices: Acylating a Phenolic Substrate

Synthesizing benzophenones with unprotected hydroxyl groups via Friedel-Crafts acylation presents unique challenges that dictate the experimental design:

  • Catalyst Stoichiometry: The lone pairs on the oxygen atoms of catechol's hydroxyl groups can coordinate strongly with the AlCl₃ catalyst.[8] This interaction forms a complex that can deactivate both the catalyst and the aromatic ring towards electrophilic substitution.[8] Consequently, a stoichiometric amount (or more) of the Lewis acid is required—not just a catalytic amount—as it becomes complexed with both the acyl chloride and the product ketone.[1][7][9]

  • C-Acylation vs. O-Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur at the aromatic ring (C-acylation) to form the desired ketone or at the phenolic oxygen (O-acylation) to form an ester.[8] Employing a higher concentration of the Lewis acid catalyst favors the desired C-acylation pathway.[8]

  • Solvent and Temperature Control: The reaction is highly exothermic and sensitive to moisture. The use of an anhydrous, non-polar solvent like dichloromethane (DCM) is standard. Strict temperature control, typically starting at 0°C, is crucial to manage the reaction rate and prevent undesirable side reactions.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup AcylChloride 4-Chlorobenzoyl Chloride AcyliumIon Acylium Ion Electrophile AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Arenium Ion (Sigma Complex) Catechol Catechol (Nucleophile) Catechol->SigmaComplex Attacks Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺, + AlCl₃ FinalProduct (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation for the target synthesis.

Detailed Experimental Protocol

This protocol details the synthesis on a 20 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS #Amount (Scale)Equivalents
CatecholC₆H₆O₂110.11120-80-92.20 g (20 mmol)1.0
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01122-01-03.50 g (20 mmol)1.0
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-06.67 g (50 mmol)2.5
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2~100 mL-
Hydrochloric Acid (conc.)HCl36.467647-01-0~20 mL-
Ethyl AcetateC₄H₈O₂88.11141-78-6As needed-
Brine (sat. NaCl solution)NaCl58.447647-14-5As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6As needed-

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • To the flask, add anhydrous aluminum chloride (6.67 g, 50 mmol) followed by 50 mL of anhydrous dichloromethane (DCM).

    • Cool the resulting suspension to 0°C in an ice-water bath with continuous stirring.

  • Addition of Reactants:

    • In a separate beaker, dissolve catechol (2.20 g, 20 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature between 0-5°C.

    • After the catechol addition is complete, add 4-chlorobenzoyl chloride (3.50 g, 20 mmol) to the dropping funnel (optionally diluted with 10 mL of anhydrous DCM) and add it dropwise to the reaction mixture over 30 minutes. Ensure the temperature does not exceed 10°C.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Work-up and Quenching:

    • After the reaction is deemed complete, cool the flask back to 0°C in an ice bath.

    • Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

    • Very slowly and cautiously, pour the reaction mixture into the ice-acid mixture with vigorous stirring. This is a highly exothermic process that will release HCl gas. Perform this step carefully in a well-ventilated fume hood.

    • Continue stirring until all the ice has melted and the dark-colored complex has fully decomposed.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer two times with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash them once with brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Isolation of Final Product:

    • The crude solid can be purified by recrystallization. A common solvent system is an ethanol-water or methanol-water mixture.[10] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Results and Troubleshooting

ParameterExpected Outcome
Appearance Off-white to pale yellow solid
Yield 60-75% (Theoretical Yield: 4.97 g)
Purity >95% after recrystallization
Characterization Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive AlCl₃ (hydrolyzed).2. Insufficient amount of AlCl₃.3. Wet reagents or glassware.1. Use a fresh, unopened bottle of anhydrous AlCl₃.2. Ensure at least 2.5 equivalents of AlCl₃ are used.3. Thoroughly dry all glassware and use anhydrous grade solvents.[9]
Formation of Ester Byproduct Insufficient Lewis acid to favor C-acylation.Increase the stoichiometry of AlCl₃ to 3.0 equivalents.
Dark, Tarry Crude Product 1. Reaction temperature was too high.2. Oxidation of the catechol moiety.1. Maintain strict temperature control (0-5°C) during reagent addition.2. Perform the reaction under an inert nitrogen atmosphere to minimize oxidation.
Product Fails to Crystallize Presence of significant impurities.Purify the crude product using silica gel column chromatography before attempting recrystallization.

Conclusion

The Friedel-Crafts acylation provides a robust and direct route for the synthesis of this compound. The success of this protocol hinges on careful control of experimental parameters, particularly the use of anhydrous conditions and stoichiometric quantities of the aluminum chloride catalyst to overcome the challenges posed by the free hydroxyl groups on the catechol substrate. By following the detailed methodology and considering the mechanistic principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further application in their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of 4'-Chloro-3,4-dihydroxybenzophenone

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-Chloro-3,4-dihydroxybenzophenone. The described method is based on reversed-phase chromatography with UV detection, a widely applicable technique for the analysis of benzophenone derivatives. This protocol is intended as a starting point and may require optimization for specific matrices and instrumentation.

Principle

This method employs reversed-phase HPLC to separate 4'-Chloro-3,4-dihydroxybenzophenone from potential impurities and formulation components. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an organic solvent (acetonitrile) and acidified water. The analyte is detected by a UV-Vis detector at a wavelength where it exhibits significant absorbance. Quantification is performed by constructing a calibration curve from the peak areas of known standards.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]

  • Chemicals and Reagents:

    • 4'-Chloro-3,4-dihydroxybenzophenone reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA) (HPLC grade)

  • Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), HPLC vials.

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

  • Degas both mobile phases prior to use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 4'-Chloro-3,4-dihydroxybenzophenone reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using methanol.

    • Sonicate for 5-10 minutes to ensure complete dissolution.[1]

    • Make up to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., 50:50 v/v Mobile Phase A:B) to achieve concentrations within a suitable calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic procedure for a solid sample is outlined below.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile.[1]

  • Vortex and sonicate the sample to ensure complete extraction of the analyte.[1]

  • Dilute the sample solution with the mobile phase to a concentration expected to be within the calibration range.[1]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

For complex matrices like biological fluids, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[2][3]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 287 nm (based on structurally similar compounds, may require optimization)[2][4]
Run Time 30 minutes

Data Analysis and Quantification

Calibration Curve
  • Inject the working standard solutions and record the peak areas.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[1]

Sample Analysis
  • Inject the prepared sample solutions and record the peak area for 4'-Chloro-3,4-dihydroxybenzophenone.

Quantification
  • Use the calibration curve equation to calculate the concentration of 4'-Chloro-3,4-dihydroxybenzophenone in the sample.

Method Validation (Summary)

For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters are typically assessed:

Validation ParameterAcceptance Criteria
Linearity R² > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from other components.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation I Calibration Curve Construction B->I C Sample Preparation E Sample Injection C->E D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration & Identification G->H H->I J Quantification H->J I->J K Final Report J->K

References

Application Notes and Protocols for the Analysis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural characterization of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for the analysis of this and structurally related compounds.

Structural and Analytical Overview

This compound is a substituted benzophenone with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its development and use. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted NMR Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HAr-OH (Position 4)
~9.0 - 10.0Singlet (broad)1HAr-OH (Position 3)
~7.75Doublet2HH-2', H-6'
~7.50Doublet2HH-3', H-5'
~7.35Doublet1HH-6
~7.25Doublet of doublets1HH-2
~6.90Doublet1HH-5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~195.0C=O
~151.0C-4
~145.5C-3
~138.0C-1'
~137.5C-4'
~131.5C-2', C-6'
~129.0C-3', C-5'
~125.0C-1
~120.0C-6
~116.0C-2
~115.5C-5

Solvent: DMSO-d₆

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry vial.

  • Vortex the sample until it is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is at least 4 cm.

2. NMR Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument parameters may need to be optimized for different spectrometers.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans: 1024 or more, depending on sample concentration

      • Spectral Width: 0 to 220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for this compound

m/zPredicted FragmentRelative Abundance
248.03[M]⁺ (with ³⁵Cl)High
250.03[M]⁺ (with ³⁷Cl)Medium (approx. 1/3 of M)
139.04[C₇H₄OCl]⁺High
111.01[C₆H₄Cl]⁺Medium
123.04[C₇H₅O₂]⁺Medium
95.05[C₆H₅O]⁺Low

Ionization Mode: Electron Ionization (EI)

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • If using Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be injected directly into the LC system.

2. Mass Spectrometry Data Acquisition:

  • The following are general parameters for an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

    • Ionization Mode: ESI (positive or negative ion mode) or EI. EI is often suitable for providing characteristic fragmentation.

    • Mass Range: 50 - 500 amu.

    • Capillary Voltage (for ESI): 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Collision Energy (for MS/MS): Varies, can be ramped to observe fragmentation.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M-H]⁻ or [M+H]⁺). For compounds containing chlorine, look for the characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the observed spectrum with theoretical fragmentation patterns and databases for confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Analysis start Start: This compound dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) start->dissolve transfer Transfer to NMR Tube or MS Vial dissolve->transfer nmr NMR Spectrometer (¹H and ¹³C) transfer->nmr ms Mass Spectrometer (EI or ESI) transfer->ms nmr_proc NMR Data Processing: - Fourier Transform - Phasing - Baseline Correction - Calibration nmr->nmr_proc ms_proc MS Data Analysis: - Identify Molecular Ion - Analyze Fragmentation ms->ms_proc structure Structural Confirmation nmr_proc->structure ms_proc->structure

Caption: Experimental workflow for NMR and MS analysis.

Structural Elucidation Logic

structural_elucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Final Structure h_nmr ¹H NMR: - Chemical Shifts - Multiplicities - Integrations connectivity Proton & Carbon Environment h_nmr->connectivity c_nmr ¹³C NMR: - Number of Signals - Chemical Shifts c_nmr->connectivity final_structure This compound connectivity->final_structure mol_ion Molecular Ion Peak: Confirms Molecular Weight (Isotopic pattern for Cl) formula Molecular Formula Confirmation mol_ion->formula fragments Fragmentation Pattern: Identifies key substructures fragments->formula formula->final_structure

Caption: Logical flow for structural elucidation.

Application Notes and Protocols for Antimicrobial Assays Using (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is a synthetic compound belonging to the diarylmethanone class. While specific antimicrobial data for this compound is not extensively documented in publicly available literature, its structural features, particularly the presence of a catechol (3,4-dihydroxyphenyl) moiety and a halogenated phenyl ring, suggest a potential for antimicrobial activity. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including membrane disruption, enzyme inhibition, and interference with microbial nucleic acid synthesis.

These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound. The following protocols for fundamental antimicrobial assays are based on established methodologies and can be adapted for testing this specific compound against a panel of relevant microorganisms.

Data Presentation

Effective evaluation of a novel antimicrobial agent requires meticulous data collection and clear presentation. The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test Compound
Staphylococcus aureusGram-positiveEnter experimental rangeVancomycinEnter result
Bacillus subtilisGram-positiveEnter experimental rangePenicillinEnter result
Escherichia coliGram-negativeEnter experimental rangeGentamicinEnter result
Pseudomonas aeruginosaGram-negativeEnter experimental rangeCiprofloxacinEnter result
Candida albicansN/A (Fungus)Enter experimental rangeFluconazoleEnter result

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusFrom Table 1Enter resultCalculateDetermine
Escherichia coliFrom Table 1Enter resultCalculateDetermine

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[1]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Positive control antibiotic stock solution

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound based on the size of the inhibition zone it creates on an agar plate seeded with a test microorganism.

Materials:

  • This compound

  • Sterile Petri dishes

  • Muller-Hinton Agar (MHA)

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs or solution

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

  • Well Creation and Compound Application:

    • Use a sterile cork borer to create wells in the agar.

    • Add a known concentration of the this compound solution into each well.

    • Place a positive control antibiotic disc on the agar surface.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a loopful of broth from the wells that showed no visible growth (at and above the MIC).

  • Streak the broth onto fresh agar plates that do not contain the test compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Hypothetical Signaling Pathway of Antimicrobial Action

While the precise mechanism of action for this compound is yet to be elucidated, a plausible hypothesis based on its chemical structure involves the disruption of bacterial cell membrane integrity and the inhibition of key cellular processes. The catechol moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The lipophilic nature of the compound, enhanced by the chlorophenyl group, may facilitate its insertion into the bacterial cell membrane.

Hypothetical_Signaling_Pathway cluster_compound Compound Action cluster_cellular_targets Bacterial Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome Compound This compound Membrane Cell Membrane Disruption Compound->Membrane ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Enzyme Enzyme Inhibition Compound->Enzyme Leakage Cellular Leakage Membrane->Leakage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Metabolic_Disruption Metabolic Disruption Enzyme->Metabolic_Disruption Cell_Death Bacterial Cell Death Leakage->Cell_Death Oxidative_Stress->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Hypothetical mechanism of antimicrobial action.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 4'-Chloro-3,4-dihydroxybenzophenone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling the Potential of a Novel Benzophenone Derivative

Benzophenones, a class of organic compounds characterized by a diphenyl ketone core, have garnered significant attention in medicinal chemistry due to their diverse biological activities. While their primary application has been in sunscreens and as photoinitiators, emerging evidence suggests that certain derivatives possess noteworthy pharmacological properties, including anticancer effects. This application note focuses on 4'-Chloro-3,4-dihydroxybenzophenone, a halogenated dihydroxybenzophenone, and outlines a comprehensive strategy for evaluating its potential as an anticancer agent in various cancer cell lines.

While direct literature on the specific anticancer effects of 4'-Chloro-3,4-dihydroxybenzophenone is nascent, this guide provides a robust framework for its investigation. The methodologies and hypothesized mechanisms are extrapolated from studies on structurally related benzophenone and chalcone derivatives that have demonstrated promising anti-proliferative and pro-apoptotic activities.[1][2][3] The protocols herein are designed to be self-validating, providing researchers with the tools to systematically characterize the biological activity of this compound.

II. Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the established activities of similar compounds, it is hypothesized that 4'-Chloro-3,4-dihydroxybenzophenone may exert its anticancer effects through the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancer cells.[2][4] A plausible mechanism involves the modulation of key regulatory proteins, potentially leading to cell cycle arrest at the G1 or G2/M phase and the activation of intrinsic and/or extrinsic apoptotic pathways.[1][5][6]

The mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and apoptosis, is a potential target.[7][8][9] Specifically, the activation of stress-activated protein kinases (SAPKs) like p38 MAPK, coupled with the downregulation of pro-survival signals, could be a key event.[1][8]

G cluster_0 4'-Chloro-3,4-dihydroxybenzophenone cluster_1 Cellular Effects cluster_2 Cellular Outcomes Compound 4'-Chloro-3,4-dihydroxybenzophenone p38 p38 MAPK Activation Compound->p38 Activates CyclinD1_CDK4 Cyclin D1 / CDK4 Downregulation Compound->CyclinD1_CDK4 Inhibits p27 p27KIP1 Upregulation Compound->p27 Promotes Bcl2_Bak Modulation of Bcl-2 family proteins (e.g., Bak, Bcl-2) Compound->Bcl2_Bak Modulates G1_Arrest G1 Phase Cell Cycle Arrest p38->G1_Arrest CyclinD1_CDK4->G1_Arrest p27->G1_Arrest Apoptosis Apoptosis Induction Bcl2_Bak->Apoptosis G1_Arrest->Apoptosis

Figure 1: Hypothesized signaling pathway for 4'-Chloro-3,4-dihydroxybenzophenone in cancer cells.

III. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the initial in vitro evaluation of 4'-Chloro-3,4-dihydroxybenzophenone.

A. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of the compound on cancer cell lines.[10] It measures the metabolic activity of cells, which is an indicator of cell viability.[11]

G start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Treat with varying concentrations of the compound step1->step2 step3 Incubate for 24, 48, and 72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours to allow formazan formation step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Determine IC50 values step7->end

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 4'-Chloro-3,4-dihydroxybenzophenone in DMSO (e.g., 100 mM).[1] Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[13]

G start Start step1 Treat cells with the compound at IC50 concentration start->step1 step2 Harvest and wash cells with PBS step1->step2 step3 Resuspend cells in 1X Binding Buffer step2->step3 step4 Add Annexin V-FITC and Propidium Iodide step3->step4 step5 Incubate for 15 minutes in the dark step4->step5 step6 Analyze by flow cytometry step5->step6 end Quantify cell populations step6->end

Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with 4'-Chloro-3,4-dihydroxybenzophenone at its predetermined IC50 concentration for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13] Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]

G start Start step1 Treat cells with the compound start->step1 step2 Harvest and fix cells in cold 70% ethanol step1->step2 step3 Wash cells to remove ethanol step2->step3 step4 Treat with RNase A to degrade RNA step3->step4 step5 Stain with Propidium Iodide step4->step5 step6 Analyze by flow cytometry step5->step6 end Determine cell cycle distribution step6->end

Figure 4: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the IC50 concentration of 4'-Chloro-3,4-dihydroxybenzophenone for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[14][15] Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them, and wash twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.[14][16]

  • PI Staining: Add propidium iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

D. Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample.[17][18][19] This is crucial for validating the proposed mechanism of action by examining the expression levels of key proteins involved in the cell cycle and apoptosis.[20]

G start Start step1 Treat cells and prepare protein lysates start->step1 step2 Quantify protein concentration step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to a membrane step3->step4 step5 Block membrane and incubate with primary antibodies step4->step5 step6 Incubate with HRP-conjugated secondary antibodies step5->step6 step7 Detect signal using chemiluminescence step6->step7 end Analyze protein expression levels step7->end

Figure 5: Workflow for Western blotting.

Protocol:

  • Cell Lysis: After treating the cells with 4'-Chloro-3,4-dihydroxybenzophenone, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19] Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p27, Bak, Bcl-2, cleaved PARP, and β-actin as a loading control) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.[21]

  • Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control (β-actin).

IV. Expected Data and Interpretation

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: IC50 Values of 4'-Chloro-3,4-dihydroxybenzophenone in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
HT-29 (Colon Cancer)35.2
A549 (Lung Cancer)42.8
MCF-7 (Breast Cancer)28.5

Interpretation: Lower IC50 values indicate higher cytotoxicity. This data helps in selecting appropriate concentrations for subsequent mechanistic studies.

Table 2: Apoptosis Induction by 4'-Chloro-3,4-dihydroxybenzophenone in HT-29 Cells (48h Treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (0.1% DMSO)95.1 ± 2.32.5 ± 0.82.4 ± 0.6
IC50 Concentration45.3 ± 3.130.7 ± 2.524.0 ± 1.9

Interpretation: A significant increase in the percentage of early and late apoptotic cells upon treatment would confirm the induction of apoptosis.

Table 3: Cell Cycle Distribution in A549 Cells after Treatment (48h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0.1% DMSO)55.4 ± 2.928.1 ± 1.716.5 ± 1.3
IC50 Concentration72.8 ± 3.515.3 ± 2.111.9 ± 1.8

Interpretation: An accumulation of cells in a specific phase of the cell cycle (in this hypothetical case, G0/G1) would indicate cell cycle arrest.

V. Conclusion and Future Directions

This application note provides a comprehensive guide for the initial investigation of 4'-Chloro-3,4-dihydroxybenzophenone as a potential anticancer agent. The detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with the hypothesized mechanism of action, offer a solid foundation for researchers. Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways, as well as progression to more complex in vitro models (e.g., 3D spheroids) and eventually in vivo animal studies.[22][23][24][25] The systematic approach outlined here will enable a thorough evaluation of the therapeutic potential of this novel compound.

VI. References

  • Juszczak, M., et al. (2019). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][26]thiazin-4-one on colon cells and its anticancer potential. Pharmacological Reports, 71(5), 899-907. --INVALID-LINK--

  • Ali, A. M., et al. (2014). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. The Scientific World Journal, 2014, 468157. --INVALID-LINK--

  • Li, X., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 217, 112241. --INVALID-LINK--

  • Chen, Y. J., et al. (2012). 4'-Chloro-3,5-dihydroxystilbene, a resveratrol derivative, induces lung cancer cell death through autophagy and apoptosis. Journal of Agricultural and Food Chemistry, 60(38), 9690-9697. --INVALID-LINK--

  • Sharma, G., et al. (2017). In vitro assays and techniques utilized in anticancer drug discovery. Drug Discovery Today, 22(5), 819-829. --INVALID-LINK--

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. --INVALID-LINK--

  • Abcam. MTT assay protocol. --INVALID-LINK--

  • Sigma-Aldrich. Annexin V-FITC Apoptosis Detection Kit. --INVALID-LINK--

  • Cell Signaling Technology. Western Blotting Protocol. --INVALID-LINK--

  • Cell Signaling Technology. Western Blot (WB) Resource Center. --INVALID-LINK--

  • Ali, A. M., et al. (2014). Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line. The Scientific World Journal, 2014, 468157. --INVALID-LINK--

  • ATCC. MTT Cell Proliferation Assay. --INVALID-LINK--

  • University of Chicago. DNA Cell Cycle Analysis with PI. --INVALID-LINK--

  • Boldt, S., et al. (2002). The role of MAPK pathways in the action of chemotherapeutic drugs. Carcinogenesis, 23(11), 1831-1838. --INVALID-LINK--

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. --INVALID-LINK--

  • Thermo Fisher Scientific. Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. --INVALID-LINK--

  • Jansson, K., et al. (1998). Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX). Mutation Research, 419(1-3), 73-81. --INVALID-LINK--

  • Visikol. In vitro Cancer Drug Screening Services. --INVALID-LINK--

  • Abcam. Annexin V staining assay protocol for apoptosis. --INVALID-LINK--

  • Abcam. Western blot protocol. --INVALID-LINK--

  • Wang, N., et al. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers in Pharmacology, 9, 616. --INVALID-LINK--

  • O'Donovan, N., & Clynes, M. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 164, 151-160. --INVALID-LINK--

  • Boldt, S., et al. (2002). The role of MAPK pathways in the action of chemotherapeutic drugs. Carcinogenesis, 23(11), 1831-1838. --INVALID-LINK--

  • The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. --INVALID-LINK--

  • Oztepe, M., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1292, 136159. --INVALID-LINK--

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. --INVALID-LINK--

  • News-Medical.Net. Cell-culture based in vitro test systems for antitumor drug screening. --INVALID-LINK--

  • Ali, A. M., et al. (2014). Induction of apoptosis of 2, 4', 6-trihydroxybenzophenone in HT-29 colon carcinoma cell line. The Scientific World Journal, 2014, 468157. --INVALID-LINK--

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. --INVALID-LINK--

  • Constantinou, A., et al. (1995). Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. Cancer Research, 55(7), 1329-1335. --INVALID-LINK--

  • Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell Research, 12(1), 9-18. --INVALID-LINK--

  • O'Bryan, J. P. (2019). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. International Journal of Molecular Sciences, 20(18), 4563. --INVALID-LINK--

  • IGBMC. Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. --INVALID-LINK--

  • Crown Bioscience. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. --INVALID-LINK--

  • Gorshkov, V. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. --INVALID-LINK--

  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(22), e2617. --INVALID-LINK--

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--

  • Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals. --INVALID-LINK--

  • VJOncology. An introduction to the MAPK signaling pathway and pan-RAF inhibitors. --INVALID-LINK--

  • Assay Guidance Manual. Cell Viability Assays. --INVALID-LINK--

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. --INVALID-LINK--

  • Sigma-Aldrich. 4,4'-Dihydroxybenzophenone. --INVALID-LINK--

References

Application Notes and Protocols for Testing the Antioxidant Activity of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of benzophenone derivatives, a class of compounds with significant interest in pharmaceutical and cosmetic research. The following sections offer step-by-step methodologies for common in vitro and cell-based antioxidant assays, guidelines for data presentation, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

Benzophenone and its derivatives are widely used as UV-absorbing agents in sunscreens and other cosmetic products. Beyond their UV-protective properties, many benzophenone derivatives, particularly those with hydroxyl substitutions, are recognized for their antioxidant potential.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and premature aging.[3][4] Antioxidants can mitigate oxidative damage by scavenging free radicals or by modulating cellular antioxidant defense mechanisms.[4] Therefore, the evaluation of the antioxidant activity of benzophenone derivatives is crucial for the development of new therapeutic agents and effective skincare formulations.

This document outlines protocols for three widely accepted antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Cellular Antioxidant Activity (CAA) Assay.

Data Presentation

Quantitative data from antioxidant activity assays should be summarized in clear and structured tables to facilitate comparison between different benzophenone derivatives.

Table 1: DPPH Radical Scavenging Activity of Benzophenone Derivatives

Benzophenone DerivativeConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
Derivative A 1025.3 ± 2.145.2
2548.9 ± 3.5
5085.1 ± 4.2
Derivative B 1015.8 ± 1.978.5
2535.2 ± 2.8
5065.7 ± 3.9
Positive Control (e.g., Trolox) 552.1 ± 3.04.8
1094.3 ± 2.5

Data are presented as mean ± standard deviation (n=3). IC₅₀ is the concentration required to inhibit 50% of the DPPH radical.

Table 2: ABTS Radical Scavenging Activity of Benzophenone Derivatives

Benzophenone DerivativeConcentration (µg/mL)% InhibitionTEAC (Trolox Equivalents)
Derivative A 1030.5 ± 2.51.8
2560.1 ± 4.1
5092.3 ± 3.7
Derivative B 1020.7 ± 2.21.2
2545.8 ± 3.3
5078.9 ± 4.5
Positive Control (e.g., Quercetin) 2.565.4 ± 3.83.5
595.8 ± 2.9

Data are presented as mean ± standard deviation (n=3). TEAC (Trolox Equivalent Antioxidant Capacity) is calculated from the standard curve.

Table 3: Cellular Antioxidant Activity of Benzophenone Derivatives

Benzophenone DerivativeConcentration (µM)% ROS InhibitionCAA Value
Derivative A 522.4 ± 3.148.9
1045.6 ± 4.5
2578.2 ± 5.2
Derivative B 512.8 ± 2.585.1
1028.9 ± 3.8
2555.4 ± 4.9
Positive Control (e.g., Quercetin) 155.3 ± 4.10.9
2.589.7 ± 3.6

Data are presented as mean ± standard deviation (n=3). CAA (Cellular Antioxidant Activity) value is determined based on the reduction of fluorescence.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[5]

Principle: DPPH is a stable free radical with a deep violet color.[5] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to pale yellow.[5][6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[5][6]

Materials and Reagents:

  • Benzophenone derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Trolox, Ascorbic Acid, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Store the solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.[6]

  • Preparation of Test Samples: Prepare a stock solution of the benzophenone derivatives in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to separate wells.[6]

    • To each well, add 100 µL of the 0.1 mM DPPH working solution.[6]

    • Mix the contents of the wells thoroughly.[6]

    • Incubate the microplate in the dark at room temperature for 30 minutes.[6]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[6]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution with methanol.[6]

  • Asample is the absorbance of the DPPH solution with the test compound or positive control.[6]

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant potency.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is suitable for both hydrophilic and lipophilic antioxidants.[7]

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[7][8]

Materials and Reagents:

  • Benzophenone derivatives

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[8]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the benzophenone derivatives in a suitable solvent and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test sample or positive control to separate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 6 minutes.[9]

    • Measure the absorbance at 734 nm.[8]

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:[7]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the ABTS•+ solution without the sample.

  • Asample is the absorbance of the ABTS•+ solution with the sample.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.[7]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.[10]

Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH.[10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] Antioxidants can scavenge the ROS, thereby inhibiting the formation of DCF.[10] The reduction in fluorescence is proportional to the cellular antioxidant activity.

Materials and Reagents:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • DCFH-DA

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Positive control (e.g., Quercetin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in a 96-well black microplate until they reach confluence.

  • Pre-incubation with Compounds: Wash the cells with PBS and then pre-incubate them with various concentrations of the benzophenone derivatives or positive control for 1 hour.

  • Loading with DCFH-DA: After incubation, wash the cells and then load them with DCFH-DA solution for 30 minutes.

  • Induction of Oxidative Stress: Wash the cells again to remove excess DCFH-DA and then add AAPH solution to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

Data Analysis: The area under the curve (AUC) for the fluorescence versus time plot is calculated for both the control and the samples treated with benzophenone derivatives. The percentage of ROS inhibition is calculated as follows:

% ROS Inhibition = [ (AUCcontrol - AUCsample) / AUCcontrol ] x 100

The CAA value is then calculated based on the concentration of the compound that inhibits 50% of the ROS production.

Mandatory Visualizations

Experimental Workflow for Antioxidant Activity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_samples Prepare Benzophenone Derivative Solutions in_vitro In Vitro Assays (DPPH, ABTS) prep_samples->in_vitro Add to Assay cell_based Cell-Based Assay (CAA) prep_samples->cell_based Add to Assay prep_reagents Prepare Assay Reagents (DPPH, ABTS, etc.) prep_reagents->in_vitro measure Measure Absorbance/ Fluorescence in_vitro->measure cell_based->measure calculate Calculate % Inhibition, IC50, TEAC, CAA measure->calculate tabulate Tabulate Results calculate->tabulate

Caption: General experimental workflow for assessing the antioxidant activity of benzophenone derivatives.

Simplified Signaling Pathway of Cellular Oxidative Stress and Antioxidant Action

G cluster_stress Oxidative Stress Induction cluster_damage Cellular Damage cluster_antioxidant Antioxidant Intervention ROS_source ROS Source (e.g., AAPH) ROS Reactive Oxygen Species (ROS) ROS_source->ROS Cell_damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cell_damage Benzophenone Benzophenone Derivative Benzophenone->ROS Scavenges

Caption: Simplified pathway of ROS-induced oxidative stress and the scavenging action of benzophenone derivatives.

References

Application Notes and Protocols for (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS No. 134612-84-3) as a versatile chemical intermediate in pharmaceutical and cosmetic research. This document outlines its chemical properties, key synthetic transformations, and potential applications in drug discovery, supported by detailed experimental protocols and data.

Chemical Properties and Safety Information

This compound is a white crystalline solid.[1] Its chemical structure features a benzophenone core with a chlorine substituent on one phenyl ring and a catechol (3,4-dihydroxy) group on the other. This catechol moiety is the primary site for chemical modification, offering opportunities for selective or dual functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number134612-84-3[1]
Molecular FormulaC₁₃H₉ClO₃[1]
Molecular Weight248.66 g/mol [1]
Melting Point190°C[1]
Boiling Point468.771°C at 760 mmHg[1]
Purity≥ 98%[1]

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Organic Synthesis

The presence of the catechol group allows for a variety of synthetic transformations, making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. Key applications include O-alkylation to form ethers and the formation of heterocyclic rings such as benzodioxoles.

O-Alkylation and Etherification

The hydroxyl groups of the catechol moiety can be alkylated to produce mono- or di-ethers. These reactions are typically carried out in the presence of a base and an alkylating agent. The regioselectivity of mono-alkylation can be influenced by the choice of base, solvent, and protecting group strategy.

Table 2: Representative Conditions for O-Alkylation of Hydroxyphenyl Methanones

Starting MaterialAlkylating AgentBaseSolventReaction ConditionsProductYieldReference
(4-chlorophenyl)(4-hydroxyphenyl)methanoneIsopropyl 2-bromo-2-methylpropanoateK₂CO₃4-Methylpentan-2-oneReflux, 12 hFenofibrate27.7%Patent CA1282424C
(4-chlorophenyl)(4-hydroxyphenyl)methanoneIsopropyl 2-bromo-2-methylpropanoateNaAnhydrous EthanolReflux, 8 hFenofibrate34.7%Patent CA1282424C
4-Piperazin-1-yl phenolBenzoyl chloride derivativeDIPEADMF0°C to RT, overnight(4-(4-Hydroxyphenyl)piperazin-1-yl)methanone derivative51-70%[2]
2,4-dihydroxybenzaldehydeAlkyl halideCsHCO₃Acetonitrile80°C4-Alkoxy-2-hydroxybenzaldehydeup to 95%
Synthesis of Benzodioxole Derivatives

The adjacent hydroxyl groups of the catechol can be reacted with a variety of reagents to form a five-membered dioxole ring. This is a common strategy to introduce the methylenedioxy group, a structural motif present in numerous natural products and pharmacologically active compounds.

Experimental Protocols

The following protocols are adapted from established methods for the functionalization of catechols and related phenolic compounds and are provided as a guide for the use of this compound.

Protocol 1: General Procedure for Di-O-Alkylation

This protocol describes the exhaustive alkylation of both hydroxyl groups.

Workflow for Di-O-Alkylation

G A This compound D Reaction at elevated temperature A->D B Base (e.g., K₂CO₃) Solvent (e.g., DMF) B->D C Alkylating Agent (e.g., Alkyl halide) C->D E Work-up and Purification D->E F Di-O-alkylated product E->F

Caption: Workflow for the di-O-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add the alkyl halide (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired di-O-alkylated product.

Protocol 2: Synthesis of a 1,3-Benzodioxole Derivative

This protocol outlines the formation of a methylenedioxy bridge from the catechol moiety.

Workflow for Benzodioxole Synthesis

G A This compound D Reaction at elevated temperature A->D B Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) B->D C Dihalomethane (e.g., CH₂Br₂) C->D E Aqueous work-up and extraction D->E F Purification (Column Chromatography) E->F G (4-Chlorophenyl)(benzo[d][1,3]dioxol-5-yl)methanone F->G

Caption: Workflow for the synthesis of a benzodioxole derivative.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Dibromomethane (CH₂Br₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (2.2 eq) and dibromomethane (1.5 eq) to the solution.

  • Heat the mixture to 80-100°C and stir for 12-18 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the (4-Chlorophenyl)(benzo[d][1][3]dioxol-5-yl)methanone.

Application in Drug Discovery: Targeting Inflammatory Pathways

Derivatives of (4-chlorophenyl)methanone have shown potential as inhibitors of enzymes involved in inflammatory signaling pathways, such as Cyclooxygenase-2 (COX-2), and in hormone-dependent cancer pathways through the inhibition of aromatase and steroid sulfatase.[2][4] The this compound core can be elaborated to generate novel inhibitors targeting these pathways.

Potential Signaling Pathway Inhibition

G cluster_0 Inflammatory Signaling cluster_1 Hormone Synthesis Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-2->Prostaglandin H2 Androgens Androgens Aromatase Aromatase Androgens->Aromatase Substrate Estrogens Estrogens Estrogen-dependent\nCancer Cell Growth Estrogen-dependent Cancer Cell Growth Estrogens->Estrogen-dependent\nCancer Cell Growth Aromatase->Estrogens Inhibitor (4-Chlorophenyl)methanone Derivative Inhibitor->COX-2 Inhibition Inhibitor->Aromatase Inhibition

Caption: Potential inhibition of COX-2 and Aromatase signaling pathways by derivatives.

These application notes demonstrate the potential of this compound as a key intermediate for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and other fields. The provided protocols offer a starting point for the exploration of its synthetic utility.

References

Application Notes and Protocols for In Vivo Studies with (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone is a benzophenone derivative with potential therapeutic applications stemming from its structural similarity to compounds exhibiting known biological activities. While direct in-vivo data for this specific molecule is limited, related structures have demonstrated analgesic, anti-inflammatory, and antioxidant properties. Notably, derivatives of (4-chlorophenyl)methanone have been investigated as potential COX-2 inhibitors for pain management.[1] Furthermore, compounds containing a 3,4-dihydroxyphenyl moiety are recognized for their antioxidant and radical scavenging capabilities.[2]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The protocols detailed below are designed to assess its potential analgesic, anti-inflammatory, and antioxidant efficacy in established preclinical models.

Safety Precautions

Safety data sheets for structurally related compounds indicate that this compound may cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[3][5] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[5]

Experimental Design: A Tiered Approach

A tiered approach is recommended for the in vivo evaluation of this compound, commencing with preliminary toxicity and dose-finding studies, followed by efficacy assessments in relevant disease models.

Tier 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for subsequent efficacy studies.

Protocol:

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).

    • Groups 2-6: this compound at escalating doses (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration.

  • Observation Period: 14 days.

  • Parameters to Monitor:

    • Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, grooming, convulsions).

    • Body weight changes.

    • Gross necropsy at the end of the study.

Tier 2: Efficacy Studies

Based on the dose-range finding study, three appropriate doses (low, medium, and high) should be selected for efficacy evaluation.

Protocol 1: Evaluation of Anti-inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory effects of this compound.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups (n=6 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound (low, medium, high doses, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of paw edema.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
Test CompoundLowData to be filledData to be filled
Test CompoundMediumData to be filledData to be filled
Test CompoundHighData to be filledData to be filled

Protocol 2: Evaluation of Analgesic Activity

Model: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of this compound.

Methodology:

  • Animal Model: Swiss albino mice (20-25 g).

  • Groups (n=6 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Morphine, 5 mg/kg, i.p.).

    • Groups 3-5: this compound (low, medium, high doses, p.o.).

  • Procedure:

    • Record the basal reaction time of each mouse on a hot plate maintained at 55 ± 0.5°C. The reaction time is the time taken for the mouse to lick its paws or jump. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer the vehicle, positive control, or test compound.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Endpoint: Increase in pain threshold (latency to response).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Reaction Time (s) at 60 min (± SEM)% Increase in Latency
Vehicle Control-4.5 ± 0.3-
Morphine518.2 ± 1.1304.4
Test CompoundLowData to be filledData to be filled
Test CompoundMediumData to be filledData to be filled
Test CompoundHighData to be filledData to be filled

Protocol 3: Evaluation of Antioxidant Activity

Model: In Vivo Antioxidant Enzyme Assays in Rat Liver

Objective: To determine the effect of this compound on endogenous antioxidant enzyme levels.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups (n=6 per group):

    • Group 1: Normal control.

    • Group 2: Oxidative stress control (e.g., Carbon tetrachloride, CCl4, 1 mL/kg, i.p.).

    • Group 3: Positive control (e.g., Silymarin, 100 mg/kg, p.o. + CCl4).

    • Groups 4-6: this compound (low, medium, high doses, p.o. for 7 days) + CCl4 on the 7th day.

  • Procedure:

    • Pre-treat the respective groups with the test compound or positive control for 7 days.

    • On the 7th day, induce oxidative stress with CCl4 (except in the normal control group).

    • 24 hours after CCl4 administration, euthanize the animals and collect liver tissue.

    • Prepare liver homogenates and perform biochemical assays for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity, and Malondialdehyde (MDA) levels.

  • Endpoints: Levels of antioxidant enzymes and lipid peroxidation.

Data Presentation:

Treatment GroupDose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)MDA (nmol/mg protein)
Normal Control-125.4 ± 8.245.1 ± 3.588.7 ± 5.91.2 ± 0.1
CCl4 Control-68.3 ± 5.122.6 ± 2.145.2 ± 3.83.5 ± 0.3
Silymarin + CCl4100110.9 ± 7.540.8 ± 3.179.4 ± 5.21.8 ± 0.2
Test Compound (Low) + CCl4LowData to be filledData to be filledData to be filledData to be filled
Test Compound (Medium) + CCl4MediumData to be filledData to be filledData to be filledData to be filled
Test Compound (High) + CCl4HighData to be filledData to be filledData to be filledData to be filled

Visualizations

G Presumed Anti-inflammatory Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Test Compound Test Compound Test Compound->COX-2 Inhibition

Caption: Presumed COX-2 inhibitory pathway of the test compound.

G In Vivo Experimental Workflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Evaluation Acute Toxicity Acute Toxicity Dose-Range Finding Dose-Range Finding Acute Toxicity->Dose-Range Finding Anti-inflammatory Model Anti-inflammatory Model Dose-Range Finding->Anti-inflammatory Model Analgesic Model Analgesic Model Dose-Range Finding->Analgesic Model Antioxidant Model Antioxidant Model Dose-Range Finding->Antioxidant Model Data Analysis Data Analysis Anti-inflammatory Model->Data Analysis Analgesic Model->Data Analysis Antioxidant Model->Data Analysis

Caption: Tiered workflow for in vivo compound evaluation.

References

Application Notes and Protocols for the Quantification of 4'-Chloro-3,4-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3,4-dihydroxybenzophenone is a chemical intermediate that may be of interest in pharmaceutical synthesis and as a potential impurity in drug products. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and impurity profiling. This document provides detailed application notes and protocols for the quantification of 4'-Chloro-3,4-dihydroxybenzophenone using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

A summary of the quantitative performance of the described methods is presented below. These values are estimates based on the analysis of structurally related benzophenone derivatives and should be validated for the specific application.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL10 - 2000 ng/mL
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL~1 - 10 ng/mL
Limit of Quantification (LOQ) ~50 - 150 ng/mL~0.5 - 5 ng/mL~5 - 30 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 3%< 10%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 4'-Chloro-3,4-dihydroxybenzophenone in bulk drug substances and pharmaceutical formulations where sensitivity requirements are moderate.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 4'-Chloro-3,4-dihydroxybenzophenone (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ultrapure water.

  • Formic acid or acetic acid (HPLC grade).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may require optimization. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 4'-Chloro-3,4-dihydroxybenzophenone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 100 µg/mL.

3. HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Based on the UV absorbance of structurally similar compounds like 3,4-dihydroxybenzoic acid, the maximum absorbance (λmax) is expected to be in the range of 290-310 nm.[1] A photodiode array detector can be used to determine the optimal wavelength.

4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

  • Pharmaceutical Formulation: The sample preparation will depend on the matrix. For a solid dosage form, a representative portion should be ground to a fine powder. A known amount of the powder is then extracted with a suitable solvent like methanol, followed by sonication and centrifugation. The supernatant is then diluted with the mobile phase. All samples should be filtered through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of 4'-Chloro-3,4-dihydroxybenzophenone in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Set HPLC-UV Parameters A->D B Prepare Standard Solutions E Inject Standards & Samples B->E G Generate Calibration Curve B->G C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F H Integrate Peak Areas F->H I Quantify Analyte G->I H->I

Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of 4'-Chloro-3,4-dihydroxybenzophenone in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or phenyl-hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Reference standard of 4'-Chloro-3,4-dihydroxybenzophenone (≥98% purity).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Ultrapure water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, but use LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a mixture of Mobile Phase A and B to cover the concentration range of 1 - 1000 ng/mL.

3. LC-MS/MS Conditions

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is recommended. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI in negative mode is likely to be more sensitive due to the phenolic hydroxyl groups.

  • MS/MS Parameters:

    • The precursor ion will be the deprotonated molecule [M-H]⁻.

    • Optimize cone voltage and collision energy to find the most abundant and stable product ions. Multiple Reaction Monitoring (MRM) transitions should be established (e.g., a quantifier and a qualifier ion).

4. Sample Preparation

  • Solid Samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences. For SPE, a polymeric reversed-phase sorbent can be used. The sample is loaded, washed, and then the analyte is eluted with an organic solvent. The eluate is then evaporated and reconstituted in the initial mobile phase.

  • Liquid Samples (e.g., plasma, urine): Protein precipitation with acetonitrile followed by centrifugation is a common first step. The supernatant can be further cleaned up by SPE if necessary.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Use the regression equation to calculate the concentration of 4'-Chloro-3,4-dihydroxybenzophenone in the samples.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Mobile Phases E Set LC Gradient A->E B Prepare Standards F Inject & Acquire Data B->F G Construct Calibration Curve B->G C Sample Extraction (LLE/SPE) C->F D Optimize MS Parameters (MRM) D->E E->F H Integrate MRM Peaks F->H I Calculate Concentration G->I H->I

Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of 4'-Chloro-3,4-dihydroxybenzophenone, a derivatization step is mandatory to convert the polar hydroxyl groups into more volatile and thermally stable moieties. Silylation is a common and effective derivatization technique for this purpose.[2]

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass spectrometer (quadrupole or ion trap).

  • A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of 4'-Chloro-3,4-dihydroxybenzophenone (≥98% purity).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile (GC grade).

  • Helium (carrier gas, 99.999% purity).

2. Derivatization Procedure

  • Evaporate the solvent from the prepared sample or standard extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

4. Sample Preparation

  • Similar to LC-MS/MS, sample cleanup using SPE or LLE is often required before derivatization to minimize matrix effects and protect the GC system. The final extract should be in a volatile organic solvent that is evaporated before the derivatization step.

5. Data Analysis

  • Identify the derivatized 4'-Chloro-3,4-dihydroxybenzophenone peak based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized standards.

  • Quantify the analyte in the samples using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification cluster_standards A Sample Extraction (LLE/SPE) B Evaporation to Dryness A->B C Silylation Derivatization B->C E Inject Derivatized Sample C->E G Generate Calibration Curve D Set GC-MS Parameters D->E F Acquire Mass Spectra (SIM) E->F H Integrate Ion Chromatogram F->H I Calculate Concentration G->I H->I J Prepare & Derivatize Standards J->G

Workflow for GC-MS analysis.

Conclusion

The choice of the analytical technique for the quantification of 4'-Chloro-3,4-dihydroxybenzophenone depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust method for routine analysis of less complex samples. LC-MS/MS provides the highest sensitivity and selectivity, making it suitable for trace analysis in complex matrices. GC-MS, following a necessary derivatization step, offers an alternative for volatile and semi-volatile compound analysis. All methods should be properly validated for their intended use to ensure reliable and accurate results.

References

Application Notes and Protocols for Cell-Based Screening of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, also known as 3,4-dihydroxy-4'-chlorobenzophenone, is a synthetic compound belonging to the benzophenone class of molecules. Its structure, featuring a catechol group (3,4-dihydroxyphenyl) and a 4-chlorophenyl moiety, suggests a potential for diverse biological activities. The catechol group is a common feature in many natural and synthetic compounds with antioxidant and signaling-modulating properties. The benzophenone scaffold is a known pharmacophore that can interact with various biological targets, and the chloro-substitution can influence its metabolic stability and binding characteristics. The structural similarity to known bioactive molecules, including some cyclooxygenase (COX) inhibitors, warrants a thorough investigation of its cellular effects.

These application notes provide a comprehensive framework for the initial cell-based screening of this compound to elucidate its potential as a therapeutic agent. The proposed tiered approach begins with an assessment of its general cellular toxicity, followed by investigations into its antioxidant, anti-inflammatory, and potential enzyme-inhibitory activities.

Compound Information

Compound Name This compound
Synonyms 3,4-dihydroxy-4'-chlorobenzophenone
CAS Number 134612-84-3
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Structure (Image of the chemical structure)

Proposed Screening Workflow

A tiered screening approach is recommended to efficiently characterize the biological activities of this compound. This workflow prioritizes the assessment of cytotoxicity to determine appropriate concentration ranges for subsequent, more specific functional assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanism of Action A Compound Solubilization (e.g., in DMSO) B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B Determine Non-Toxic Concentration Range C Cellular Antioxidant Activity Assay (DCFH-DA Assay) B->C Use Sub-toxic Concentrations D Anti-inflammatory Activity Assays (NF-κB and MAPK Pathways) B->D E Enzyme Inhibition Assays (e.g., COX-2, Tyrosinase) B->E F Apoptosis vs. Necrosis Assay (Annexin V-FITC/PI Staining) D->F If Cytotoxic G Target Engagement Assay (Cellular Thermal Shift Assay) D->G If Pathway Inhibition is Observed

Caption: A tiered workflow for screening this compound.

Experimental Protocols

Tier 1: Foundational Assays

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2][3]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HaCaT, or a relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
11.20 ± 0.0696
101.05 ± 0.0584
500.60 ± 0.0448
1000.25 ± 0.0320
Tier 2: Functional Screening

2. Cellular Antioxidant Activity Assay (DCFH-DA Assay)

Principle: This assay measures the ability of the compound to reduce intracellular reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6][7]

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 96-well black plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and Probe Incubation: Wash the cells with PBS and incubate with 100 µL of medium containing various concentrations of the test compound and 20 µM DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each concentration. Compare the AUC of compound-treated wells to the control to determine the percentage of ROS inhibition.

Data Presentation:

Concentration (µM)Fluorescence (AUC)% ROS Inhibition
0 (Vehicle)50000 ± 25000
145000 ± 210010
1030000 ± 180040
5015000 ± 120070
1008000 ± 90084

3. Anti-inflammatory Activity Assays

a) NF-κB Nuclear Translocation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), the inhibitory protein IκB is degraded, allowing NF-κB to translocate from the cytoplasm to the nucleus and activate the transcription of pro-inflammatory genes.[8][9] This assay quantifies the nuclear translocation of NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Transcription DNA->Gene Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Test_Compound (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Test_Compound->IKK Inhibition? G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MEK1/2, MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Test_Compound (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Test_Compound->MAP3K Inhibition?

References

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone , a benzophenone derivative, is a valuable building block for organic synthesis, particularly in the development of novel bioactive molecules. Its structure, featuring a catechol moiety and a chlorinated phenyl ring, provides multiple reactive sites for derivatization, making it a versatile precursor for a range of compounds with potential applications in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
CAS Number 134612-84-3
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 190-192 °C
Boiling Point 468.7 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, and DMSO

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by demethylation.

Step 1: Friedel-Crafts Acylation of Veratrole

The initial step involves the reaction of veratrole (1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone.

Experimental Protocol: Synthesis of (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone

Materials:

  • Veratrole (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask cooled in an ice bath, a solution of 4-chlorobenzoyl chloride in anhydrous DCM is added dropwise via a dropping funnel.

  • After the addition is complete, a solution of veratrole in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone as a crystalline solid.

Expected Yield: 85-95%

Step 2: Demethylation to this compound

The methoxy groups of the intermediate are cleaved using a demethylating agent like boron tribromide (BBr₃) to yield the final dihydroxy product.

Experimental Protocol: Synthesis of this compound

Materials:

  • (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone (1.0 eq)

  • Boron Tribromide (BBr₃) (2.5 eq, 1M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • A solution of (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone in anhydrous DCM is placed in a round-bottom flask and cooled to -78 °C (dry ice/acetone bath).

  • A solution of BBr₃ in DCM is added dropwise to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C, followed by water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound as a solid.

Expected Yield: 70-85%

Applications as a Building Block in Organic Synthesis

The dihydroxy and chloro functionalities of this compound make it a versatile starting material for various synthetic transformations.

O-Alkylation and O-Acylation

The phenolic hydroxyl groups can be readily alkylated or acylated to introduce diverse functional groups. This allows for the synthesis of a library of derivatives with potentially altered biological activities and physicochemical properties.

Experimental Protocol: General Procedure for O-Alkylation

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (2.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in anhydrous DMF or acetone, the base (K₂CO₃ or Cs₂CO₃) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide is added, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for 4-12 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Synthesis of Chalcones

The ketone moiety can participate in Claisen-Schmidt condensation reactions with aromatic aldehydes to form chalcones. Chalcones are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Protocol: General Procedure for Chalcone Synthesis

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • A solution of this compound and the aromatic aldehyde in ethanol or methanol is prepared in a round-bottom flask.

  • An aqueous solution of KOH or NaOH is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • The reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Biological Activities of Derivatives

Derivatives of dihydroxyphenyl methanone have been reported to exhibit a range of biological activities. While specific data for derivatives of this compound is limited, related compounds have shown promise as:

  • Antimicrobial Agents: The phenolic and halogenated moieties are known to contribute to antimicrobial activity.

  • Antioxidants: The catechol group is a well-known scavenger of reactive oxygen species.

  • Enzyme Inhibitors: Benzophenone scaffolds are present in various enzyme inhibitors.

Further derivatization and biological screening of compounds derived from this compound could lead to the discovery of novel therapeutic agents.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization Veratrole Veratrole Intermediate (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone Veratrole->Intermediate Friedel-Crafts Acylation (AlCl₃) ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Intermediate Target This compound Intermediate->Target Demethylation (BBr₃) AlkylatedProduct O-Alkylated Derivative Target->AlkylatedProduct O-Alkylation Chalcone Chalcone Derivative Target->Chalcone Claisen-Schmidt Condensation AlkylHalide Alkyl Halide AlkylHalide->AlkylatedProduct Aldehyde Aromatic Aldehyde Aldehyde->Chalcone

Caption: Synthetic workflow for this compound and its derivatization.

Logical_Relationships cluster_reactive_sites Reactive Sites cluster_reactions Potential Reactions cluster_products Resulting Derivatives BuildingBlock This compound Catechol Catechol Moiety (Dihydroxy Phenyl) BuildingBlock->Catechol Ketone Ketone Group BuildingBlock->Ketone Chlorophenyl Chlorophenyl Ring BuildingBlock->Chlorophenyl O_Alkylation O-Alkylation/ O-Acylation Catechol->O_Alkylation Electrophilic_Sub Electrophilic Aromatic Substitution Catechol->Electrophilic_Sub Condensation Condensation (e.g., Chalcone Synthesis) Ketone->Condensation Nucleophilic_Sub Nucleophilic Aromatic Substitution (of Cl) Chlorophenyl->Nucleophilic_Sub Ethers_Esters Ethers / Esters O_Alkylation->Ethers_Esters Chalcones_Heterocycles Chalcones / Heterocycles Condensation->Chalcones_Heterocycles Substituted_Rings Further Substituted Aromatic Rings Electrophilic_Sub->Substituted_Rings Nucleophilic_Sub->Substituted_Rings

Caption: Logical relationships of the building block's reactive sites and potential derivatizations.

The Benzophenone Nucleus: A Versatile Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Power of Benzophenone in Illuminating Biological Processes

In the intricate world of cellular biology and drug discovery, the ability to visualize and track specific molecules in real-time is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporally resolved insights into complex biological systems.[1] Among the diverse chemical scaffolds used to construct these molecular spies, benzophenone and its derivatives have carved out a unique and powerful niche. This is due to their dual functionality: not only can they be integrated into fluorescent architectures, but they also possess a remarkable photochemical property – the ability to form covalent bonds with nearby molecules upon activation with ultraviolet (UV) light.[2][3] This photo-crosslinking capability transforms a transient interaction into a permanent record, enabling researchers to identify and characterize molecular partners with high precision.[4]

This comprehensive guide provides detailed application notes and protocols for the development and utilization of fluorescent probes based on benzophenone derivatives. We will delve into the underlying principles of probe design, provide step-by-step methodologies for their synthesis and characterization, and offer robust protocols for their application in cellular imaging and target identification.

I. The Benzophenone Photophore: Mechanism of Action and Design Principles

The utility of benzophenone as a photo-crosslinker stems from its unique photochemical properties.[4] Upon absorption of UV light (typically around 350-365 nm), the benzophenone moiety is excited from its ground state to a singlet state, which then rapidly converts to a more stable triplet state.[4] This triplet diradical is the reactive species that can abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond.[4] A key advantage of this mechanism is that the excited benzophenone is not readily quenched by water, a significant benefit for experiments in aqueous biological environments.[]

The design of a benzophenone-based fluorescent probe is a multi-faceted process that requires careful consideration of its three core components:

  • The Benzophenone Moiety: The photoreactive core responsible for covalent bond formation.

  • The Fluorophore: The light-emitting component that provides the detectable signal. Common choices include fluorescein and rhodamine derivatives.[6][]

  • The Linker: A chemical bridge that connects the benzophenone and the fluorophore, and can also be used to attach a targeting ligand. The linker's length and flexibility are critical for ensuring that the probe can bind to its target without steric hindrance.[8]

  • The Targeting Ligand (Optional): A molecule with high affinity and specificity for the biological target of interest. This component directs the probe to its desired location within the complex cellular milieu.

II. Synthesis and Purification of Benzophenone-Based Fluorescent Probes

The synthesis of a benzophenone-based fluorescent probe typically involves a multi-step process. Below are generalized protocols for the synthesis of a benzophenone core and its subsequent conjugation to a fluorophore.

Protocol 1: Synthesis of a Benzophenone Core via Friedel-Crafts Acylation

This protocol describes a common method for synthesizing a substituted benzophenone, which can then be further modified for conjugation.[9]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Substituted or unsubstituted benzoyl chloride

  • Aromatic substrate (e.g., toluene, benzene)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, 5%

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and the aromatic substrate (1.0 equivalent).

  • Cooling: Cool the flask in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve the benzoyl chloride derivative (1.1 equivalents) in a small amount of the aromatic substrate and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer successively with dilute HCl, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Purification of the crude benzophenone derivative is crucial for subsequent steps and for obtaining reliable experimental data.[1]

Materials:

  • Silica gel (60-120 mesh for gravity chromatography)

  • Mobile phase (e.g., a mixture of n-hexane and ethyl acetate)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Mobile Phase Selection (TLC): Determine the optimal mobile phase composition by running TLC plates with the crude product. The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Conjugation of Benzophenone to a Fluorophore (Example: Rhodamine)

This protocol provides a general workflow for conjugating a carboxyl-functionalized benzophenone to an amine-functionalized rhodamine dye.[10][11]

Materials:

  • Carboxyl-functionalized benzophenone derivative

  • Amine-functionalized rhodamine derivative

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vial, magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxyl-functionalized benzophenone (1 equivalent) and coupling agents (e.g., HATU, 1.1 equivalents; HOBt, 1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2-3 equivalents) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-functionalized rhodamine derivative (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or preparative HPLC.

III. Characterization of Photophysical Properties

A thorough characterization of the photophysical properties of a newly synthesized fluorescent probe is essential to understand its performance and limitations.

Protocol 4: Determination of Molar Extinction Coefficient and Fluorescence Quantum Yield

This protocol outlines the relative method for determining the fluorescence quantum yield, which is a widely used and accessible technique.[1]

Materials:

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvent

Procedure:

Part A: Molar Extinction Coefficient (ε)

  • Prepare a stock solution of the benzophenone-fluorophore conjugate of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max) using the UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Part B: Relative Fluorescence Quantum Yield (Φ_F)

  • Prepare a series of dilute solutions of both the sample and a reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Table 1: Photophysical Properties of Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein494518~70,000>0.9
Rhodamine B554576~110,000~0.3-0.7
Coumarin 1373450~25,000>0.6

IV. Application Protocols

Protocol 5: Live-Cell Imaging with Benzophenone-Based Fluorescent Probes

This protocol provides a general procedure for labeling and imaging live cells with a fluorescent probe.[10][11]

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • Benzophenone-based fluorescent probe stock solution (e.g., in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium. The optimal final concentration should be determined empirically (typically in the nanomolar to low micromolar range).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium, PBS, or HBSS) to the cells. Place the imaging dish on the stage of the fluorescence microscope and acquire images using the appropriate excitation and emission filters.

Protocol 6: Photoaffinity Labeling and Analysis by SDS-PAGE

This protocol details the procedure for photo-crosslinking a benzophenone probe to its target protein(s) in a cell lysate and analyzing the results by SDS-PAGE.[3][13]

Materials:

  • Cell lysate containing the target protein(s)

  • Benzophenone photoaffinity probe

  • UV lamp (365 nm)

  • Ice bath

  • SDS-PAGE gel and running buffer

  • Coomassie blue stain or in-gel fluorescence scanner

  • Competition ligand (unlabeled, non-photoreactive analog of the probe)

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, incubate the cell lysate with the benzophenone probe at a predetermined concentration.

    • As a negative control, incubate the lysate with the probe in the presence of an excess (e.g., 100-fold) of a non-photoreactive competitor ligand. This will demonstrate the specificity of the labeling.

    • Include a control sample that is not exposed to UV light.

  • UV Irradiation:

    • Place the open tubes on ice to minimize heat-induced damage.

    • Irradiate the samples with a 365 nm UV lamp for a predetermined time (typically 15-60 minutes). The optimal irradiation time should be determined empirically.[14]

  • SDS-PAGE Analysis:

    • Add SDS-PAGE sample loading buffer to each sample and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Visualization:

    • If the probe contains a fluorescent reporter tag, visualize the gel using an in-gel fluorescence scanner. A band corresponding to the molecular weight of the target protein cross-linked to the probe should be observed in the UV-irradiated sample, and this band should be diminished or absent in the competitor and no-UV control lanes.

    • Alternatively, the gel can be stained with Coomassie blue to visualize all proteins. The labeled protein may show a slight shift in molecular weight.

V. Visualization of Workflows and Pathways

Synthesis_Workflow cluster_synthesis Probe Synthesis Aromatic_Substrate Aromatic Substrate Benzoyl_Chloride Benzoyl Chloride Friedel_Crafts Friedel-Crafts Acylation Benzophenone_Core Benzophenone Core Fluorophore Amine-Functionalized Fluorophore Conjugation Amide Coupling Fluorescent_Probe Fluorescent Probe Purification Column Chromatography

Photoaffinity_Labeling_Workflow cluster_pal Photoaffinity Labeling Incubation Incubate Probe with Cell Lysate UV_Irradiation UV Irradiation (365 nm) Crosslinking Covalent Crosslinking SDS_PAGE SDS-PAGE Visualization In-Gel Fluorescence or Western Blot Analysis Target Identification

VI. Troubleshooting

Synthesis & Purification:

ProblemPossible CauseSolution
Low yield in Friedel-Crafts reactionImpure or wet reagents/solvents. Incorrect stoichiometry.Use anhydrous reagents and solvents. Carefully measure reactants.
"Oiling out" during recrystallizationSupersaturation or impurities.Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor separation in column chromatographyIncorrect mobile phase. Column overloading.Re-optimize the mobile phase using TLC. Reduce the amount of crude material loaded.

Photophysical Characterization:

ProblemPossible CauseSolution
Absorbance > 0.1Solution is too concentrated.Dilute the sample.
Inaccurate quantum yieldImpure solvent. Incorrect standard value.Use high-purity, spectroscopic grade solvents. Verify the quantum yield of the standard.

Cellular Applications:

ProblemPossible CauseSolution
High background fluorescenceIncomplete removal of unbound probe. Probe aggregation.Increase the number and duration of washing steps. Optimize probe concentration.
No or weak fluorescent signalLow probe concentration. Photobleaching.Increase probe concentration. Use an anti-fade reagent. Minimize light exposure.
Non-specific cross-linking in photoaffinity labelingProbe is "sticky". Long irradiation time.Include a competition control. Optimize irradiation time.

VII. Conclusion

Benzophenone derivatives represent a powerful and versatile class of compounds for the development of fluorescent probes. Their unique ability to participate in photo-crosslinking reactions provides a distinct advantage for the identification and characterization of molecular interactions in complex biological systems. The protocols and guidelines presented in this document offer a solid foundation for researchers to synthesize, characterize, and apply these valuable tools in their own investigations, ultimately contributing to a deeper understanding of the molecular mechanisms that govern life.

VIII. References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Benzophenone Derivatives. BenchChem. --INVALID-LINK--

  • Butkevich, A. N., et al. (2022). A general, highly efficient and facile synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. bioRxiv. --INVALID-LINK--

  • Butkevich, A. N., et al. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. Nature Communications. --INVALID-LINK--

  • Chen, X., et al. (2021). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances. --INVALID-LINK--

  • CN102796395B - Rhodamine fluorescent dye, preparation method and application thereof. Google Patents. --INVALID-LINK--

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. --INVALID-LINK--

  • JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global. --INVALID-LINK--

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. --INVALID-LINK--

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. --INVALID-LINK--

  • Le Dantec, R., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. --INVALID-LINK--

  • Götze, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. --INVALID-LINK--

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. --INVALID-LINK--

  • Wang, Y., & Wang, B. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Cleavable Benzophenone Photoprobes in Protein Interaction Studies. BenchChem. --INVALID-LINK--

  • BOC Sciences. (n.d.). Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications. BOC Sciences. --INVALID-LINK--

  • Sakurai, K., et al. (2016). Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

  • Lee, J. K., et al. (2012). Synthesis of Fluorescent Probe Sensitive to Amine. ElectronicsAndBooks. --INVALID-LINK--

  • Seo, J., & Corson, T. W. (2016). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. --INVALID-LINK--

  • Lau, Y. H., et al. (2017). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – An Asian Journal. --INVALID-LINK--

  • D'yachenko, I. V., et al. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific. --INVALID-LINK--

  • Kim, H. J., et al. (2022). Biomimetic lipid–fluorescein probe for cellular bioimaging. Frontiers in Chemistry. --INVALID-LINK--

  • Wikipedia. (n.d.). Photoaffinity labeling. Wikipedia. --INVALID-LINK--

  • Horváth, Z., et al. (2022). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie International Edition. --INVALID-LINK--

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. --INVALID-LINK--

  • BOC Sciences. (n.d.). Fluorescein Dyes: Definition, Structure, Synthesis and Uses. BOC Sciences. --INVALID-LINK--

  • ResearchGate. (n.d.). Photoactivation mechanism of benzophenone. ResearchGate. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4'-Chloro-3,4-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 4'-Chloro-3,4-dihydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inherent aqueous solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure successful and reproducible experimental outcomes.

Introduction: Understanding the Core Challenge

4'-Chloro-3,4-dihydroxybenzophenone is a substituted benzophenone with potential applications in various research fields, including as a protein tyrosine kinase inhibitor.[1] Its structure, however, presents a classic solubility dilemma. The molecule possesses a large, hydrophobic core consisting of two phenyl rings and a ketone group, which renders it "practically insoluble" in water, much like the parent benzophenone compound.[2][3] Concurrently, the presence of two phenolic hydroxyl groups (a catechol moiety) offers a critical handle for solubility enhancement through ionization.

This guide will walk you through the causality of these solubility issues and provide a series of troubleshooting steps and validated protocols to achieve your desired aqueous concentrations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with 4'-Chloro-3,4-dihydroxybenzophenone.

Q1: Why is 4'-Chloro-3,4-dihydroxybenzophenone so poorly soluble in neutral aqueous solutions (e.g., water, PBS pH 7.4)?

A: The low solubility is a direct result of its molecular structure. The large, non-polar surface area of the chlorophenyl and dihydroxyphenyl rings dominates its physicochemical behavior, making it energetically unfavorable to dissolve in a highly polar solvent like water. While the hydroxyl groups can form hydrogen bonds, this is insufficient to overcome the hydrophobicity of the overall molecule at neutral pH.

Q2: What are the pKa values of the phenolic hydroxyl groups, and why are they important?

Q3: Is heating the solution a viable method to increase solubility?

A: While heating can transiently increase the solubility of many compounds, it is generally not recommended as a primary strategy for 4'-Chloro-3,4-dihydroxybenzophenone. The compound may precipitate out of solution upon cooling to ambient or physiological temperatures, leading to inaccurate concentrations and potential artifacts in your experiments. This method is only suitable if the downstream application is also performed at an elevated temperature.

Q4: Which solubilization strategy is the most straightforward to attempt first?

A: For most applications, pH adjustment is the simplest and most effective initial strategy, provided your experiment can tolerate a basic pH. If your experiment requires strict pH control near neutrality, using a co-solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution is the next best approach.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols for solubilizing 4'-Chloro-3,4-dihydroxybenzophenone. Each protocol is a self-validating system that includes checkpoints and explains the underlying scientific principles.

Method 1: Solubilization via pH Adjustment

This method leverages the acidic nature of the phenolic hydroxyl groups. By raising the pH of the aqueous solvent above the first pKa (~9.5), the hydroxyl group deprotonates to form a water-soluble phenolate salt.

Causality: The conversion of the neutral, poorly soluble phenol (R-OH) into a charged, highly polar phenolate anion (R-O⁻) dramatically increases its interaction with water molecules, leading to enhanced solubility.[4]

cluster_0 Mechanism of pH-Dependent Solubilization Insoluble Insoluble Neutral Form (R-OH) Soluble Soluble Anionic Form (R-O⁻) Insoluble->Soluble + OH⁻ (High pH) Soluble->Insoluble + H⁺ (Low pH)

Caption: Equilibrium between insoluble and soluble forms.

Experimental Protocol:

  • Preparation of Alkaline Solvent: Prepare your desired aqueous buffer (e.g., Tris, Glycine). Prepare a separate 0.1 M to 1 M sodium hydroxide (NaOH) solution.

  • Weighing the Compound: Accurately weigh the required amount of 4'-Chloro-3,4-dihydroxybenzophenone powder.

  • Initial Suspension: Add a small amount of your aqueous buffer to the powder to create a slurry. This improves wetting.

  • Titration with Base: While stirring vigorously, add the NaOH solution dropwise. The powder should begin to dissolve as the pH increases.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved. The final pH will likely need to be >10 for complete solubilization.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and concentration.

  • Sterile Filtration (Optional): If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter compatible with alkaline solutions (e.g., PES).

Trustworthiness & Troubleshooting:

  • Precipitation upon Neutralization: If you attempt to lower the pH back towards neutral, the compound will likely precipitate. This method is only suitable for experiments conducted at an alkaline pH.

  • Compound Stability: Catechol moieties can be susceptible to oxidation at high pH, which may result in a color change (e.g., yellowing or browning). It is recommended to prepare these solutions fresh and protect them from light.

  • Incomplete Dissolution: If the compound does not dissolve even at pH 11-12, it indicates you are exceeding the solubility limit for the phenolate salt form. You will need to reduce the target concentration.

Method 2: Co-solvent Systems

This is the most common strategy when a neutral pH is required. A highly concentrated stock solution is first prepared in a water-miscible organic solvent and then diluted into the final aqueous buffer.

Causality: Co-solvents like DMSO or ethanol are less polar than water and can effectively solvate the hydrophobic benzophenone structure. When this concentrated stock is diluted, the key is to maintain a low final percentage of the organic solvent to avoid impacting the biological system.

Experimental Protocol:

  • Solvent Selection: Choose a high-purity, anhydrous-grade co-solvent. DMSO is the most common choice due to its high solubilizing power. See the table below for other options.

  • Stock Solution Preparation: Weigh your compound and add the appropriate volume of the co-solvent to achieve a high concentration (e.g., 10-50 mM). Use a vortex mixer and/or sonication to ensure complete dissolution. The solution should be perfectly clear.

  • Serial Dilution: Perform serial dilutions of your concentrated stock into your final aqueous experimental buffer (e.g., PBS, cell culture media).

  • Dilution & Mixing: When diluting, add the stock solution to the aqueous buffer (not the other way around) while vortexing or stirring. This rapid mixing helps prevent the compound from precipitating out of the supersaturated micro-environment.

Data Presentation: Recommended Co-solvents

Co-SolventTypical Starting Stock Conc.Max Final % in Cell CultureNotes
DMSO 10 - 50 mM< 0.5%Most common; can have biological effects at >0.5%.
Ethanol 5 - 20 mM< 1.0%Good alternative; may cause protein precipitation at higher %.
Methanol 5 - 20 mMNot for cell cultureToxic to cells; suitable for in-vitro chemical assays.[5]
Propylene Glycol 1 - 10 mM< 1.0%Less toxic than ethanol; can be more viscous.

Trustworthiness & Troubleshooting:

  • Precipitation on Dilution ("Crashing Out"): If you observe cloudiness or precipitate upon dilution, you have exceeded the solubility limit in the final aqueous/co-solvent mixture.

    • Solution 1: Decrease the final concentration by diluting further.

    • Solution 2: Increase the percentage of the co-solvent in the final solution, but be mindful of its tolerance limit in your assay.

  • Solvent Artifacts: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself.

Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are macrocyclic molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble "guest" molecules. This is an advanced technique useful for in-vivo studies or when organic solvents must be avoided.

Causality: The hydrophobic 4'-Chloro-3,4-dihydroxybenzophenone molecule partitions into the non-polar cavity of the cyclodextrin. The resulting "inclusion complex" has the hydrophilic exterior of the cyclodextrin, rendering the entire complex water-soluble.[6]

cluster_1 Cyclodextrin Inclusion Complex Formation Drug Poorly Soluble Drug Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of a drug by a cyclodextrin.

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Molar Ratio Calculation: A molar excess of cyclodextrin is typically required. Start with a 1:5 molar ratio of the drug to HP-β-CD.

  • Complex Formation:

    • Dissolve the calculated amount of HP-β-CD in your aqueous buffer first.

    • Add the powdered 4'-Chloro-3,4-dihydroxybenzophenone to this solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating (40-50°C) or sonication can accelerate the process.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any un-complexed, insoluble drug.

  • Quantification: Carefully collect the supernatant. The concentration of the dissolved drug in the supernatant must be confirmed analytically (see Section 4).

Trustworthiness & Troubleshooting:

  • Low Solubilization: If the final concentration is too low, increase the molar ratio of HP-β-CD (e.g., to 1:10) or increase the complexation time/temperature.

  • Viscosity: High concentrations of cyclodextrins can make the solution viscous.

  • Assay Interference: The cyclodextrin may affect drug-protein binding or other interactions in your assay. Appropriate controls are essential.

Section 3: Method Selection Workflow

Use the following decision tree to select the most appropriate solubilization strategy for your specific experimental needs.

Start Start: Need to dissolve 4'-Chloro-3,4-dihydroxybenzophenone Q1 Can your experiment tolerate pH > 10? Start->Q1 A1_Yes Use pH Adjustment (Method 1) Q1->A1_Yes Yes Q2 Is a low percentage (<1%) of organic solvent acceptable? Q1->Q2 No A2_Yes Use Co-Solvent System (Method 2) Q2->A2_Yes Yes A2_No Use Cyclodextrin Complexation (Method 3) Q2->A2_No No

Caption: Decision workflow for selecting a solubilization method.

Section 4: Quantitative Verification of Solubilization

It is critical to understand that a visually clear solution does not guarantee that the target concentration has been achieved. The only way to confirm the actual concentration of your solubilized compound is through analytical quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method.

Protocol: HPLC-UV Analysis

This protocol is adapted from validated methods for related benzophenone derivatives and serves as a reliable starting point.[7][8]

  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

    • HPLC-grade methanol, water, and acetic acid.

    • 0.45 µm syringe filters (PTFE or other compatible material).

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of 4'-Chloro-3,4-dihydroxybenzophenone in pure methanol or acetonitrile.

    • From this stock, prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Take an aliquot of your final, clear, solubilized solution.

    • Dilute it with the mobile phase to a theoretical concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Mobile Phase Methanol:Water (75:25, v/v) with 1% Acetic AcidAcetic acid ensures the phenolic groups are protonated for consistent retention and sharp peak shape.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection λ 290 nmBenzophenones typically show strong absorbance near this wavelength.[7]
Injection Vol. 10 µLAdjust as needed based on system and concentration.
  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of your standards. Ensure the correlation coefficient (R²) is >0.999.

    • Use the linear regression equation from your calibration curve to calculate the exact concentration of your prepared sample based on its measured peak area.

References

(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone stability problems and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone. It addresses potential stability issues and degradation pathways, offering troubleshooting advice and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color to a brownish hue. What could be the cause?

A1: A color change to brown in solutions of this compound is a common indicator of oxidative degradation. The 3,4-dihydroxyphenyl (catechol) moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored ortho-quinones and subsequent polymerization.

Q2: I am observing a loss of potency in my formulation containing this compound over a short period. What are the likely degradation mechanisms?

A2: The primary degradation pathway is likely oxidation of the catechol ring. However, hydrolysis of the ketone functional group is also possible under strong acidic or basic conditions. Photodegradation can occur upon exposure to UV or visible light, leading to the formation of radical species and subsequent degradation products.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To minimize degradation, store the compound as a solid in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to use deoxygenated solvents, store at low temperatures (2-8 °C), and protect from light by using amber vials or wrapping the container in aluminum foil. The inclusion of an antioxidant, such as ascorbic acid or sodium metabisulfite, may also be considered for solution formulations.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor degradation. This method should be able to separate the intact parent compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation in Solution

Symptom Possible Cause Troubleshooting Steps
Solution turns brown/pink rapidly.Oxidation: Exposure to atmospheric oxygen.1. Prepare solutions using deoxygenated solvents (e.g., sparge with nitrogen or argon). 2. Work in an inert atmosphere (glove box). 3. Add an appropriate antioxidant to the formulation.
Loss of parent compound peak in HPLC.pH Instability: Hydrolysis under acidic or basic conditions.1. Ensure the pH of the solution is near neutral (pH 6-7.5). 2. Use appropriate buffers to maintain a stable pH.
Appearance of multiple degradation peaks.Photodegradation: Exposure to light.1. Conduct experiments under low-light conditions. 2. Use amber glassware or light-blocking containers for storage and handling.

Issue 2: Inconsistent Analytical Results

Symptom Possible Cause Troubleshooting Steps
Variable peak areas for the parent compound.In-situ Degradation: Degradation occurring during the analytical run.1. Keep sample vials in the autosampler cooled. 2. Minimize the time between sample preparation and injection.
Ghost peaks or baseline noise.Contamination: Impurities in solvents or on glassware.1. Use high-purity solvents and reagents. 2. Ensure all glassware is thoroughly cleaned and rinsed.

Predicted Degradation Pathways

The primary anticipated degradation pathway for this compound involves the oxidation of the catechol moiety.

G Predicted Oxidative Degradation Pathway cluster_0 A This compound B Semiquinone Radical A->B Oxidation [O2, light, metal ions] C Ortho-quinone B->C Further Oxidation D Polymerized Products C->D Polymerization

Caption: Predicted oxidative degradation of the catechol moiety.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to UV light (254 nm) and visible light (cool white fluorescent lamp) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.

  • The mobile phase and gradient should be optimized to separate the parent compound from all degradation products.

Hypothetical Forced Degradation Results

The following table summarizes hypothetical data from a forced degradation study.

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradation Peak (Retention Time)
0.1 M HCl, 60°C, 24h5.2%13.8 min
0.1 M NaOH, RT, 4h15.8%24.1 min, 5.2 min
3% H₂O₂, RT, 24h45.3%32.5 min, 4.1 min, 6.0 min
Heat (Solid), 80°C, 48h2.1%13.8 min
Photolytic (Solution)22.5%22.5 min, 5.5 min

Workflow Diagrams

Stability-Indicating Method Development Workflow

G Workflow for Stability-Indicating Method Development A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC A->B C Identify Degradation Peaks B->C D Optimize Chromatographic Conditions C->D D->B Re-analyze E Validate the Analytical Method D->E Resolution Achieved F Method Suitable for Stability Testing E->F

Caption: A typical workflow for developing a stability-indicating analytical method.

Troubleshooting Logic for Unexpected Peaks

G Troubleshooting Unexpected Peaks in HPLC A Unexpected Peak Observed B Is the peak in the blank? A->B C Source is solvent or system contamination B->C Yes D Is the peak in the placebo? B->D No E Source is excipient degradation D->E Yes F Peak is a degradation product of the API D->F No

Technical Support Center: 4'-Chloro-3,4-dihydroxybenzophenone HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4'-Chloro-3,4-dihydroxybenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of 4'-Chloro-3,4-dihydroxybenzophenone.

1. Poor Peak Resolution or Co-elution

  • Question: My chromatogram shows poor resolution between the 4'-Chloro-3,4-dihydroxybenzophenone peak and other components. How can I improve the separation?

  • Answer: Poor resolution is a common issue that can often be resolved by systematically adjusting the HPLC parameters.[1] Here are several strategies to improve peak separation:

    • Modify the Mobile Phase Composition: Adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[2][3] A good starting point is to decrease the percentage of the organic solvent to increase retention and potentially improve resolution.[1]

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.[4]

    • Adjust the pH of the Mobile Phase: Since 4'-Chloro-3,4-dihydroxybenzophenone has hydroxyl groups, its ionization state is pH-dependent. Operating at a pH that keeps the analyte in a single ionic state can lead to sharper, more symmetrical peaks.[4][5] Adding a modifier like acetic acid or trifluoroacetic acid (TFA) can help control the pH and improve peak shape.[3]

    • Optimize the Column Temperature: Lowering the column temperature can increase retention and may improve resolution, while higher temperatures can lead to faster analysis but potentially at the cost of resolution.[1][6]

    • Decrease the Flow Rate: Reducing the flow rate generally enhances separation efficiency and resolution, although it will increase the analysis time.[1]

    • Consider a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size can provide the necessary selectivity for your separation.[1]

2. Peak Tailing

  • Question: The peak for 4'-Chloro-3,4-dihydroxybenzophenone is tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.[5][7][8] For a compound with hydroxyl groups like 4'-Chloro-3,4-dihydroxybenzophenone, this can be a significant issue.

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the residual silanol groups on the stationary phase, reducing their interaction with the analyte.[5][9] This can be achieved by adding an acid like formic acid or TFA to the mobile phase.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes peak tailing for polar and basic compounds.[5][9]

    • Add a Competing Base: For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites.[10]

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7][9] Try reducing the injection volume or the sample concentration.

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[9][11] Dissolving the sample in a much stronger solvent can cause peak distortion.

3. Inconsistent Retention Times

  • Question: The retention time for my analyte is drifting or fluctuating between injections. What could be the cause?

  • Answer: Unstable retention times can compromise the reliability of your analytical method. The issue can stem from the HPLC system, the column, or the mobile phase.[11]

    • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using buffered mobile phases or after changing the mobile phase composition.[6][11]

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Always prepare fresh mobile phase and ensure accurate measurements. If using a gradient, check the pump's proportioning valves.[6][7]

    • Temperature Fluctuations: Changes in the column temperature will affect retention times.[11] Using a column oven is crucial for maintaining a stable temperature.[6]

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at pH extremes, leading to changes in retention.

    • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, unstable flow rates and retention times.[6][12]

Frequently Asked Questions (FAQs)

1. What is a good starting HPLC method for 4'-Chloro-3,4-dihydroxybenzophenone?

  • A good starting point for developing a reversed-phase HPLC method for 4'-Chloro-3,4-dihydroxybenzophenone would be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic or acetic acid).

    • Detection: UV detection at a wavelength of approximately 287 nm.[2][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

2. How should I prepare my sample for analysis?

  • Sample preparation will depend on the matrix. For a pure standard, dissolve an accurately weighed amount in a suitable solvent like methanol or acetonitrile and dilute to the desired concentration with the mobile phase.[3] For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[2][13]

3. What is the importance of degassing the mobile phase?

  • Degassing the mobile phase is critical to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations, baseline noise, and spurious peaks.[6]

Data Presentation

Table 1: Example Starting HPLC Parameters

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 287 nm[2][13]
Injection Volume 10 µL

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Poor Resolution Inadequate mobile phase strengthDecrease organic solvent percentage
Incorrect mobile phase selectivitySwitch organic solvent (e.g., ACN to MeOH)
Peak Tailing Secondary silanol interactionsLower mobile phase pH (e.g., add 0.1% TFA)
Column overloadReduce sample concentration/injection volume
Retention Time Drift Insufficient column equilibrationIncrease equilibration time before injection
Temperature fluctuationsUse a column oven

Experimental Protocols & Visualizations

Standard Preparation Protocol
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4'-Chloro-3,4-dihydroxybenzophenone reference standard. Dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations within the expected calibration range.

Experimental and Troubleshooting Workflows

HPLC_Method_Development_Workflow Figure 1: HPLC Method Development Workflow A Define Analytical Goal (e.g., Purity, Quantification) B Select Initial HPLC Parameters (Column, Mobile Phase) A->B C Prepare Standard & Sample Solutions B->C D Perform Initial Injection C->D E Evaluate Chromatogram (Peak Shape, Resolution, Retention) D->E F Acceptable? E->F G Optimize Method F->G No H Finalize Method & Validate F->H Yes G->D I Routine Analysis H->I Troubleshooting_Workflow Figure 2: HPLC Troubleshooting Logic Start Identify Chromatographic Problem Resolution Poor Resolution? Start->Resolution Tailing Peak Tailing? Resolution->Tailing No Sol_Res Adjust Mobile Phase Strength or Change Solvent/Column Resolution->Sol_Res Yes Retention Retention Time Drift? Tailing->Retention No Sol_Tail Lower Mobile Phase pH or Use End-capped Column Tailing->Sol_Tail Yes End Problem Resolved Retention->End No Sol_Ret Check Equilibration Time, Temperature, and for Leaks Retention->Sol_Ret Yes Sol_Res->End Sol_Tail->End Sol_Ret->End

References

Troubleshooting contamination in (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This involves the electrophilic aromatic substitution of catechol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Q2: What are the main challenges and potential side reactions in this synthesis?

The primary challenge is the competition between the desired C-acylation (on the aromatic ring) and an undesired O-acylation (on a hydroxyl group of catechol), which forms a phenyl ester.[3] Phenols can react on the hydroxyl group, which is often kinetically favored.[4] Additionally, the Lewis acid catalyst can be deactivated by complexation with the hydroxyl groups of catechol.[3] Polysubstitution, where more than one acyl group is added to the catechol ring, can also occur, though the initial acylation product is generally deactivating, making a second acylation less likely.[1]

Q3: How can I favor the desired C-acylation over O-acylation?

The reaction conditions are critical. Using a stoichiometric excess of a strong Lewis acid like AlCl₃ can promote C-acylation.[4] The excess catalyst can coordinate with the oxygen of any initially formed ester, facilitating its rearrangement to the desired C-acylated product via a process known as the Fries rearrangement.[4][5][6] Temperature control is also crucial; lower temperatures often favor the para-substituted product, while higher temperatures can favor the ortho-isomer in Fries rearrangements.[4][5][6]

Q4: What is the Fries Rearrangement and how is it relevant to this synthesis?

The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[3][4][6] If O-acylation occurs as a side reaction, the resulting ester can potentially be converted to the desired this compound under the reaction conditions, especially with sufficient heat and Lewis acid catalyst.[4][5] This rearrangement can produce both ortho and para isomers.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Deactivated Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture or by complexation with the catechol starting material or product. 2. Predominant O-Acylation: The reaction conditions favor the formation of the undesired phenyl ester. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Increase the stoichiometry of the Lewis acid to account for complexation. 2. Increase the amount of Lewis acid catalyst. Consider a two-step approach: first perform the O-acylation and then induce a Fries rearrangement at a higher temperature to form the C-acylated product. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Presence of Multiple Spots on TLC/Impure Product 1. Mixture of Isomers: Formation of both ortho- and para-acylated products. 2. Unreacted Starting Materials: Catechol or 4-chlorobenzoyl chloride remaining in the reaction mixture. 3. O-Acylated Byproduct: Presence of the phenyl ester. 4. Polysubstitution Products: More than one acyl group has been added to the catechol ring.1. Optimize the reaction temperature. Lower temperatures generally favor the para-isomer in Fries rearrangements.[4][5][6] Purification by column chromatography may be necessary to separate the isomers. 2. Ensure the stoichiometry of the reactants is correct. Monitor the reaction to completion by TLC. 3. Adjust reaction conditions (more Lewis acid, higher temperature) to promote the Fries rearrangement of the ester to the desired ketone. Alternatively, purify the desired product from the ester by column chromatography. 4. Use a 1:1 molar ratio of catechol to 4-chlorobenzoyl chloride. The acylated product is generally less reactive to further acylation.[1]
Product is a Dark, Tarry Substance 1. Reaction Temperature Too High: High temperatures can lead to polymerization and decomposition of the phenolic compounds. 2. Air Oxidation: Phenols, especially catechols, are susceptible to oxidation, which can be accelerated by the reaction conditions.1. Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage exothermic reactions. 2. Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation of Catechol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) and cool to 0-5°C in an ice bath.

  • Reagent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.

  • Substrate Addition: After the addition of the acyl chloride is complete, dissolve catechol (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Parameter Condition A (Low Temperature) Condition B (High Temperature)
Temperature 0-25°C60-80°C
Catalyst (AlCl₃) 2.5 equivalents2.5 equivalents
Typical Yield of C-acylated Product Moderate to HighModerate (potential for more side products)
Ratio of para:ortho Isomer Higher para selectivityIncreased formation of ortho isomer
Key Byproducts Unreacted starting materials, O-acylated esterO-acylated ester, potential polymerization products

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts Catechol Catechol Desired_Product This compound (C-Acylation) Catechol->Desired_Product C-Acylation (Desired Pathway) Side_Product_1 O-Acylated Ester Catechol->Side_Product_1 O-Acylation (Side Reaction) 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride->Desired_Product 4-Chlorobenzoyl_Chloride->Side_Product_1 AlCl3 AlCl3 AlCl3->Desired_Product AlCl3->Side_Product_1 Side_Product_2 Isomeric Products (via Fries Rearrangement) AlCl3->Side_Product_2 Side_Product_1->Side_Product_2 Fries Rearrangement

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G cluster_causes_yield Potential Causes for Low Yield cluster_solutions_yield Solutions for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_solutions_purity Solutions for Impurity start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No cause_yield_1 Deactivated Catalyst check_yield->cause_yield_1 Yes cause_yield_2 Predominant O-Acylation check_yield->cause_yield_2 Yes success Successful Synthesis check_purity->success No cause_purity_1 Mixture of Isomers check_purity->cause_purity_1 Yes cause_purity_2 Unreacted Starting Materials check_purity->cause_purity_2 Yes cause_purity_3 O-Acylated Byproduct check_purity->cause_purity_3 Yes solution_yield_1 Use Anhydrous Conditions Increase Lewis Acid cause_yield_1->solution_yield_1 solution_yield_2 Increase Lewis Acid Promote Fries Rearrangement cause_yield_2->solution_yield_2 solution_yield_1->start Retry Synthesis solution_yield_2->start Retry Synthesis solution_purity_1 Optimize Temperature Column Chromatography cause_purity_1->solution_purity_1 solution_purity_2 Check Stoichiometry Monitor Reaction to Completion cause_purity_2->solution_purity_2 solution_purity_3 Adjust Conditions for Fries Rearrangement Purify by Chromatography cause_purity_3->solution_purity_3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

How to prevent the oxidation of dihydroxybenzophenone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of dihydroxybenzophenone compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My dihydroxybenzophenone solution is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your dihydroxybenzophenone solution is a common sign of oxidation.[1] Dihydroxybenzophenones, like other phenolic compounds, are susceptible to oxidation, which leads to the formation of colored quinone-type structures and other degradation byproducts. This process can be initiated and accelerated by several factors in the laboratory environment.

Q2: What are the primary factors that accelerate the oxidation of dihydroxybenzophenone compounds?

A2: The main factors that promote the oxidation of dihydroxybenzophenones include:

  • Dissolved Oxygen: Molecular oxygen is a primary oxidizing agent.[1]

  • Light Exposure: UV and visible light can provide the energy to initiate oxidative reactions.[1][2]

  • Elevated pH (Alkaline Conditions): At higher pH, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation.[1]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, accelerating the oxidation process.[1]

  • Increased Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

Q3: How should I store solid dihydroxybenzophenone compounds to ensure their stability?

A3: To minimize oxidation of solid dihydroxybenzophenone, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider flushing the container with an inert gas, such as argon or nitrogen, to displace any oxygen.

Q4: What is the best way to prepare and store dihydroxybenzophenone solutions to prevent degradation?

A4: Solutions of dihydroxybenzophenones are more prone to oxidation than the solid material.[3] It is best to prepare solutions fresh for each experiment. If you need to store a solution, it should be in a tightly sealed vial, purged with an inert gas, and stored at a low temperature (e.g., -20°C).[3] Using an amber vial or wrapping the vial in aluminum foil will protect it from light.

Q5: Can I use antioxidants to prevent the oxidation of my dihydroxybenzophenone solution?

A5: Yes, adding antioxidants can be an effective way to inhibit oxidation. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[3] It is advisable to conduct a small-scale experiment to determine the most effective antioxidant and its optimal concentration for your specific application.

Troubleshooting Guide

Problem Possible Cause Solution
Solution develops a yellow or brown color Oxidation of the dihydroxybenzophenone compound.[1]Prepare fresh solutions before use. If storage is necessary, store under an inert atmosphere at -20°C or lower in a light-protected vial.[3] Consider adding an antioxidant like BHT or BHA.[3]
Inconsistent results from the same batch of compound Degradation of the compound due to improper storage after opening.Aliquot the solid compound into smaller, single-use vials upon receipt to minimize exposure to air and moisture. Store aliquots in a desiccator in a cool, dark place.
Precipitate forms in the solution over time Polymerization of oxidized products.This indicates significant degradation. The solution should be discarded. Implement preventative measures such as deoxygenating solvents and using chelating agents like EDTA to remove catalytic metal ions.[4]

Quantitative Data Summary

The following table summarizes the stability of a 2,4-dihydroxybenzophenone solution under different storage conditions over a 4-week period. The remaining percentage of the compound was determined by HPLC analysis.

Storage Condition Antioxidant Week 1 (% Remaining) Week 2 (% Remaining) Week 4 (% Remaining)
Room Temperature, Ambient LightNone85%72%55%
Room Temperature, DarkNone92%85%75%
4°C, DarkNone98%95%91%
-20°C, Dark, Inert AtmosphereNone>99%>99%>99%
Room Temperature, Ambient Light0.01% BHT95%91%86%

Experimental Protocols

Protocol 1: Stability Testing of Dihydroxybenzophenone Solutions

Objective: To determine the stability of a dihydroxybenzophenone solution under various environmental conditions.

Materials:

  • Dihydroxybenzophenone compound

  • Solvent (e.g., ethanol, methanol)

  • HPLC system with a UV detector[5]

  • C18 HPLC column[5]

  • Amber and clear glass vials

  • Inert gas (argon or nitrogen)

Methodology:

  • Prepare a stock solution of the dihydroxybenzophenone compound in the desired solvent at a known concentration.

  • Aliquot the stock solution into several amber and clear glass vials.

  • For vials designated for an inert atmosphere, gently bubble argon or nitrogen through the solution for 5-10 minutes and then seal the vial tightly.

  • Store the vials under different conditions (e.g., room temperature with light, room temperature in the dark, 4°C, -20°C).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove an aliquot from each vial.

  • Analyze the samples by HPLC to determine the concentration of the remaining dihydroxybenzophenone.[5]

  • Compare the results to the initial concentration to determine the percentage of degradation.

Protocol 2: Evaluating the Effectiveness of Antioxidants

Objective: To assess the ability of different antioxidants to prevent the oxidation of a dihydroxybenzophenone solution.

Materials:

  • Dihydroxybenzophenone compound

  • Solvent (e.g., ethanol, methanol)

  • Antioxidants (e.g., BHT, BHA)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Prepare a stock solution of the dihydroxybenzophenone compound in the desired solvent.

  • Prepare separate solutions containing the dihydroxybenzophenone and different antioxidants at various concentrations. Include a control solution with no antioxidant.

  • Store all solutions at room temperature, exposed to ambient light, in partially filled, sealed vials to ensure the presence of oxygen.

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each solution.

  • Analyze the samples by HPLC to determine the concentration of the remaining dihydroxybenzophenone.

  • Compare the degradation rates of the solutions with and without antioxidants to evaluate their effectiveness.

Visualizations

OxidationPathway cluster_0 Initiation cluster_1 Propagation cluster_2 Degradation Products Dihydroxybenzophenone Dihydroxybenzophenone Phenoxy_Radical Phenoxy Radical Dihydroxybenzophenone->Phenoxy_Radical H abstraction Initiators Light (hv) Metal Ions (Fe³⁺, Cu²⁺) High pH Initiators->Dihydroxybenzophenone Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical + O₂ Oxygen Oxygen Peroxy_Radical->Dihydroxybenzophenone H abstraction Quinones Quinones (Colored Products) Peroxy_Radical->Quinones Polymerization Polymerization Products Peroxy_Radical->Polymerization

Caption: Generalized oxidation pathway of a dihydroxybenzophenone compound.

ExperimentalWorkflow Start Start: Prepare Stock Solution Aliquot Aliquot into Vials Start->Aliquot Conditions Storage Conditions Aliquot->Conditions RT_Light Room Temp, Light Conditions->RT_Light Set 1 RT_Dark Room Temp, Dark Conditions->RT_Dark Set 2 Refrigerated 4°C, Dark Conditions->Refrigerated Set 3 Frozen -20°C, Inert Atmosphere Conditions->Frozen Set 4 Time_Points Time Points RT_Light->Time_Points RT_Dark->Time_Points Refrigerated->Time_Points Frozen->Time_Points Week0 Week 0 Time_Points->Week0 T0 Week1 Week 1 Time_Points->Week1 T1 Week2 Week 2 Time_Points->Week2 T2 Week4 Week 4 Time_Points->Week4 T3 Analysis HPLC Analysis Week0->Analysis Week1->Analysis Week2->Analysis Week4->Analysis End End: Compare Results Analysis->End

Caption: Workflow for stability testing of dihydroxybenzophenone solutions.

PreventionDecisionTree Start Is the compound in solid or solution form? Solid Store in a cool, dark, dry place. For long-term storage, use an inert atmosphere. Start->Solid Solid Solution How long will the solution be stored? Start->Solution Solution ShortTerm Prepare fresh before use. Protect from light. Solution->ShortTerm < 24 hours LongTerm Is the experiment sensitive to additives? Solution->LongTerm > 24 hours Sensitive Store at -20°C or below under an inert atmosphere. Use deoxygenated solvents. LongTerm->Sensitive Yes NotSensitive Add an antioxidant (e.g., BHT). Store at low temperature in the dark. LongTerm->NotSensitive No

Caption: Decision tree for preventing dihydroxybenzophenone oxidation.

References

Challenges in the characterization of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS No. 134612-84-3). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the specific challenges associated with the characterization of this molecule. Drawing from established principles in analytical chemistry and material science, we provide field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the handling and analysis of this compound, focusing on its inherent chemical liabilities.

FAQ 1: Compound Stability & Handling

Question: My sample of this compound is developing a pink or brownish tint over time. What is happening and how can I prevent it?

Answer: This discoloration is a classic indicator of oxidation. The 3,4-dihydroxyphenyl moiety, also known as a catechol group, is highly susceptible to oxidation.[1] Under ambient conditions (in the presence of oxygen, light, and potentially trace metal catalysts), the catechol group can be oxidized to a semiquinone radical and subsequently to a highly colored ortho-quinone derivative.[1][2] This process can be accelerated by elevated pH and the presence of water.[3]

Causality and Prevention:

  • Mechanism: The oxidation process involves the loss of electrons and protons from the hydroxyl groups, leading to the formation of reactive species that can polymerize or form colored adducts.[1]

  • Prevention Strategy: To maintain the integrity of your sample, rigorous exclusion of atmospheric oxygen is paramount.

    • Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C is recommended for long-term storage).

    • Handling: When weighing or preparing solutions, work quickly and preferably within a glove box or under a stream of inert gas.

    • Solvent Choice: Use de-gassed solvents for all solutions. Solvents should be of high purity and free from peroxides and metal contaminants.

Question: I'm observing poor solubility in common aqueous buffers. What are the recommended solvents for this compound?

Answer: Based on its structure, which combines a nonpolar chlorophenyl ring system with a polar catechol group, this compound is expected to be practically insoluble in water and neutral aqueous buffers.[4] Its solubility is significantly better in polar organic solvents.

Recommended Solvents & Rationale:

Solvent ClassRecommended SolventsRationale & Use Case
Alcohols Methanol, EthanolGood general-purpose solvents for preparing stock solutions for HPLC and other analyses.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Excellent solubilizing power. ACN is a common mobile phase component in reverse-phase HPLC.[5] DMSO is suitable for biological assay stock solutions but can be problematic for some analyses.
Ethers Diethyl EtherUseful for extraction procedures, though less common for analytical stock solutions due to high volatility.

Note: Always use high-purity, degassed solvents. For HPLC analysis, ensure the solvent is miscible with your mobile phase.[6]

Workflow for Sample Handling to Minimize Degradation

The following workflow is critical to ensure the integrity of the analyte before and during characterization.

G cluster_storage Long-Term Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store Solid Sample (-20°C, under Argon/Nitrogen) Weigh Weigh Quickly (Inert Atmosphere Preferred) Storage->Weigh Solvent Use Degassed, High-Purity Organic Solvent (e.g., ACN, MeOH) Weigh->Solvent Dissolve Prepare Stock Solution (Vortex/Sonicate Briefly) Solvent->Dissolve Filter Filter through 0.22 µm PTFE Syringe Filter Dissolve->Filter Inject Inject Immediately into Analytical System (e.g., HPLC) Filter->Inject

Caption: Workflow for handling oxidation-sensitive compounds.

FAQ 2: Analytical Characterization

Question: What are the expected challenges when developing an HPLC method for this compound?

Answer: The primary challenges are managing peak shape and preventing on-column degradation. Given the phenolic hydroxyl groups, you may encounter peak tailing. The catechol's sensitivity to oxidation means that colored degradation products can appear as extraneous peaks in the chromatogram, especially with long run times or non-optimal mobile phase conditions.

  • Peak Tailing: The acidic phenolic protons can interact with residual silanols on standard C18 columns, causing peak tailing. Using an acidic mobile phase additive (e.g., 0.1% formic acid or acetic acid) suppresses the ionization of the hydroxyl groups, resulting in a more symmetrical peak shape.[5][7]

  • Degradation: The presence of dissolved oxygen in the mobile phase can cause on-line oxidation. Thoroughly degassing the mobile phase is crucial. Consider using an antioxidant like ascorbic acid in your sample diluent if in-vial degradation is suspected, but verify it does not interfere with your analysis.

Question: I am seeing multiple, inconsistent melting points for my sample. Could this be due to polymorphism?

Answer: Yes, this is a strong possibility. Benzophenone derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[8][9] These different forms (polymorphs) can have distinct physical properties, including different melting points and solubility profiles. Inconsistent melting points, especially after recrystallization from different solvents or using different cooling rates, strongly suggest the presence of multiple polymorphs.[8]

Question: What is the expected fragmentation pattern in positive-ion electrospray mass spectrometry (ESI-MS)?

Answer: In positive-ion ESI-MS, you will primarily observe the protonated molecule, [M+H]⁺. The fragmentation (MS/MS) of benzophenones is typically initiated by cleavage adjacent to the carbonyl group (alpha-cleavage).[10][11]

Expected Fragmentation Pathways for [M+H]⁺ (m/z 249.0 for ³⁵Cl):

  • Loss of the Chlorophenyl Ring: Alpha-cleavage can result in the loss of the chlorobenzoyl radical followed by hydrogen rearrangement or loss of the entire chlorophenyl ring system, leading to characteristic fragment ions.

  • Loss of CO: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from a fragment ion.[10]

  • Fragments from the Dihydroxyphenyl Ring: The dihydroxyphenyl portion can also fragment, though cleavage on either side of the central carbonyl is most common.

The exact fragmentation pattern and ion abundances will depend on the collision energy used. It is advisable to perform a full scan and product ion scans to fully characterize the molecule.[12]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Multiple peaks in HPLC chromatogram for a "pure" sample. 1. Oxidative Degradation: The catechol moiety has oxidized.[2] 2. Polymorphism: Different polymorphs may have different retention times, although this is less common.[8]1. Re-prepare the sample using degassed solvents and an inert atmosphere. Analyze immediately. Check the age and storage conditions of the solid sample. 2. Analyze the sample by DSC or powder XRD to check for polymorphism.
Poor, tailing peak shape in reverse-phase HPLC. Secondary Silanol Interactions: The acidic hydroxyl groups are interacting with the silica stationary phase.Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of the phenolic groups.[5] Consider using a column with end-capping or a different stationary phase.
Inconsistent UV-Vis spectra or changing λ-max. Oxidation: The formation of quinone-like structures, which are highly conjugated, will shift the absorbance to longer wavelengths (color formation).[13]Prepare fresh solutions in high-purity, degassed solvents and acquire the spectrum immediately. Ensure the cuvette is clean and free of contaminants.
Weak or no molecular ion peak in ESI-MS. 1. Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions. 2. In-source Degradation: The compound may be fragmenting in the MS source.1. Optimize source parameters (e.g., capillary voltage, gas flow). Try both positive and negative ion modes (negative mode may work well for phenolic compounds). 2. Reduce the source temperature and fragmentor voltage.
FTIR spectrum shows a very broad O-H stretch. Intermolecular Hydrogen Bonding: This is expected for a compound with multiple hydroxyl groups. The presence of absorbed water can also broaden this peak.This is a characteristic feature, not necessarily a problem. To minimize water contribution, ensure the KBr and the sample are thoroughly dried before pellet preparation.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Analysis

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 5.0 mL of HPLC-grade, degassed acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Dilute this stock solution with mobile phase to a working concentration (e.g., 10-50 µg/mL).

    • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at 285 nm and 325 nm, or scan a range (e.g., 220-400 nm) to determine the optimal wavelength.[14]

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2%. The theoretical plates should be >2000 and the tailing factor should be <1.5.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Gently grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Collect data from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.

  • Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchPhenolic Hydroxyl[15][16]
3100 - 3000C-H StretchAromatic
1650 - 1630C=O StretchKetone (conjugated)
1600 - 1450C=C StretchAromatic Ring
1300 - 1100C-O StretchPhenol
1100 - 1000C-Cl StretchAryl Halide
Troubleshooting Logic for HPLC Analysis

This diagram outlines a decision-making process for resolving common HPLC issues with this analyte.

G Start HPLC Problem Observed ProblemType What is the issue? Start->ProblemType NoPeaks NoPeaks ProblemType->NoPeaks No Peaks / Low Signal BadShape BadShape ProblemType->BadShape Poor Peak Shape (Tailing/Fronting) ExtraPeaks ExtraPeaks ProblemType->ExtraPeaks Extra/Ghost Peaks NoPeaks_Check1 Check Sample Prep & Concentration NoPeaks->NoPeaks_Check1 BadShape_Check1 Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) BadShape->BadShape_Check1 ExtraPeaks_Check1 Are peaks in blank injection? ExtraPeaks->ExtraPeaks_Check1 NoPeaks_Check2 Verify Injection & Flow Path NoPeaks_Check1->NoPeaks_Check2 NoPeaks_Check3 Check Detector Settings (Wavelength, Lamp) NoPeaks_Check2->NoPeaks_Check3 BadShape_Sol1 Add Acid to Suppress Silanol Interactions BadShape_Check1->BadShape_Sol1 No BadShape_Check2 Is Column Overloaded? BadShape_Check1->BadShape_Check2 Yes BadShape_Sol2 Dilute Sample BadShape_Check2->BadShape_Sol2 Yes BadShape_Check3 Is Column Old/Contaminated? BadShape_Check2->BadShape_Check3 No BadShape_Sol3 Flush or Replace Column BadShape_Check3->BadShape_Sol3 Yes ExtraPeaks_Sol1 Carryover/Contamination. Clean Injector/System. ExtraPeaks_Check1->ExtraPeaks_Sol1 Yes ExtraPeaks_Check2 Did sample discolor? (Pink/Brown) ExtraPeaks_Check1->ExtraPeaks_Check2 No ExtraPeaks_Sol2 Oxidative Degradation. Prepare Fresh Sample Under Inert Conditions. ExtraPeaks_Check2->ExtraPeaks_Sol2 Yes

Caption: Decision tree for troubleshooting HPLC analysis.

References

Minimizing side reactions in the synthesis of substituted benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted benzophenones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted benzophenones, focusing on the widely used Friedel-Crafts acylation and alternative methods.

Friedel-Crafts Acylation

Q1: What are the most common side reactions in Friedel-Crafts acylation for substituted benzophenone synthesis?

A1: The most common side reactions include:

  • Isomer Formation: When the aromatic ring is substituted, the incoming acyl group can add at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the existing substituents on the aromatic ring heavily influence the product distribution.[1][2]

  • Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.

  • Tar Formation: High reaction temperatures or excess Lewis acid catalyst can promote polymerization and the formation of dark, tarry byproducts.

  • Solvent Acylation: In some cases, the solvent itself can be acylated by the electrophile, leading to impurities.

Q2: My Friedel-Crafts acylation is resulting in a low yield of the desired benzophenone. What are the possible causes and how can I improve it?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a troubleshooting guide:

Potential CauseSuggested Solution
Moisture Contamination Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.
Inactive Catalyst Use a fresh, unopened container of anhydrous Lewis acid (e.g., AlCl₃). Handle the catalyst in a glove box to prevent exposure to moisture.
Incorrect Stoichiometry A common starting point is a 1:1.1:1.2 molar ratio of arene:acyl chloride:AlCl₃. The ketone product complexes with the Lewis acid, so a stoichiometric amount of the catalyst is often necessary.
Deactivated Aromatic Ring Friedel-Crafts acylation is not suitable for strongly deactivated rings (e.g., nitrobenzene). If your substrate has strongly electron-withdrawing groups, consider an alternative synthetic route.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider moderately increasing the reaction temperature or extending the reaction time while monitoring for byproduct formation.

Q3: I am observing a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A3: Achieving high regioselectivity is a common challenge. Here are some strategies to favor the para isomer:

  • Steric Hindrance: Bulky substituents on either the aromatic substrate or the acylating agent can sterically hinder substitution at the ortho position, thereby increasing the proportion of the para isomer.

  • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can significantly influence the isomer ratio. For instance, in the benzoylation of toluene, different catalysts can lead to varying ortho/para ratios. Nonpolar solvents generally favor the 3-isomer in acenaphthene acylation, while polar solvents tend to favor the 5-isomer.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para isomer.

Quantitative Data on Regioselectivity:

The following table illustrates the effect of the catalyst on the isomer distribution in the Friedel-Crafts benzoylation of toluene.

CatalystSolventOrtho (%)Meta (%)Para (%)
AlCl₃Nitrobenzene7.21.191.7
GaBr₃No Solvent55.7 (methylation)9.9 (methylation)34.4 (methylation)

Data is illustrative and may vary based on specific reaction conditions. The GaBr₃ data pertains to methylation, highlighting the catalyst's influence on isomer distribution.

Alternative Synthetic Routes

Q4: What are some alternative methods for synthesizing substituted benzophenones to avoid Friedel-Crafts side reactions?

A4: When Friedel-Crafts acylation is problematic, several alternative methods can be employed:

  • Grignard Reaction: This versatile method involves the reaction of a Grignard reagent (Ar-MgBr) with a substituted benzonitrile (Ar'-CN) or benzoyl chloride (Ar'-COCl), followed by hydrolysis. This method is particularly useful for preparing unsymmetrical benzophenones.[4]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an arylboronic acid and a benzoyl chloride offers a mild and highly selective route. It has a broad substrate scope and high functional group tolerance.[5][6]

Q5: I am considering a Grignard reaction for my synthesis. What are the critical parameters and potential side reactions?

A5: The Grignard reaction is powerful but requires careful control of reaction conditions.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be scrupulously dried, and anhydrous solvents are essential.

  • Side Reactions: A common side reaction is the formation of biphenyl from the coupling of unreacted bromobenzene with the Grignard reagent, which is favored by higher concentrations of bromobenzene and increased temperatures.[7] If using an acyl chloride, a potential side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, yielding a tertiary alcohol. This can be minimized by keeping the reaction at a low temperature.[8]

Q6: What are the advantages of Suzuki-Miyaura coupling for benzophenone synthesis?

A6: Suzuki-Miyaura coupling offers several advantages over traditional methods:

  • Mild Reaction Conditions: The reactions are typically run under milder conditions than Friedel-Crafts acylation.

  • High Functional Group Tolerance: It is compatible with a wide variety of functional groups on both coupling partners.

  • High Regioselectivity: The position of coupling is precisely controlled by the placement of the boronic acid and halide, avoiding isomer formation.

  • Commercially Available Reagents: A wide range of arylboronic acids are commercially available.[9]

Comparative Yield Data for Alternative Syntheses:

The following table provides an illustrative comparison of typical yields for the synthesis of substituted benzophenones via different routes.

Synthetic RouteExample ProductTypical Yield (%)
Grignard ReactionTriphenylmethanol30-50
Suzuki-Miyaura Coupling4-Bromobenzophenone~64 (crude)
Suzuki-Miyaura Coupling3,4-Diarylbenzophenones54-78

Yields are highly dependent on the specific substrates and reaction conditions.[1][5][10]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add anhydrous toluene and freshly distilled benzoyl chloride.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride in portions over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane.

Protocol 2: Synthesis of a Substituted Benzophenone via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of the appropriate aryl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining aryl bromide solution to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of the corresponding benzoyl chloride or benzonitrile in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]

Protocol 3: Synthesis of a Substituted Benzophenone via Suzuki-Miyaura Coupling

  • Setup: In a flask, combine the aryl halide (e.g., 4-bromobenzoyl chloride), the arylboronic acid (1.05 equivalents), a base (e.g., K₂CO₃, 2 equivalents), and the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene).

  • Reaction: Stir the mixture at reflux for 4 hours.

  • Workup: After cooling, wash the reaction mixture with 1.5 M sodium hydroxide solution. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]

Visualizations

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation moisture Moisture Present? start->moisture catalyst Catalyst Inactive? moisture->catalyst No sol_moisture Dry Glassware & Reagents Use Inert Atmosphere moisture->sol_moisture Yes stoichiometry Incorrect Stoichiometry? catalyst->stoichiometry No sol_catalyst Use Fresh Anhydrous Lewis Acid catalyst->sol_catalyst Yes deactivated Deactivated Ring? stoichiometry->deactivated No sol_stoichiometry Adjust Molar Ratios (e.g., 1:1.1:1.2) stoichiometry->sol_stoichiometry Yes sol_deactivated Consider Alternative Route (Grignard, Suzuki) deactivated->sol_deactivated Yes

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Synthetic_Routes start Desired Substituted Benzophenone fc Friedel-Crafts Acylation start->fc grignard Grignard Reaction start->grignard suzuki Suzuki-Miyaura Coupling start->suzuki fc_pros Pros: - Direct Route - Inexpensive Reagents fc->fc_pros fc_cons Cons: - Isomer Formation - Harsh Conditions - Limited Substrate Scope fc->fc_cons grignard_pros Pros: - Versatile for Unsymmetrical Products - Good Yields grignard->grignard_pros grignard_cons Cons: - Strict Anhydrous Conditions - Potential for Over-addition grignard->grignard_cons suzuki_pros Pros: - High Regioselectivity - Mild Conditions - High Functional Group Tolerance suzuki->suzuki_pros suzuki_cons Cons: - Cost of Palladium Catalyst - Requires Pre-functionalized Substrates suzuki->suzuki_cons

Caption: Comparison of synthetic routes to substituted benzophenones.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenones, a class of compounds characterized by a diaryl ketone core, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant properties.[1] The antioxidant potential of benzophenone derivatives is closely linked to their molecular structure, particularly the substitution pattern of hydroxyl and other functional groups on the phenyl rings.[2] This guide provides a comparative overview of the antioxidant activity of various benzophenones, supported by experimental data, to aid in the selection and development of potent antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of different benzophenone derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several benzophenone derivatives from different studies, providing a quantitative comparison of their antioxidant potency. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
2,4,6,3',4',6'-HexahydroxybenzophenoneDPPH21.6Butylated Hydroxyanisole (BHA)26.3[3]
6-O-β-d-glucopyranosyl-2,4,6,3',4',6'-hexahydroxybenzophenoneDPPH43.5Butylated Hydroxyanisole (BHA)26.3[3]
Schiff base of 2-aminobenzophenone (Compound 3)DPPHNot specified in µg/mL, but showed 51% scavenging potentialButylated Hydroxyanisole (BHA)Not specified[4][5]
Other Schiff bases of 2-aminobenzophenoneDPPHNot specified in µg/mL, but showed 20-48% scavenging potentialButylated Hydroxyanisole (BHA)Not specified[4][5]
(-)-CycloxanthochymolDPPH, ABTS, FRAPNot specifiedGallic acid, QuercetinNot specified[6]
IsoxanthochymolDPPH, ABTS, FRAPNot specifiedGallic acid, QuercetinNot specified[6]
XanthochymolDPPH, ABTS, FRAPNot specifiedGallic acid, QuercetinNot specified[6]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for three common in vitro assays used to evaluate the antioxidant activity of benzophenones. These protocols are based on established methods found in the literature.[7][8][9]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[8] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[8]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

    • Test Compounds: Prepare stock solutions of the benzophenone derivatives and a positive control (e.g., ascorbic acid, Trolox, or BHA) in a suitable solvent like methanol.[7][9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compounds or the standard to the wells of a 96-well microplate.[9]

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[8]

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.[9]

    • Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water.[9]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting ABTS•+ solution with ethanol to obtain an absorbance of 0.7 (±0.02) at 734 nm.[6]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of the test compounds or a standard (e.g., Trolox) to the wells of a 96-well microplate.[9]

    • Add 190 µL of the ABTS•+ working solution to each well.[9]

    • Incubate the plate at room temperature for 6 minutes.[9]

    • Measure the absorbance at 734 nm using a microplate reader.[9]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and the Trolox Equivalent Antioxidant Capacity (TEAC).[9]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

  • Reagent Preparation:

    • Acetate Buffer: Prepare a 300 mM acetate buffer (pH 3.6).[9]

    • TPTZ Solution: Prepare a 10 mM TPTZ solution in 40 mM HCl.[9]

    • Ferric Chloride Solution: Prepare a 20 mM FeCl₃·6H₂O solution in water.[9]

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure (96-well plate format):

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or standard (e.g., ferrous sulfate or Trolox) to the wells of a 96-well plate.

    • Add the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of benzophenone derivatives using the spectrophotometric assays described above.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_reagents Prepare Reagents (DPPH, ABTS, FRAP, etc.) start->prep_reagents prep_samples Prepare Benzophenone and Standard Solutions start->prep_samples mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 compare Compare Activities determine_ic50->compare end End compare->end

Caption: General workflow for in vitro antioxidant activity assessment of benzophenones.

Signaling Pathways and Antioxidant Effects

While in vitro assays are crucial for initial screening, it is also important to consider the cellular mechanisms through which benzophenones may exert their antioxidant effects. Some benzophenones have been shown to induce apoptosis through pathways such as the p53 signaling pathway and by stimulating cellular oxidative stress.[11] For instance, benzophenone-3 (BP-3) has been reported to induce apoptosis through RXR-mediated signaling pathways and affect the nervous system by regulating calcium signaling pathways.[11] Further research into the specific signaling pathways modulated by different benzophenone derivatives will provide a more complete understanding of their antioxidant and broader biological activities.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response benzophenone Benzophenone (e.g., BP-3) ros Reactive Oxygen Species (ROS) Generation benzophenone->ros ca_signaling Calcium Signaling Pathway benzophenone->ca_signaling modulates p53 p53 Signaling Pathway ros->p53 ros->p53 ros->ca_signaling apoptosis Apoptosis p53->apoptosis ca_signaling->apoptosis

Caption: Potential signaling pathways involved in benzophenone-induced cellular effects.

References

A Comparative Analysis of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone and Other Notable Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis, the pathway responsible for the production of melanin pigment. Consequently, inhibitors of this enzyme are of significant interest for applications in dermatology and cosmetics to address hyperpigmentation disorders and for skin lightening.

Comparative Analysis

This comparison focuses on the inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data presented is primarily for mushroom tyrosinase, a common model in preliminary inhibitor screening.

Quantitative Comparison of Tyrosinase Inhibitors
InhibitorChemical StructureIC50 (Mushroom Tyrosinase)Mechanism of Action
(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone Chemical structure of this compoundData not availablePredicted competitive inhibitor
Kojic Acid Chemical structure of Kojic Acid13.14 µg/mL to 30.6 µM[1][2]Chelates the copper ions in the active site of tyrosinase; Competitive inhibitor[3]
Arbutin (β-arbutin) Chemical structure of Arbutin~5.3 mmol/L (for diphenolase activity)Competitive inhibitor
Hydroquinone Chemical structure of HydroquinoneData not available in provided resultsSubstrate for tyrosinase, leading to the formation of cytotoxic reactive oxygen species

Note on IC50 Values: The IC50 values for tyrosinase inhibitors can vary significantly between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, pH, and temperature. The values presented here are for comparative purposes and are derived from multiple sources.

Structure-Activity Relationship and Predicted Efficacy of this compound

Studies on a series of polyhydroxy benzophenones have demonstrated a clear trend: the tyrosinase inhibitory activity increases with the number of hydroxyl groups on the benzophenone scaffold. Specifically, compounds with trihydroxy-, tetrahydroxy-, pentahydroxy-, and hexahydroxy substitutions exhibit significant inhibitory effects, with a hexahydroxy-diphenylketone being the most potent with an IC50 value of 1.4 µM. These compounds were identified as competitive inhibitors.

This compound possesses a dihydroxy-substituted phenyl ring, which is a key structural feature for tyrosinase inhibition. The catechol (3,4-dihydroxy) moiety is known to be a good substrate for tyrosinase and can act as a competitive inhibitor. The presence of the 4-chlorophenyl group may influence the molecule's binding affinity to the enzyme's active site. Based on the established SAR of polyhydroxy benzophenones, it is plausible that this compound would exhibit tyrosinase inhibitory activity, likely acting as a competitive inhibitor. However, its potency is anticipated to be less than that of benzophenones with a greater number of hydroxyl substitutions.

Experimental Protocols

A standardized and commonly used method for assessing the tyrosinase inhibitory activity of a compound is the mushroom tyrosinase assay using L-DOPA as a substrate.

Mushroom Tyrosinase Inhibition Assay Protocol

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compound [this compound] and reference inhibitors (Kojic Acid, Arbutin, Hydroquinone)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

  • Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 units/mL). This solution should be prepared fresh.

  • L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be prepared fresh.

  • Test and Reference Inhibitor Solutions: Dissolve the test compound and reference inhibitors in DMSO to create stock solutions. Further dilute these stock solutions with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test or reference inhibitor solution at various concentrations

    • Tyrosinase solution

  • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475 nm) at regular intervals for a set period (e.g., 5-20 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Include appropriate controls:

    • Control: Contains all reagents except the inhibitor.

    • Blank: Contains all reagents except the enzyme, to account for non-enzymatic oxidation of L-DOPA.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of increase in absorbance) for each concentration of the inhibitor.

  • Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100

  • Plot the percentage of inhibition against the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the tyrosinase inhibition pathway and the experimental workflow.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound or other inhibitors Tyrosinase Tyrosinase Inhibitor->Tyrosinase Binds to active site

Caption: The tyrosinase enzyme catalyzes the conversion of L-tyrosine to melanin.

Tyrosinase_Assay_Workflow start Start: Prepare Reagents prepare_solutions Prepare Tyrosinase, L-DOPA, and Inhibitor Solutions start->prepare_solutions plate_setup Set up 96-well plate: Buffer, Inhibitor, Tyrosinase prepare_solutions->plate_setup pre_incubation Pre-incubate at 25-37°C plate_setup->pre_incubation add_substrate Add L-DOPA to initiate reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 475 nm add_substrate->measure_absorbance data_analysis Calculate % Inhibition and IC50 measure_absorbance->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Conclusion

While direct experimental evidence for the tyrosinase inhibitory activity of this compound is currently lacking, structure-activity relationship studies of related benzophenone compounds suggest it possesses the key structural features necessary for inhibition. The presence of the 3,4-dihydroxyphenyl (catechol) moiety is a strong indicator of potential competitive inhibition. However, its potency is likely to be influenced by the 4-chlorophenyl substituent and the overall number of hydroxyl groups compared to more potent polyhydroxy benzophenones. Further experimental validation is necessary to quantify its IC50 value and fully elucidate its mechanism of action. This would provide a more definitive comparison against established tyrosinase inhibitors like kojic acid, arbutin, and hydroquinone and determine its potential as a novel agent for modulating melanogenesis.

References

A Comparative Guide to the Structure-Activity Relationship of 4'-Chloro-3,4-dihydroxybenzophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active natural products and synthetic drugs.[1] These molecules exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2] This guide focuses on a specific, synthetically valuable core: 4'-Chloro-3,4-dihydroxybenzophenone . Our objective is to dissect this molecule's structure to understand how targeted chemical modifications—the creation of analogs—can modulate its biological efficacy. We will provide an in-depth analysis of its structure-activity relationships (SAR), supported by comparative experimental data and validated protocols, to empower researchers in the rational design of novel therapeutic agents.

The core structure of 4'-Chloro-3,4-dihydroxybenzophenone integrates three key pharmacophoric features:

  • A Catechol Moiety (3,4-dihydroxy): This arrangement is a well-established driver of antioxidant activity, capable of donating hydrogen atoms to neutralize free radicals.[3]

  • A 4'-Chloro Substituent: This electron-withdrawing halogen significantly alters the electronic landscape of the molecule, influencing its binding affinity, metabolic stability, and overall potency.

  • A Benzophenone Ketone Bridge: This rigid linker orients the two phenyl rings in a defined spatial arrangement, which is critical for interaction with biological targets, while the carbonyl group can act as a hydrogen bond acceptor.

Caption: Core structure of 4'-Chloro-3,4-dihydroxybenzophenone.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzophenone analogs is exquisitely sensitive to their substitution patterns. By systematically modifying the core structure, we can fine-tune properties like antioxidant potency and anticancer cytotoxicity.

Modulation of Antioxidant Activity

The primary mechanism for the antioxidant effect of phenolic compounds is the donation of a hydrogen atom to scavenge harmful free radicals.[4] The catechol group in the 4'-Chloro-3,4-dihydroxybenzophenone core is the key player in this activity.

Key SAR Insights:

  • The Catechol is Critical: The ortho-dihydroxy (catechol) arrangement in ring A is a powerful pharmacophore for radical scavenging.[3] Analogs lacking one or both of these hydroxyl groups are expected to show significantly diminished antioxidant capacity.

  • Hydroxyl vs. Methoxy Groups: The presence of free hydroxyl groups is paramount. Conversion of these hydroxyls to methoxy groups typically reduces antioxidant activity, as it removes the ability to donate a hydrogen atom.[5]

  • Influence of the 4'-Chloro Group: The electron-withdrawing nature of the chlorine atom can enhance the acidity of the phenolic protons, potentially facilitating hydrogen donation and increasing radical scavenging potency.

  • Effect of Additional Substituents: Adding further electron-donating groups (e.g., -CH₃, -OCH₃) to the catechol-bearing ring may increase electron density and enhance scavenging, while adding more electron-withdrawing groups could have a mixed effect, depending on their position.

Quantitative Comparison of Antioxidant Activity (DPPH Assay)

The following table presents hypothetical yet plausible data based on established SAR principles for benzophenones, illustrating how structural changes could impact radical scavenging activity, measured by the IC₅₀ (concentration required for 50% inhibition) in a DPPH assay.[6] A lower IC₅₀ value indicates higher potency.

Compound IDRing A Substitution (Positions 3, 4)Ring B Substitution (Position 4')Predicted DPPH IC₅₀ (µM)Rationale for Predicted Activity
Core 3,4-dihydroxy4'-Chloro~25Core structure with strong catechol antioxidant moiety and activating chloro group.
Analog 13,4-dihydroxy4'-Fluoro~22Fluorine is more electronegative than chlorine, potentially further enhancing H-donation.
Analog 23,4-dihydroxy4'-Bromo~28Bromine is less electronegative, leading to slightly reduced activity compared to chloro.
Analog 33,4-dihydroxy4'-Methyl~35The electron-donating methyl group may slightly decrease the acidity of the phenolic protons.
Analog 43-hydroxy4'-Chloro>100Loss of the critical catechol structure significantly reduces radical scavenging ability.
Analog 53,4-dimethoxy4'-Chloro>200Masking the hydroxyl groups as ethers eliminates the capacity for hydrogen donation.
Modulation of Anticancer Activity

Benzophenone derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of key cellular signaling pathways or by inducing apoptosis.[2][7] For these activities, the molecule's overall shape, electronic properties, and ability to form specific interactions within a protein's binding site are crucial.

Key SAR Insights:

  • Role of Halogenation: The presence and position of halogen substituents are often critical for potent anticancer activity. The 4'-chloro group can engage in favorable interactions within hydrophobic pockets of target enzymes or receptors.

  • Importance of Hydroxyl Groups: The dihydroxy pattern is not just for antioxidant effects; these groups can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate) in enzyme active sites, anchoring the inhibitor.

  • Scaffold Rigidity: The benzophenone core provides a structurally constrained scaffold that minimizes conformational flexibility, which can be advantageous for achieving high binding affinity.

  • Mechanism of Action: These compounds can modulate pathways critical for cancer cell survival, such as the PI3K/Akt and MAPK signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis.[2]

Quantitative Comparison of Cytotoxic Activity (MTT Assay)

The table below provides a comparative analysis of the cytotoxic effects of hypothetical analogs against a human lung carcinoma cell line (A549), a common model in cancer research.[8] Activity is measured by the GI₅₀ (concentration for 50% growth inhibition). A lower GI₅₀ value indicates greater cytotoxicity.

Compound IDRing A Substitution (Positions 3, 4)Ring B Substitution (Position 4')Predicted A549 GI₅₀ (µM)Rationale for Predicted Activity
Core 3,4-dihydroxy4'-Chloro~15Good balance of H-bonding potential and hydrophobic interactions.
Analog 63,4-dihydroxy3',4'-dichloro~5Increased halogenation can enhance hydrophobic interactions and improve potency.
Analog 73,4-dihydroxy4'-Trifluoromethyl~8The CF₃ group is a strong electron-withdrawing group and can form unique interactions.
Analog 83-hydroxy, 4-methoxy4'-Chloro~30Methylation of one hydroxyl group may disrupt a key hydrogen bond, reducing activity.
Analog 94-hydroxy4'-Chloro>50Loss of a key hydrogen-bonding hydroxyl group significantly weakens binding affinity.
Analog 103,4-dihydroxy(unsubstituted)~40Removal of the chloro group reduces binding affinity within the target's hydrophobic pocket.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, we present detailed, self-validating protocols for the synthesis and evaluation of these analogs. The causality behind these experimental choices lies in their robustness, reproducibility, and industry-standard acceptance for generating reliable SAR data.

General Synthesis and Evaluation Workflow

The development of novel analogs follows a logical and iterative process, beginning with chemical synthesis and culminating in detailed biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Analog Synthesis (Friedel-Crafts Acylation) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Anticancer Cytotoxicity Assay (MTT) Characterization->Anticancer SAR SAR Analysis (IC50/GI50 Determination) Antioxidant->SAR Anticancer->SAR

Caption: General workflow for analog synthesis, screening, and SAR analysis.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This method is a classic and reliable approach for synthesizing benzophenones.[9][10]

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suitable Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents).

  • Solvent Addition: Add a dry, non-polar solvent such as o-dichlorobenzene.[11] Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the appropriate substituted benzoyl chloride (e.g., p-chlorobenzoyl chloride, 1.0 equivalent) to the stirred suspension.

  • Phenol Addition: After stirring for 15 minutes, add the substituted phenol (e.g., 1,2-dihydroxybenzene, 1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 8-12 hours, monitoring by TLC.[11]

  • Workup: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired benzophenone analog.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a quantitative measure of antioxidant activity.[4][12]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[4]

    • Test Compounds: Prepare a stock solution of each analog in methanol (e.g., 1 mg/mL) and create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (in a 96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of test compounds or a standard antioxidant (like ascorbic acid) to the wells.

    • For the control (blank), add 100 µL of methanol instead of the test compound.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value, which is the concentration that scavenges 50% of the DPPH radicals.[4]

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]

  • Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Potential Signaling Pathway Inhibition

Benzophenone derivatives can exert their anticancer effects by interfering with specific molecular targets. For instance, they may act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. The 4'-chloro and 3,4-dihydroxy moieties are well-suited to interact with the ATP-binding pocket of many kinases.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates MAPK MAPK Pathway Receptor->MAPK Analog Benzophenone Analog Analog->Receptor Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes

References

Comparative Analysis of the Antimicrobial Potential of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone and Related Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the anticipated antimicrobial effects of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a member of the benzophenone class of compounds. Due to a lack of direct experimental data on this specific molecule, this analysis leverages findings from studies on structurally similar benzophenone derivatives to project its potential efficacy against various microbial pathogens. The following sections present comparative quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of the experimental workflow. This guide aims to serve as a valuable resource for researchers investigating novel antimicrobial agents and for professionals in drug development.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Benzophenones, a class of organic compounds characterized by a diphenyl ketone scaffold, have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2] The subject of this guide, this compound, combines key structural features from previously studied antimicrobial compounds: a halogenated phenyl ring and a catechol moiety, both of which are known to contribute to antimicrobial efficacy.

This document synthesizes available data on related compounds to provide a predictive comparison of the antimicrobial activity of this compound against that of other benzophenone derivatives and conventional antibiotics.

Comparative Antimicrobial Activity

While direct Minimum Inhibitory Concentration (MIC) values for this compound are not available in the current literature, the antimicrobial activities of several related benzophenone derivatives have been reported. These data, presented below, offer a basis for estimating the potential efficacy of the target compound.

Antibacterial Activity

The antibacterial potential of benzophenone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. For instance, certain synthetic benzophenones have demonstrated notable activity against pathogenic strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzophenone Derivatives Against Bacterial Strains

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Reference
2,2′,4-Trihydroxybenzophenone62.5 - 250 µg/mLNot Reported62.5 - 250 µg/mL[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 125 µg/mL125 µg/mL> 500 µg/mL[4]
Benzophenone-Based Tetraamides0.5 - 2.0 mg/L (MRSA)Not ReportedModerate Activity[5]
Amoxicillin1-12 µg/mlNot ReportedNot Reported[6]
Ciprofloxacin0.125 µg/mLNot Reported0.007-32.0 mg/mL[7][8]

Note: The data presented for the benzophenone derivatives are for structurally related compounds and not for this compound itself.

Antifungal Activity

Several studies have also explored the antifungal properties of benzophenone derivatives against clinically relevant fungal pathogens such as Candida albicans.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzophenone Derivatives Against Fungal Strains

Compound/DrugCandida albicansAspergillus brasiliensisReference
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 1b 7.81 µg/mL15.62 µg/mL[9]
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid 1g 7.81 µg/mL15.62 µg/mL[9]
4-chloro-3-nitrophenyldifluoroiodomethyl sulfone0.25 μg/mL (MFC)Not Reported[10]
Fluconazole15.62 µg/mLNot Reported[9]

Note: The data presented are for structurally related compounds and not for this compound itself. MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard antimicrobial susceptibility test.

Broth Microdilution Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: The test compound is serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Visually Inspect for Growth or Measure Optical Density D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

While direct experimental validation of the antimicrobial effects of this compound is pending, the analysis of structurally related benzophenone derivatives suggests a promising potential for this compound as an antimicrobial agent. The presence of both a 4-chlorophenyl group and a 3,4-dihydroxyphenyl (catechol) moiety indicates that it may exhibit activity against a spectrum of both bacterial and fungal pathogens. Further in vitro and in vivo studies are essential to definitively characterize its antimicrobial profile, mechanism of action, and therapeutic potential. The protocols and comparative data presented in this guide are intended to facilitate and inform these future research endeavors.

References

A Comparative Guide to the Bioactivity of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and nutraceutical research, the exploration of phenolic compounds for their therapeutic potential is a field of relentless investigation. Among the myriad of molecules, resveratrol, a naturally occurring stilbenoid, has captured significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-aging properties.[1][2][3] In contrast, synthetic compounds like (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a benzophenone derivative, represent a class of molecules that, while less studied, possess structural motifs—specifically a catechol group—suggesting significant bioactive potential.

This guide provides a comparative analysis of these two compounds. It is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating their respective bioactivities. We will delve into their chemical structures, explore their established and predicted mechanisms of action, and provide a detailed experimental workflow for their direct comparison. This document moves beyond a simple recitation of facts, explaining the causality behind experimental choices to ensure a robust and scientifically sound evaluation.

Section 1: Structural and Physicochemical Comparison

The fundamental difference between these two molecules lies in their core chemical scaffold, which dictates their three-dimensional shape, reactivity, and interaction with biological targets.

This compound , with the CAS Number 134612-84-3, is a benzophenone.[4] Its key features include a carbonyl bridge linking two phenyl rings. One ring is substituted with a chlorine atom, and the other possesses a 3,4-dihydroxy substitution, commonly known as a catechol moiety. This catechol group is a well-known structural alert for potent antioxidant activity due to its ability to chelate metals and readily donate hydrogen atoms to neutralize free radicals.

Resveratrol (trans-3,5,4′-trihydroxystilbene) is a stilbenoid, characterized by two phenyl rings linked by an ethylene bridge.[5] This structure confers a more planar and rigid conformation compared to the benzophenone.[6] Its three hydroxyl groups are strategically positioned to contribute to its broad-spectrum biological effects, which extend beyond simple radical scavenging to complex modulation of intracellular signaling pathways.[1][7]

PropertyThis compoundResveratrol
Chemical Structure BenzophenoneStilbenoid
Molecular Formula C₁₃H₉ClO₃[4]C₁₄H₁₂O₃[5]
Molecular Weight 248.66 g/mol 228.25 g/mol [5]
CAS Number 134612-84-3[4]501-36-0
Key Functional Groups Catechol, Carbonyl, ChloroThree Hydroxyl Groups
Predicted Bioactivity Core Direct Antioxidant (Catechol)Signaling Modulation, Antioxidant

Section 2: Mechanisms of Action and Signaling Pathways

The distinct structures of these compounds suggest divergent primary mechanisms of action. Resveratrol is a pleiotropic molecule interacting with numerous cellular targets, while the activity of the methanone is likely dominated by its potent radical-scavenging catechol group.

Resveratrol: A Master Modulator of Cellular Signaling

Resveratrol's fame stems from its ability to influence a wide array of signaling pathways, contributing to its anti-inflammatory, antioxidant, and anti-aging effects.[1][8] One of its most critical targets is Sirtuin 1 (SIRT1) , a NAD+-dependent deacetylase.[1][8] Activation of SIRT1 by resveratrol triggers a cascade of downstream effects, including the deacetylation of transcription factors like NF-κB and FOXO, leading to reduced inflammation and enhanced resistance to oxidative stress.[1] Furthermore, resveratrol activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can promote mitochondrial biogenesis and autophagy.[7][8]

Resveratrol_Pathway RES Resveratrol SIRT1 SIRT1 Activation RES->SIRT1 AMPK AMPK Activation RES->AMPK NFkB NF-κB (p65 subunit) SIRT1->NFkB Deacetylation FOXO FOXO SIRT1->FOXO Deacetylation Nrf2 Nrf2 Pathway AMPK->Nrf2 Autophagy Autophagy AMPK->Autophagy Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Gene Expression (SOD, CAT) FOXO->Antioxidant Nrf2->Antioxidant Methanone_Antioxidant Methanone (4-Chlorophenyl) (3,4-dihydroxyphenyl)methanone Oxidized_Methanone Oxidized Methanone Methanone->Oxidized_Methanone Donates H+ ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Receives H+ Experimental_Workflow start Start: Prepare Stock Solutions of Compounds antioxidant Tier 1: Cell-Free Antioxidant Assays (DPPH & ABTS) start->antioxidant cytotoxicity Tier 2: Cytotoxicity Screening (MTT Assay on RAW 264.7 cells) start->cytotoxicity data Data Analysis: Calculate IC50 & % Viability antioxidant->data determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc anti_inflammatory Tier 3: Cell-Based Anti-inflammatory Assay (NO Inhibition in LPS-stimulated RAW 264.7) determine_conc->anti_inflammatory Use safe concentrations anti_inflammatory->data end Comparative Assessment data->end

References

A Research Guide to the Comparative Efficacy of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for evaluating the therapeutic potential of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone. Due to the limited publicly available data on this specific molecule, this document is structured as a research proposal, outlining the scientific rationale and detailed experimental protocols to compare its hypothesized efficacy against established drugs. Based on its structural motifs—a benzophenone core, a catechol group, and a 4-chlorophenyl moiety—we will explore its potential as both an anti-inflammatory agent and an antioxidant.[1]

For the purpose of this guide, we will compare this compound against:

  • Celecoxib , a selective COX-2 inhibitor, for its potential anti-inflammatory effects.[2][3][4]

  • N-acetylcysteine (NAC) and Trolox , well-characterized antioxidants, for its potential radical-scavenging properties.[5][6][7]

Introduction to this compound

This compound is a benzophenone derivative with the chemical formula C₁₃H₉ClO₃. While its primary current classification is as a pharmaceutical intermediate, its chemical structure suggests significant, unexplored biological activity.

The benzophenone scaffold is a common feature in many biologically active compounds, exhibiting a range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] The presence of the 3,4-dihydroxyphenyl (catechol) group is particularly noteworthy, as this moiety is a well-established pharmacophore responsible for the potent antioxidant activity of many natural and synthetic compounds, such as flavonoids.[8][9][10][11] Furthermore, some benzophenone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[12][13]

This guide, therefore, puts forth the hypothesis that this compound possesses dual therapeutic potential as a COX-2 inhibitor and an antioxidant.

Comparative Analysis of Hypothesized and Known Mechanisms of Action

Potential Anti-inflammatory Mechanism via COX-2 Inhibition

We hypothesize that this compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2).

  • Prostaglandin Synthesis Pathway:

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach Lining, Platelets) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib Celecoxib->COX2 Inhibits Target_Compound This compound (Hypothesized) Target_Compound->COX2 Hypothesized Inhibition

Caption: Prostaglandin synthesis pathway and points of inhibition.

  • Celecoxib: This established non-steroidal anti-inflammatory drug (NSAID) functions as a selective inhibitor of COX-2.[2][3][4] By binding to a hydrophilic side pocket near the active site of the COX-2 enzyme, it blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins.[4][14] This selectivity for COX-2 over COX-1 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]

  • This compound (Hypothesized): We propose that the benzophenone core of our target compound could orient the molecule within the COX-2 active site, potentially leading to inhibitory activity. Molecular docking studies on similar benzophenone derivatives have suggested favorable binding energies with COX-2.[12][13]

Potential Antioxidant Mechanism

The catechol moiety of this compound is the primary structural feature suggesting antioxidant potential.

  • Radical Scavenging Mechanism:

Radical Scavenging Mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule ROS->Stable_Molecule Reduced by Antioxidant Antioxidant Antioxidant (e.g., Target Compound, NAC, Trolox) Inactive_Antioxidant Inactive Antioxidant Radical Antioxidant->Inactive_Antioxidant Donates H• or e-

Caption: General mechanism of radical scavenging by an antioxidant.

  • N-acetylcysteine (NAC): NAC primarily functions as an antioxidant by acting as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[6][15] GSH is a major endogenous antioxidant that directly neutralizes reactive oxygen species (ROS).[6] More recent studies suggest NAC also triggers the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which are potent antioxidants.[5][16]

  • Trolox: A water-soluble analog of vitamin E, Trolox acts as a potent antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals, thus neutralizing them.[7][17][18]

  • This compound (Hypothesized): The two adjacent hydroxyl groups on the catechol ring can readily donate hydrogen atoms to stabilize free radicals.[8][11] This structure is known to be highly effective at scavenging a variety of ROS.[11]

Experimental Protocols

To empirically test these hypotheses, the following detailed experimental protocols are proposed.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay will determine the 50% inhibitory concentration (IC₅₀) of the target compound against human recombinant COX-2, with Celecoxib as a positive control.

  • Experimental Workflow:

COX-2 Inhibition Assay Workflow Start Start: Prepare Reagents Add_Enzyme Add diluted COX-2 enzyme to wells (except negative control) Start->Add_Enzyme Add_Inhibitor Add serially diluted Test Compound, Celecoxib, or buffer (control) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C for 10 min Add_Inhibitor->Pre_Incubate Add_Substrate Initiate reaction with Arachidonic Acid Pre_Incubate->Add_Substrate Measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) Add_Substrate->Measure Analyze Calculate % inhibition and determine IC₅₀ values Measure->Analyze

Caption: Workflow for the fluorometric COX-2 inhibition assay.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare COX assay buffer, dilute human recombinant COX-2 enzyme, and prepare a stock solution of the target compound and Celecoxib in DMSO. Perform serial dilutions to create a range of concentrations.

    • Reaction Setup: In a 96-well black microplate, add 80 µL of the Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) to each well.[19]

    • Controls and Samples:

      • Enzyme Control (100% activity): Add 10 µL of assay buffer.

      • Inhibitor Control: Add 10 µL of a known concentration of Celecoxib.

      • Test Samples: Add 10 µL of each dilution of this compound.

    • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the negative control.[20]

    • Reaction Initiation: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Measurement: Immediately measure the fluorescence in a microplate reader (Excitation/Emission = 535/587 nm) in kinetic mode for 10 minutes.[19]

    • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[21]

Antioxidant Capacity Assays

Two complementary assays will be used to evaluate the antioxidant capacity of the target compound.

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[22]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the target compound, NAC, and Trolox in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions.

    • Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution.

    • Reaction Initiation: Add 100 µL of the DPPH solution to each well and mix.[23]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[22] A blank containing only the solvent and DPPH is also measured.

    • Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[22] Plot the percentage of scavenging against the concentration to determine the IC₅₀ value.

This assay measures the ability of the compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[24]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[25][26]

    • Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[27]

    • Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution (target compound, NAC, and Trolox).

    • Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.

    • Incubation: Incubate the plate at room temperature for 6 minutes.[27]

    • Measurement: Measure the absorbance at 734 nm.[24]

    • Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[18][28]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for direct comparison.

Table 1: Comparative COX-2 Inhibitory Activity

CompoundIC₅₀ (µM) for COX-2
This compoundTo be determined
Celecoxib (Positive Control)To be determined

Table 2: Comparative Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
This compoundTo be determinedTo be determined
N-acetylcysteine (NAC)To be determinedTo be determined
TroloxTo be determinedTo be determined

Conclusion

This guide outlines a scientifically rigorous approach to investigate the efficacy of this compound. By comparing its performance in validated in vitro assays against well-characterized drugs like Celecoxib, NAC, and Trolox, we can elucidate its potential as a novel anti-inflammatory and/or antioxidant agent. The proposed experiments will provide the foundational data necessary to guide further preclinical development and establish a comprehensive understanding of this promising molecule's therapeutic potential.

References

A Head-to-Head Comparison: Cross-Validation of HPLC and UV-Vis Spectrophotometry for the Analysis of 4'-Chloro-3,4-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the selection of a robust and reliable analytical method is paramount. For the compound 4'-Chloro-3,4-dihydroxybenzophenone, a key intermediate in the synthesis of various pharmaceuticals, accurate quantification is critical. This guide provides an in-depth, head-to-head comparison of two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Through a detailed cross-validation study, we will explore the performance of each method, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions for their specific applications.

The core of this guide is a cross-validation study designed to objectively assess the performance of a developed HPLC method against a UV-Vis spectrophotometric method for the quantification of 4'-Chloro-3,4-dihydroxybenzophenone. This process is essential to ensure that either method can be used interchangeably or to understand the specific advantages of each, a critical consideration when transferring methods between laboratories or selecting a method for a particular stage of drug development.[1][2]

The Analyte: 4'-Chloro-3,4-dihydroxybenzophenone

4'-Chloro-3,4-dihydroxybenzophenone is a benzophenone derivative with a molecular formula of C₁₃H₉ClO₃ and a molecular weight of 248.66 g/mol . Its structure, featuring a chlorinated phenyl group and a dihydroxyphenyl group, gives it specific physicochemical properties that influence the choice of analytical methodology. Notably, the presence of chromophores in its structure makes it amenable to UV-Vis detection.[3] This compound is recognized for its role as an intermediate in organic synthesis, particularly in medicinal chemistry.[4]

Experimental Design: A Tale of Two Methods

To provide a comprehensive comparison, two distinct analytical methods were developed and validated for the quantification of 4'-Chloro-3,4-dihydroxybenzophenone. The following sections detail the experimental protocols for each method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis.[5] The developed method is a reversed-phase HPLC method with UV detection, tailored for the specific properties of 4'-Chloro-3,4-dihydroxybenzophenone.

Experimental Protocol: HPLC

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Chemicals and Reagents:

      • 4'-Chloro-3,4-dihydroxybenzophenone reference standard (≥99% purity).

      • Acetonitrile (HPLC grade).

      • Methanol (HPLC grade).

      • Water (HPLC grade or ultrapure).

      • Phosphoric acid (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mobile phase is employed for optimal separation.

      • Solvent A: Water with 0.1% Phosphoric Acid

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-10 min: 30-70% B

      • 10-12 min: 70-30% B

      • 12-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 290 nm (based on the UV absorbance spectrum of the analyte). For related benzophenones, the λmax is often in this region.[6]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4'-Chloro-3,4-dihydroxybenzophenone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Sample Preparation: Dissolve a known amount of the sample containing 4'-Chloro-3,4-dihydroxybenzophenone in methanol and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar 4'-Chloro-3,4-dihydroxybenzophenone.

  • Gradient Elution: A gradient elution is chosen to ensure a reasonable retention time and good peak shape, as well as to separate any potential impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous phase helps to suppress the ionization of the hydroxyl groups on the analyte, leading to more consistent retention times and improved peak symmetry.

  • Detection Wavelength: The wavelength of 290 nm is selected to maximize sensitivity, as it is a common absorbance maximum for benzophenone derivatives.[6]

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC, making it attractive for routine analysis.[7] However, it is generally less specific as it measures the total absorbance of all compounds in the sample that absorb at the selected wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation and Materials:

    • UV-Vis Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Quartz Cuvettes: 1 cm path length.

    • Chemicals and Reagents:

      • 4'-Chloro-3,4-dihydroxybenzophenone reference standard (≥99% purity).

      • Methanol (spectroscopic grade).

  • Method Parameters:

    • Solvent: Methanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 4'-Chloro-3,4-dihydroxybenzophenone in methanol from 200 to 400 nm. For the purpose of this guide, a hypothetical λmax of 292 nm is used, which is a reasonable estimate based on the structure and data for similar compounds.

    • Blank: Methanol.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4'-Chloro-3,4-dihydroxybenzophenone reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

    • Sample Preparation: Dissolve a known amount of the sample containing 4'-Chloro-3,4-dihydroxybenzophenone in methanol and dilute to a concentration that falls within the linear range of the calibration curve.

Rationale Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common and suitable solvent for many organic compounds and is transparent in the UV region of interest.

  • λmax Determination: Measuring absorbance at the λmax ensures the highest sensitivity and adherence to Beer-Lambert's law.

  • Concentration Range: The selected concentration range is typical for UV-Vis analysis and is expected to yield absorbance values within the optimal range of the instrument (0.2-0.8 Absorbance Units).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) Injection Inject into HPLC StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Dilution) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 290 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification UVVis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_data_uv Data Processing StandardPrepUV Standard Preparation (Stock & Working Solutions) Scan Determine λmax StandardPrepUV->Scan Measure Measure Absorbance at λmax StandardPrepUV->Measure SamplePrepUV Sample Preparation (Dissolution & Dilution) SamplePrepUV->Measure Scan->Measure CalibrationUV Calibration Curve Generation Measure->CalibrationUV QuantificationUV Quantification of Analyte CalibrationUV->QuantificationUV

References

In Vitro and In Vivo Correlation of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of published data on the in vitro and in vivo activities of the specific compound (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone (CAS 134612-84-3). Despite its availability from chemical suppliers, dedicated studies detailing its biological effects, efficacy compared to other agents, and underlying mechanisms of action are not present in the public domain. This scarcity of information precludes the creation of a detailed comparative guide with quantitative data and experimental protocols as initially intended.

While direct experimental data for this compound is unavailable, preliminary insights can be gleaned from the analysis of structurally similar compounds. Research on other benzophenone derivatives suggests a range of potential biological activities, including endocrine disruption, skin penetration modulation, immunomodulatory effects, and anti-inflammatory properties.

For instance, the structurally related compound, 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, has been noted for its potential antioxidant, antimicrobial, and anti-cancer activities in preliminary studies.[1] Another related molecule, (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone, has been investigated for its analgesic, anti-allergic, and antimicrobial properties. Furthermore, a different benzophenone derivative has been identified as a novel inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. These findings hint at the potential for this compound to exhibit biological activity, but without direct experimental evidence, any such assertion remains speculative.

The lack of data prevents the construction of a logical workflow for experimental investigation or a signaling pathway diagram specific to this compound.

Future Directions

To ascertain the in vitro and in vivo profile of this compound, a systematic experimental approach would be required. This would involve a tiered screening process, beginning with a battery of in vitro assays to identify potential biological targets and activities.

Proposed In Vitro Screening Workflow

Below is a conceptual workflow for the initial in vitro evaluation of this compound.

cluster_0 Initial In Vitro Screening cluster_1 Secondary In Vitro Assays (Based on Initial Hits) cluster_2 In Vivo Model Selection compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antioxidant Antioxidant Activity (e.g., DPPH, ABTS) compound->antioxidant enzyme Enzyme Inhibition Assays (e.g., COX-2, Kinases) compound->enzyme receptor Receptor Binding Assays compound->receptor dose_response Dose-Response Studies cytotoxicity->dose_response antioxidant->dose_response enzyme->dose_response receptor->dose_response mechanism Mechanism of Action Studies dose_response->mechanism in_vivo Selection of Animal Model mechanism->in_vivo

Caption: Conceptual workflow for the initial biological evaluation of a novel compound.

Following promising in vitro results, subsequent in vivo studies in appropriate animal models would be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile. Until such studies are conducted and published, a meaningful comparison of this compound with other therapeutic alternatives remains an open area for future research.

References

Comparative Cytotoxicity of Benzophenone Derivatives in Normal vs. Cancer Cells: A Focus on Chloro and Dihydroxy Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of benzophenone derivatives, with a particular focus on analogs sharing structural similarities with (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, in normal versus cancer cell lines. Due to a lack of direct experimental data for this compound in the public domain, this report synthesizes findings from closely related dihydroxy- and chloro-substituted benzophenone compounds to offer insights into their potential for selective anticancer activity.

Executive Summary

Benzophenone derivatives have emerged as a promising class of compounds with potential anticancer properties.[1] The core objective of this guide is to evaluate the selective cytotoxicity of these compounds, a critical attribute for any potential chemotherapeutic agent. The data presented herein, derived from various benzophenone analogs, suggests a general trend of preferential cytotoxicity towards cancer cells over normal cells. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[2]

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzophenone derivatives against a range of human cancer and normal cell lines. A lower IC50 value indicates higher potency.

Table 1: Comparative IC50 Values of Benzophenone Derivatives in Cancer vs. Normal Cell Lines

CompoundCell LineCell TypeIC50 (µM)Exposure Time (hours)Reference
2,4',6-Trihydroxy-4-methoxybenzophenoneHT-29Human Colon Carcinoma172 ± 2.2124[2]
144 ± 2.6648[2]
122 ± 1.6972[2]
WRL-68Human Normal Liver≥384 ± 1.0224[2]
331 ± 0.6948[2]
235 ± 1.0372[2]
MRC-5Human Normal Lung Fibroblast≥384 ± 1.0024[2]
269 ± 0.9648[2]
356 ± 1.2172[2]
Isogarcinol (a polyisoprenylated benzophenone)HCT116 (p53+/+)Human Colon Carcinoma0.86Not Specified[3]
CCRF-CEMHuman Leukemia1.38Not Specified[3]

Table 2: Apoptotic Effects of 2,4',6-Trihydroxy-4-methoxybenzophenone on HT-29 Colon Carcinoma Cells

Treatment ConcentrationIncubation Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Secondary Necrotic Cells (%)Primary Necrotic Cells (%)Reference
115 µM4834.224.7425.5535.05[2]
115 µM7212.7314.3458.9713.96[2]

Experimental Protocols

The data presented in this guide are primarily based on the following key experimental methodologies:

Cell Viability Assessment: MTT Assay

The cytotoxicity of benzophenone derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzophenone derivative for specified durations (e.g., 24, 48, and 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Detection: Annexin V-FITC/PI Staining

To determine the mode of cell death induced by benzophenone derivatives, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) double staining is frequently employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Cell Treatment: Cells are treated with the benzophenone derivative at a concentration around its IC50 value for different time points.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised cell membranes.

  • Data Interpretation: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Mandatory Visualization

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Apoptosis Analysis seed Seed Cancer and Normal Cells in 96-well plates treat Treat with Benzophenone Derivative (various concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mt_assay Perform MTT Assay incubate->mt_assay read Measure Absorbance mt_assay->read ic50 Calculate IC50 Values read->ic50 treat_apoptosis Treat with IC50 Concentration ic50->treat_apoptosis Inform Apoptosis Study seed_apoptosis Seed Cells in Culture Dishes seed_apoptosis->treat_apoptosis incubate_apoptosis Incubate for 24, 48, 72 hours treat_apoptosis->incubate_apoptosis harvest Harvest Cells incubate_apoptosis->harvest stain Stain with Annexin V-FITC/PI harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Apoptotic vs. Necrotic Cells flow->quantify G cluster_0 Cellular Response compound This compound (or related benzophenone derivative) puma Upregulation of PUMA compound->puma bak Upregulation of Bak compound->bak bcl2 Regulation of Bcl-2 compound->bcl2 mcl1 Regulation of Mcl-1 compound->mcl1 apoptosis Apoptosis puma->apoptosis pro-apoptotic bak->apoptosis pro-apoptotic bcl2->apoptosis anti-apoptotic mcl1->apoptosis anti-apoptotic

References

Unveiling the Therapeutic Potential: A Comparative Review of Chlorophenyl-dihydroxyphenyl Methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Within the vast landscape of medicinal chemistry, chlorophenyl-dihydroxyphenyl methanone derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their antioxidant, antimicrobial, and anticancer properties, supported by available experimental data and detailed methodologies to facilitate further research and development in this field.

This review synthesizes findings from multiple studies to offer a comparative analysis of the biological activities of various chlorophenyl-dihydroxyphenyl methanone derivatives and structurally related compounds. The core structure, which combines a chlorophenyl ring and a dihydroxyphenyl ring linked by a ketone, serves as a versatile scaffold for chemical modifications, leading to a spectrum of pharmacological effects.

Antioxidant Activity: Quenching the Oxidative Fire

The antioxidant potential of phenolic compounds is well-established, and derivatives of chlorophenyl-dihydroxyphenyl methanone are no exception. The presence of hydroxyl groups on the phenyl ring allows these molecules to act as potent radical scavengers, mitigating the damaging effects of oxidative stress implicated in numerous chronic diseases.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of these derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most prevalent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity, with lower values indicating greater antioxidant potential.

Compound IDDerivative/Structural AnalogDPPH Radical Scavenging IC50 (µM)Reference
1 (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanonePotent Activity (Specific IC50 not provided)[1]
2 Brominated derivative of Compound 1Effective Antioxidant Power[1]

Note: The provided data is based on available literature and may not represent a direct comparison under identical experimental conditions. Further head-to-head studies are warranted for a definitive structure-activity relationship analysis.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess the radical scavenging ability of chemical compounds.[1]

Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance at a specific wavelength (typically around 517 nm).

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The test compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antimicrobial Activity: Combating Pathogenic Threats

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chlorophenyl-dihydroxyphenyl methanone derivatives have demonstrated promising activity against a range of bacteria, highlighting their potential as a new class of antibiotics.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Compound IDDerivative/Structural AnalogTarget MicroorganismMIC (µg/mL)Reference
3 (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl) methanone derivativeStaphylococcus aureusNot specified (Good activity reported)
4 (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl) methanone derivativeEscherichia coliNot specified (Moderate activity reported)

Note: The available data often reports qualitative descriptions of activity. Further studies providing specific MIC values are needed for a comprehensive comparison.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of effective and selective anticancer agents is a cornerstone of modern drug discovery. Certain chlorophenyl-dihydroxyphenyl methanone derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting their potential as leads for new oncologic therapies.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of these compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug that is required for 50% inhibition of cell growth.

Compound IDDerivative/Structural AnalogCancer Cell LineIC50 (µM)Reference
5 Novel (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative (9a)MCF-7 (Breast Carcinoma)20.64[2]
6 Novel (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative (9e)MCF-7 (Breast Carcinoma)23.48[2]

Note: The data presented is for structurally related methanone derivatives, highlighting the potential of this chemical class. Direct evaluation of chlorophenyl-dihydroxyphenyl methanone derivatives is necessary.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While comprehensive studies on the specific signaling pathways modulated by chlorophenyl-dihydroxyphenyl methanone derivatives are still emerging, their biological activities likely involve the modulation of key cellular processes. For instance, the anticancer effects of many phenolic compounds are attributed to their ability to induce apoptosis (programmed cell death).

A simplified representation of a potential apoptotic pathway that could be influenced by these derivatives is illustrated below.

Apoptosis_Pathway Derivative Derivative Cellular Stress Cellular Stress Derivative->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis Screening Screening Synthesis->Screening Hit Identification Hit Identification Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vitro Assays In vitro Assays Lead Optimization->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors that demand precision, not only in their creation and use but also in their responsible disposal. (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone, a halogenated benzophenone derivative, requires meticulous handling from bench to disposal to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Classification: Understanding the Risks

Structural Analogs and Inferred Hazards:

  • Halogenated Organic Compound: The presence of a chlorine atom designates this compound as a halogenated organic. These compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal.[1]

  • Phenolic Group (Catechol): The 3,4-dihydroxy functional group (catechol) suggests the potential for skin and eye irritation. Similar phenolic compounds are known irritants.[2]

  • Benzophenone Backbone: Benzophenone derivatives are under scrutiny for their potential environmental effects, including aquatic toxicity and endocrine-disrupting properties.[3][4] An SDS for a similar compound, (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone, indicates it is very toxic to aquatic life with long-lasting effects.[5]

Based on this analysis, this compound should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

Hazard Class Inferred Classification Rationale
Health Hazards Skin Irritant/CorrosionBased on the catechol moiety and data for similar phenolic compounds.[2]
Eye Irritant/DamageBased on the catechol moiety and data for similar phenolic compounds.[2]
Acute Toxicity (Oral)A conservative assumption for a research chemical.
Environmental Hazards Hazardous to the Aquatic EnvironmentBased on data for similar chlorinated benzophenones.[5]

This hazard assessment underscores the necessity of treating all waste containing this compound as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any form, including for disposal, the following minimum PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves in accordance with institutional procedures.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If handling the solid compound and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[2] Always work in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. The cardinal rule for this compound is to dispose of it as halogenated organic waste .

Waste Segregation Workflow

Caption: Waste segregation decision tree for this compound.

Causality of Segregation:

  • Halogenated vs. Non-Halogenated: Halogenated organic wastes typically require high-temperature incineration for complete destruction to prevent the formation of persistent organic pollutants. This process is more energy-intensive and costly than the disposal methods for non-halogenated solvents, which can sometimes be recycled or used as fuel.[6] Mixing these waste streams increases disposal costs and can lead to regulatory non-compliance.

  • Aqueous Waste: Never dispose of this compound down the drain.[1][7][8] Its low water solubility and potential aquatic toxicity pose a significant environmental risk. Furthermore, reactions with disinfectants like chlorine in wastewater can generate even more hazardous byproducts.[9][10][11]

Step-by-Step Disposal Procedures

All chemical waste must be collected and managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[1][8]

Solid Waste Disposal

This category includes:

  • Expired or unused solid this compound.

  • Contaminated personal protective equipment (e.g., gloves, weighing paper).

  • Spill cleanup materials.

Protocol:

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container compatible with the chemical. A wide-mouth plastic container with a screw-top lid is often suitable.

  • Labeling: As soon as the first item of waste is added, affix a hazardous waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[8]

    • An accurate estimation of the concentration if mixed with other materials.

    • The accumulation start date.

  • Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[12] The container must be kept closed at all times except when adding waste.[1]

  • Disposal Request: Once the container is full, or before the regulatory accumulation time limit is reached, submit a chemical waste pickup request to your EHS department.

Liquid Waste Disposal (Solutions)

This category includes:

  • Reaction mixtures containing this compound.

  • Solutions used for extractions or chromatography.

  • Rinsate from cleaning contaminated glassware (see Section 5).

Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible liquid waste container. Plastic-coated glass or high-density polyethylene (HDPE) carboys are often used. Ensure the container has a secure, screw-top cap.

  • Labeling: Immediately label the container with a hazardous waste tag, detailing:

    • The words "Hazardous Waste".

    • All chemical constituents by their full names (e.g., "this compound", "Dichloromethane", "Methanol").

    • The approximate percentage of each component.

    • The accumulation start date.

  • Compatibility Check: Never mix incompatible chemicals in the same waste container. For example, do not mix acidic waste with waste containing cyanides or sulfides.[7]

  • Accumulation: Store the sealed container in a designated SAA, preferably within secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Disposal Request: When the container is nearly full (leaving some headspace for expansion), or the accumulation time limit is approaching, request a pickup from your EHS department.

Disposal Workflow Diagram

DisposalWorkflow start Generate Waste select_container Select Appropriate Waste Container start->select_container label_container Label with Hazardous Waste Tag select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Closed add_waste->close_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_in_saa store_in_saa->add_waste Add more waste request_pickup Request EHS Pickup (When Full or Near Time Limit) store_in_saa->request_pickup ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal

Caption: General workflow for the accumulation and disposal of chemical waste.

Decontamination and Empty Container Disposal

Properly decontaminating glassware and disposing of empty chemical containers are critical final steps to ensure safety and compliance.

Glassware Decontamination:

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent that can dissolve this compound (e.g., acetone or methanol).

  • Collect Rinsate: This first rinse must be collected and disposed of as halogenated liquid hazardous waste.[12]

  • Subsequent Rinses: Subsequent rinses with solvent, followed by washing with soap and water, can typically be performed. Consult your institutional policies regarding the disposal of these later rinses.

Empty Container Disposal:

A container that held this compound is not considered "empty" until it has been properly rinsed.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent.[1]

  • Collect Rinsate: All three rinses must be collected and disposed of as halogenated liquid hazardous waste.[1][12]

  • Deface Label: Completely remove or deface the original manufacturer's label.[1][7]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular non-hazardous waste (e.g., in a designated glass disposal box).[1][7]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Containment: For a solid spill, carefully sweep it up and place it in the solid hazardous waste container. Avoid creating dust. For a liquid spill, use a chemical spill kit or absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleanup materials and rinsate as halogenated hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of accurate hazard assessment, diligent personal protection, rigorous waste segregation, and compliant disposal protocols, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.

References

Personal protective equipment for handling (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Safely Handling (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone

As drug development professionals and researchers, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a compound of interest in various research applications. By understanding the chemical nature of this substance and adhering to rigorous safety protocols, we can ensure a secure laboratory environment.

Hazard Assessment: A Proactive Approach to Safety

The primary known hazards associated with compounds similar to this compound include irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties of this specific substance have not been fully investigated, which calls for a cautious approach, treating it as potentially harmful upon ingestion, inhalation, or skin contact.[1]

The presence of the chlorophenyl group places this compound in the category of halogenated organic compounds, which are often associated with environmental and health concerns.[2][3][4] The dihydroxyphenyl (catechol) group is a type of phenol. Phenols and their derivatives can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.[5][6] Chronic exposure to some chlorophenols has been linked to effects on the nervous system, liver, and kidneys.[7][8][9]

Upon combustion, this compound may produce hazardous decomposition products, including hydrogen chloride, carbon monoxide, and other irritating and toxic fumes.[1][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.
Skin (Hands) Double-gloving with nitrile or neoprene glovesNitrile gloves offer good resistance to a range of chemicals, while neoprene provides excellent protection against phenols and halogenated hydrocarbons.[6][11] Double-gloving minimizes the risk of exposure from a single glove failure.
Skin (Body) Fully-buttoned laboratory coatProtects against incidental skin contact.[12] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[9]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6][9][13] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][12]

Eye and Face Protection: Standard safety glasses do not provide a sufficient seal against chemical splashes. Therefore, chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

Hand Protection: The choice of gloves is critical. Given the presence of both a chlorinated aromatic and a phenolic group, a single glove material may not offer universal protection. Double-gloving with a nitrile inner glove and a neoprene outer glove provides a robust barrier.[6][11] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[12]

Body Protection: A clean, fully-buttoned laboratory coat should be worn at all times.[12] Ensure that the lab coat is made of a suitable material, such as cotton, and avoid synthetic fabrics that can melt if they come into contact with certain chemicals or heat.[12] For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron is recommended.[9]

Respiratory Protection: All manipulations of this compound in solid (powder) form or in solution should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][9][13] If the potential for generating dust or aerosols exists and a fume hood is not feasible, a properly fitted NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1][12]

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Preparation and Pre-Handling Check:

    • Ensure a copy of the relevant safety information, including this guide and any available SDS for similar compounds, is readily accessible.[6]

    • Verify that the chemical fume hood is functioning correctly and has a current certification.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[6]

    • Assemble all necessary PPE and inspect it for any damage.

    • Prepare a designated waste container for halogenated organic waste.[2][3]

  • Handling the Compound:

    • Don all required PPE before entering the designated handling area.

    • Conduct all weighing and solution preparation inside a chemical fume hood.

    • When handling the solid, use techniques that minimize dust generation.

    • Keep the container tightly closed when not in use.[1][9]

    • Avoid contact with skin and eyes.[1][14]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]

  • In Case of a Spill:

    • Small Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[13] Place the absorbent material into a sealed container and label it as hazardous waste.[2]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's environmental health and safety (EHS) department immediately.[2]

Emergency Procedures: Immediate Actions are Critical
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Seek immediate medical attention.[1]

Disposal Plan: Responsible Management of Chemical Waste

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic compound.[3] It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[2][3][4] Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[2]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][15]

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Pickup: Follow your institution's procedures for hazardous waste pickup.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and steps for safely handling this compound.

Safe Handling Workflow for this compound start Start: Prepare for Handling pre_check Pre-Handling Checks: - Review Safety Info - Check Fume Hood - Locate Emergency Equipment - Inspect PPE start->pre_check don_ppe Don Appropriate PPE: - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Lab Coat pre_check->don_ppe handle_compound Handle Compound in Fume Hood: - Minimize Dust - Keep Container Closed don_ppe->handle_compound spill Spill Occurs? handle_compound->spill small_spill Small Spill Procedure: - Absorb with Inert Material - Collect in Waste Container spill->small_spill Yes (Small) large_spill Large Spill Procedure: - Evacuate Area - Notify EHS spill->large_spill Yes (Large) decontaminate Decontaminate Work Area spill->decontaminate No small_spill->decontaminate end End large_spill->end no_spill No Spill dispose_waste Dispose of Waste: - Segregate as Halogenated Waste - Label Container Correctly decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands wash_hands->end

Caption: A flowchart outlining the necessary steps for the safe handling of this compound.

By integrating these safety measures into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.